molecular formula C11H13BrO B1288293 4-(4-Bromophenyl)tetrahydropyran CAS No. 811828-76-9

4-(4-Bromophenyl)tetrahydropyran

Cat. No.: B1288293
CAS No.: 811828-76-9
M. Wt: 241.12 g/mol
InChI Key: JTRPUGBQABMPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)tetrahydropyran (CAS 811828-76-9) is a high-value chemical building block of significant interest in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C 11 H 13 BrO and a molecular weight of 241.124 g/mol, is characterized by its high purity, typically 97% or greater . Its structure incorporates a bromophenyl group attached to a tetrahydropyran ring, making it a versatile scaffold for constructing more complex molecules. The primary research value of this compound lies in its application as a key synthetic intermediate. The bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse aromatic and other groups . Furthermore, the tetrahydropyran moiety is a privileged structure in medicinal chemistry, often used to improve the physicochemical properties and metabolic stability of drug candidates. Researchers utilize this compound in the exploration of new chemical entities, particularly in the development of potential therapeutic agents. Its structural features are analogous to those found in compounds investigated for various biological activities, including antimicrobial and anticancer properties . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (MSDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-(4-bromophenyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRPUGBQABMPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600277
Record name 4-(4-Bromophenyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811828-76-9
Record name 4-(4-Bromophenyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-(4-Bromophenyl)tetrahydropyran (CAS No. 811828-76-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)tetrahydropyran is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a tetrahydropyran ring linked to a bromophenyl group, offers a versatile scaffold for the development of novel therapeutic agents and other complex organic molecules. The presence of the bromine atom allows for a variety of cross-coupling reactions, making it a key intermediate in the synthesis of biaryl systems and other functionalized molecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 811828-76-9[1]
Molecular Formula C₁₁H₁₃BrO[1]
Molecular Weight 241.12 g/mol [1]
Appearance Not specified (likely a solid or oil)
Storage Room temperature, dry[1]

Synthesis and Experimental Protocols

General Synthesis Strategies for 4-Aryl-tetrahydropyrans

Several established methods for the synthesis of the 4-aryltetrahydropyran scaffold include:

  • Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. For the synthesis of 4-aryltetrahydropyrans, a substituted homoallylic alcohol can be reacted with an appropriate aryl aldehyde.[2]

  • Synthesis from Epoxides and Allylsilanes: An efficient method for synthesizing 4-aryltetrahydropyrans involves the reaction of epoxides with allyltrimethylsilane in the presence of an arene, proceeding via a Prins cyclization mechanism.[3][4]

  • Oxonium-Ene Cyclization: Dihydro- and tetrahydropyrans can be synthesized from aldehydes and substituted homoallyl alcohols mediated by a Lewis acid like boron trifluoride etherate.[5]

A logical workflow for a potential synthesis of this compound is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Product 4-Bromobenzaldehyde 4-Bromobenzaldehyde Prins_Cyclization Prins Cyclization (Acid Catalyst) 4-Bromobenzaldehyde->Prins_Cyclization Homoallylic_Alcohol Homoallylic Alcohol (e.g., 3-buten-1-ol) Homoallylic_Alcohol->Prins_Cyclization Target_Compound This compound Prins_Cyclization->Target_Compound

Caption: A potential synthetic workflow for this compound via Prins cyclization.

Applications in Drug Development and Medicinal Chemistry

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous biologically active compounds and approved drugs.[6] It is often considered a bioisostere of a cyclohexane ring, with the oxygen atom providing a potential hydrogen bond acceptor and modulating the lipophilicity of the molecule.[7]

This compound serves as a crucial intermediate in the synthesis of more complex molecules for pharmaceutical applications. The presence of the bromo-phenyl group is particularly significant as it allows for further functionalization through various cross-coupling reactions.

Suzuki-Miyaura Coupling

A primary application of this compound is in Suzuki-Miyaura coupling reactions.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the bromophenyl group and a variety of organoboron compounds, leading to the synthesis of biaryl structures. These biaryl motifs are common in many pharmacologically active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

While a specific protocol for this substrate is not detailed, a general procedure can be adapted:

  • Reaction Setup: To a reaction vessel, add this compound, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures).

  • Inert Atmosphere: The reaction mixture is typically degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The mixture is heated to a temperature ranging from 80°C to 120°C and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Suzuki_Coupling Start This compound Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Product 4-(Biaryl)tetrahydropyran Derivative Reaction->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction involving this compound.

Role as a Bioisostere

In drug design, the tetrahydropyran ring can act as a bioisosteric replacement for other cyclic systems, such as cyclohexane or piperidine.[7] This substitution can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, and can introduce new interactions with biological targets through the ether oxygen. The 4-bromophenyl-tetrahydropyran scaffold can be utilized in structure-activity relationship (SAR) studies to explore the impact of this substitution on the biological activity of a lead compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities of this compound itself or its direct involvement in signaling pathways. Its primary role reported is that of a synthetic intermediate. The biological activity of its derivatives would be highly dependent on the nature of the group introduced via the Suzuki-Miyaura or other coupling reactions.

Research on related bromophenyl-containing heterocyclic compounds has shown a wide range of biological activities, including antimicrobial and anticancer effects. However, direct data for this compound is not available.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its utility primarily stems from the presence of the tetrahydropyran ring, a common motif in bioactive molecules, and the reactive bromophenyl group, which allows for versatile functionalization through cross-coupling reactions. While direct biological data on the compound itself is scarce, its importance as a building block for creating diverse libraries of compounds for biological screening is evident. Further research into the synthesis and application of this compound is warranted to fully explore its potential in the development of novel therapeutics.

References

An In-depth Technical Guide to the Molecular Structure of 4-(4-Bromophenyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromophenyl)tetrahydropyran is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a tetrahydropyran (THP) ring linked to a brominated phenyl group, serves as a versatile scaffold in the synthesis of complex bioactive molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the molecular structure, properties, plausible synthetic routes, and spectroscopic analysis of this compound, with a focus on its applications in drug development, particularly as a building block for kinase inhibitors.

Molecular Structure and Chemical Properties

This compound possesses a central tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom. This ring is substituted at the 4-position with a 4-bromophenyl group. The IUPAC name for this compound is 4-(4-bromophenyl)oxane.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃BrOCommercial Suppliers
Molecular Weight 241.12 g/mol Commercial Suppliers
CAS Number 811828-76-9Commercial Suppliers
Appearance White to off-white solid (predicted)-
XLogP3 3.3PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 1PubChem

Synthesis and Experimental Protocols

Route 1: Grignard Reaction followed by Reduction

This approach involves the reaction of a Grignard reagent derived from 1,4-dibromobenzene with tetrahydropyran-4-one, followed by the reduction of the resulting tertiary alcohol.

Experimental Protocol:

Step 1: Synthesis of this compound-4-ol

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.

  • Initiate the reaction by gentle heating. Once the reaction starts, maintain a gentle reflux by the dropwise addition of the remaining 1,4-dibromobenzene solution.

  • After the addition is complete, continue to reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of tetrahydropyran-4-one (1.2 eq) in anhydrous THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound-4-ol.[1][2][3][4]

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of this compound-4-ol

  • To a solution of this compound-4-ol (1.0 eq) in a suitable solvent such as dichloromethane or trifluoroacetic acid at 0 °C, add a reducing agent like triethylsilane (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram 1: Synthetic Workflow for Route 1

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction 1,4-Dibromobenzene 1,4-Dibromobenzene Grignard Reagent Grignard Reagent 1,4-Dibromobenzene->Grignard Reagent Mg, THF Tertiary Alkoxide Tertiary Alkoxide Grignard Reagent->Tertiary Alkoxide Tetrahydropyran-4-one This compound-4-ol This compound-4-ol Tertiary Alkoxide->this compound-4-ol NH4Cl workup This compound This compound This compound-4-ol->this compound Triethylsilane

Caption: Grignard reaction followed by reduction.

Route 2: Suzuki-Miyaura Cross-Coupling Reaction

This route involves the palladium-catalyzed cross-coupling of a suitable tetrahydropyran derivative with a bromophenylboronic acid.

Experimental Protocol:

  • In a reaction vessel, combine 4-bromotetrahydropyran (1.0 eq), 4-bromophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

G 4-Bromotetrahydropyran 4-Bromotetrahydropyran Catalytic Cycle Catalytic Cycle 4-Bromotetrahydropyran->Catalytic Cycle 4-Bromophenylboronic acid 4-Bromophenylboronic acid 4-Bromophenylboronic acid->Catalytic Cycle This compound This compound Catalytic Cycle->this compound Pd catalyst, Base

Caption: Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data and Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Aromatic protons (4H): Two doublets in the range of δ 7.2-7.6 ppm. - Tetrahydropyran protons (9H): Multiplets in the range of δ 1.5-4.0 ppm. The proton at C4 will be a multiplet deshielded by the phenyl ring. The protons adjacent to the oxygen (C2 and C6) will be in the range of δ 3.5-4.0 ppm.
¹³C NMR - Aromatic carbons (6C): Signals in the range of δ 120-145 ppm. The carbon bearing the bromine will be at the lower end of this range, and the ipso-carbon will be around δ 140-145 ppm. - Tetrahydropyran carbons (5C): Signals in the range of δ 30-70 ppm. The carbons adjacent to the oxygen (C2 and C6) will be in the range of δ 65-70 ppm.
IR (Infrared) Spectroscopy - C-H stretching (aromatic): ~3050-3100 cm⁻¹. - C-H stretching (aliphatic): ~2850-2950 cm⁻¹. - C-O-C stretching (ether): ~1080-1150 cm⁻¹. - C-Br stretching: ~500-600 cm⁻¹. - Aromatic C=C stretching: ~1475, 1590 cm⁻¹.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z 240 and 242 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio). - Fragmentation pattern may include loss of the bromophenyl group or cleavage of the tetrahydropyran ring.

Role in Drug Discovery and Development

The tetrahydropyran (THP) motif is increasingly utilized in drug design as a bioisosteric replacement for carbocyclic rings like cyclohexane. The introduction of the oxygen atom in the THP ring can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

Application as a Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The tetrahydropyran scaffold has been successfully incorporated into several kinase inhibitors. The oxygen atom of the THP ring can act as a hydrogen bond acceptor, potentially forming key interactions within the ATP-binding pocket of kinases.

The this compound moiety serves as a valuable building block in this context. The bromophenyl group can be readily modified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a variety of substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Diagram 3: Role in Kinase Inhibitor Development

G cluster_0 Scaffold cluster_1 Modification cluster_2 Application This compound This compound Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions Kinase Inhibitor Library Kinase Inhibitor Library Cross-Coupling Reactions->Kinase Inhibitor Library Lead Optimization Lead Optimization Kinase Inhibitor Library->Lead Optimization

References

Synthesis of 4-(4-Bromophenyl)tetrahydropyran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-(4-Bromophenyl)tetrahydropyran, a valuable building block in medicinal chemistry and drug development. The described methodology focuses on a robust two-step sequence: the formation of a tertiary alcohol intermediate via a Grignard reaction, followed by a deoxygenation step to yield the final product. This document includes detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthesis workflow to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the bromophenyl moiety allows for further functionalization through cross-coupling reactions, while the tetrahydropyran ring serves as a stable, non-planar scaffold often found in natural products and pharmaceuticals. This guide details a common and reliable synthetic route to this compound, commencing from readily available starting materials.

Core Synthesis Pathway

The principal synthesis route involves two key transformations:

  • Grignard Reaction: The synthesis of the intermediate, this compound-4-ol, is achieved through the nucleophilic addition of 4-bromophenylmagnesium bromide to tetrahydropyran-4-one.

  • Deoxygenation: The subsequent removal of the tertiary hydroxyl group from this compound-4-ol furnishes the target molecule, this compound. The Barton-McCombie deoxygenation is a well-established method for this transformation.

The overall synthesis workflow is depicted below.

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deoxygenation 1,4-Dibromobenzene 1,4-Dibromobenzene Grignard_Reagent 4-Bromophenylmagnesium bromide 1,4-Dibromobenzene->Grignard_Reagent  + Mg, THF Magnesium Magnesium Magnesium->Grignard_Reagent Tetrahydropyran-4-one Tetrahydropyran-4-one Intermediate This compound-4-ol Tetrahydropyran-4-one->Intermediate Grignard_Reagent->Intermediate  + Tetrahydropyran-4-one Final_Product This compound Intermediate->Final_Product  Barton-McCombie  Deoxygenation

Caption: Overall synthesis pathway for this compound.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis. Please note that specific yields can vary based on reaction scale, purity of reagents, and optimization of conditions.

Table 1: Reagents and Conditions for Grignard Reaction

Reagent/ParameterMolar Ratio (to Tetrahydropyran-4-one)Notes
Tetrahydropyran-4-one1.0Starting ketone.
1,4-Dibromobenzene1.1Precursor for the Grignard reagent.
Magnesium Turnings1.2Activated with iodine if necessary.
Anhydrous THF-Solvent for the reaction.
Temperature0 °C to Room Temp.Initial cooling, then warming to RT.
Reaction Time1 - 3 hoursMonitored by TLC.
Typical Yield 70-85% For the isolated alcohol intermediate.

Table 2: Reagents and Conditions for Barton-McCombie Deoxygenation

Reagent/ParameterMolar Ratio (to Alcohol Intermediate)Notes
This compound-4-ol1.0Starting tertiary alcohol.
Sodium Hydride (NaH)1.5For the formation of the alkoxide.
Carbon Disulfide (CS₂)5.0To form the xanthate intermediate.
Methyl Iodide (CH₃I)5.0To cap the xanthate.
Tributyltin Hydride (Bu₃SnH)2.0Hydrogen atom donor.
AIBN0.2Radical initiator.
Toluene-Solvent for the deoxygenation step.
Temperature90-110 °CReflux conditions.
Reaction Time4 - 12 hoursMonitored by TLC.
Typical Yield 60-80% For the final deoxygenated product.

Experimental Protocols

Synthesis of Tetrahydropyran-4-one

Tetrahydropyran-4-one can be synthesized via several methods, including the cyclization of 1,5-dichloropentan-3-one. A common laboratory-scale preparation involves the hydrogenation of pyran-4-one. A detailed protocol for the synthesis from 3-chloropropionyl chloride and ethylene is also available in the literature.[1][2]

Step 1: Synthesis of this compound-4-ol (Grignard Reaction)

Materials:

  • 1,4-Dibromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Tetrahydropyran-4-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Apparatus Setup: All glassware should be flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

  • Grignard Reagent Preparation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.1 eq.) in anhydrous THF.

  • Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Grignard Addition: In a separate flask, dissolve tetrahydropyran-4-one (1.0 eq.) in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared 4-bromophenylmagnesium bromide solution to the cooled solution of tetrahydropyran-4-one via a cannula or dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound-4-ol.

Step 2: Synthesis of this compound (Barton-McCombie Deoxygenation)

Materials:

  • This compound-4-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for anhydrous and inert atmosphere reactions

Procedure:

  • Xanthate Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.5 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of this compound-4-ol (1.0 eq.) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add carbon disulfide (5.0 eq.) at 0 °C and allow the mixture to warm to room temperature, stirring for an additional 1 hour.

    • Add methyl iodide (5.0 eq.) and continue stirring at room temperature for 12-24 hours until the formation of the xanthate is complete (monitored by TLC).

  • Deoxygenation:

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude xanthate is often used in the next step without further purification.

    • Dissolve the crude xanthate in toluene.

    • Add tributyltin hydride (2.0 eq.) and AIBN (0.2 eq.) to the solution.

    • Heat the reaction mixture to reflux (90-110 °C) for 4-12 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to remove tin byproducts and other impurities, yielding the final product, this compound.

Alternative Deoxygenation Methods

While the Barton-McCombie reaction is a classic and reliable method, it involves the use of toxic and difficult-to-remove tin reagents. More modern and environmentally friendly deoxygenation protocols have been developed. For benzylic alcohols, such as the intermediate in this synthesis, titanium-catalyzed deoxygenation using silanes as a hydride source presents a viable alternative.[3][4] Photocatalytic methods using benzoate esters of the alcohol have also been reported as a practical and general deoxygenation strategy.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_grignard Grignard Reaction cluster_deoxygenation Barton-McCombie Deoxygenation start_grignard Prepare Anhydrous Apparatus prep_grignard Prepare 4-Bromophenylmagnesium bromide in THF start_grignard->prep_grignard add_ketone Add Tetrahydropyran-4-one at 0 °C prep_grignard->add_ketone react_grignard Stir at Room Temperature add_ketone->react_grignard workup_grignard Quench with NH4Cl (aq) and Extract react_grignard->workup_grignard purify_grignard Purify by Column Chromatography workup_grignard->purify_grignard intermediate Isolate this compound-4-ol purify_grignard->intermediate form_xanthate Form Xanthate Ester (NaH, CS2, MeI) intermediate->form_xanthate  Proceed to next step deoxygenate Deoxygenate with Bu3SnH/AIBN in Toluene (Reflux) form_xanthate->deoxygenate workup_deoxygenation Concentrate and Purify by Column Chromatography deoxygenate->workup_deoxygenation final_product Isolate this compound workup_deoxygenation->final_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving a Grignard reaction and a subsequent deoxygenation. This guide provides detailed protocols and data to aid researchers in the successful synthesis of this important building block. The consideration of alternative, more modern deoxygenation methods may offer advantages in terms of safety and environmental impact.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-(4-Bromophenyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-(4-Bromophenyl)tetrahydropyran, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift values for substituted tetrahydropyrans and bromophenyl groups. Actual experimental values may vary slightly.

Proton AssignmentChemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)
H-Ar (ortho to Br)~ 7.45d2HJ ≈ 8.5 Hz
H-Ar (meta to Br)~ 7.15d2HJ ≈ 8.5 Hz
H-2ax, H-6ax~ 3.50ddd2HJ ≈ 11.5, 11.5, 4.0 Hz
H-2eq, H-6eq~ 4.10ddd2HJ ≈ 11.5, 4.0, 2.5 Hz
H-4ax~ 2.75tt1HJ ≈ 12.0, 4.0 Hz
H-3ax, H-5ax~ 1.80qd2HJ ≈ 12.0, 4.0 Hz
H-3eq, H-5eq~ 1.95m2H-

Spectrum Analysis and Interpretation

Aromatic Region (δ 7.0-7.5 ppm): The signals corresponding to the protons on the 4-bromophenyl group are expected to appear in this region. Due to the symmetry of the 1,4-disubstituted benzene ring, the spectrum will exhibit an AA'BB' system, which often simplifies to two doublets.

  • H-Ar (ortho to Br): These protons are deshielded by the bromine atom and are expected to resonate at a lower field, appearing as a doublet around 7.45 ppm.

  • H-Ar (meta to Br): These protons are located further from the electron-withdrawing bromine atom and will appear as a doublet at a slightly higher field, around 7.15 ppm. The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz.

Aliphatic Region (δ 1.5-4.5 ppm): The protons of the tetrahydropyran ring will appear in this region. The chair conformation of the ring leads to distinct signals for the axial and equatorial protons.

  • H-2/H-6 Protons (adjacent to oxygen): These protons are the most deshielded of the aliphatic protons due to the inductive effect of the oxygen atom. The equatorial protons (H-2eq, H-6eq) are typically found at a lower field than the axial protons (H-2ax, H-6ax) and will likely appear around 4.10 ppm and 3.50 ppm, respectively. Both will appear as complex multiplets due to geminal and vicinal coupling.

  • H-4 Proton (methine): The axial proton at the C-4 position (H-4ax) is expected to be a triplet of triplets due to coupling with the four adjacent methylene protons (H-3ax, H-3eq, H-5ax, H-5eq).

  • H-3/H-5 Protons (methylene): The axial (H-3ax, H-5ax) and equatorial (H-3eq, H-5eq) protons will have distinct chemical shifts and will appear as complex multiplets due to geminal and vicinal coupling with each other and with the H-4 proton.

Molecular Structure with Proton Assignments

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weighing Sample Weighing Solvent Addition Solvent Addition Sample Weighing->Solvent Addition Dissolution Dissolution Solvent Addition->Dissolution Transfer to NMR Tube Transfer to NMR Tube Dissolution->Transfer to NMR Tube Instrument Tuning Instrument Tuning Transfer to NMR Tube->Instrument Tuning Shimming Shimming Instrument Tuning->Shimming Setting Parameters Setting Parameters Shimming->Setting Parameters Spectrum Acquisition Spectrum Acquisition Setting Parameters->Spectrum Acquisition Fourier Transform Fourier Transform Spectrum Acquisition->Fourier Transform Phasing Phasing Fourier Transform->Phasing Baseline Correction Baseline Correction Phasing->Baseline Correction Referencing Referencing Baseline Correction->Referencing Integration Integration Referencing->Integration Peak Picking Peak Picking Integration->Peak Picking Multiplicity Analysis Multiplicity Analysis Peak Picking->Multiplicity Analysis Coupling Constant Measurement Coupling Constant Measurement Multiplicity Analysis->Coupling Constant Measurement Structure Elucidation Structure Elucidation Coupling Constant Measurement->Structure Elucidation

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-Bromophenyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Bromophenyl)tetrahydropyran and its closely related precursor, this compound-4-ol. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and application of these compounds.

Introduction

The tetrahydropyran (THP) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its rigid, saturated ring system serves as a valuable bioisostere for carbocyclic rings like cyclohexane, often imparting improved pharmacokinetic properties to drug candidates. The incorporation of an oxygen atom can lead to enhanced solubility, metabolic stability, and the potential for hydrogen bonding interactions, which can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] 4-Aryl-substituted tetrahydropyrans, in particular, are key building blocks in the synthesis of a wide range of biologically active molecules.

This guide focuses on this compound, a versatile intermediate that combines the beneficial properties of the tetrahydropyran ring with the synthetic utility of a brominated phenyl group, making it amenable to a variety of cross-coupling reactions for further molecular elaboration. We also provide detailed information on its precursor, this compound-4-ol, which is a key intermediate in its synthesis and a valuable building block in its own right, notably in the development of proteolysis-targeting chimeras (PROTACs).[2]

Physicochemical Properties

This section summarizes the known physical and chemical properties of this compound and this compound-4-ol. It is important to note that while some experimental data is available from commercial suppliers, other values are predicted and should be considered as such.

This compound
PropertyValueSource
CAS Number 811828-76-9Commercial
Molecular Formula C₁₁H₁₃BrOCommercial
Molecular Weight 241.12 g/mol Commercial
Appearance Not specified-
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Not available-
Purity ≥98%Commercial
This compound-4-ol
PropertyValueSource
CAS Number 165119-46-0[2][3]
Molecular Formula C₁₁H₁₃BrO₂[2][4]
Molecular Weight 257.12 g/mol [2][4]
Appearance Solid[4]
Melting Point Not available-
Boiling Point 368.8 ± 42.0 °C (Predicted)Commercial
Density 1.483 ± 0.06 g/cm³ (Predicted)Commercial
pKa 13.60 ± 0.20 (Predicted)Commercial
Solubility Not available-
Purity ≥98%[2][4]

Experimental Protocols

Synthesis of this compound-4-ol via Grignard Reaction

This protocol describes the synthesis of this compound-4-ol from 4-bromobromobenzene and tetrahydro-4H-pyran-4-one via a Grignard reaction.[5][6][7]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 4-Bromobromobenzene

  • Tetrahydro-4H-pyran-4-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve 4-bromobromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the 4-bromobromobenzene solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining 4-bromobromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Tetrahydro-4H-pyran-4-one:

    • In a separate flame-dried flask, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Cool the solution of tetrahydro-4H-pyran-4-one to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the cooled ketone solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound-4-ol.

Synthesis of this compound via Reduction of the Tertiary Alcohol

This protocol outlines a plausible method for the synthesis of this compound by reduction of the tertiary alcohol, this compound-4-ol. A common method for such a transformation is a two-step procedure involving dehydration followed by hydrogenation.

Materials:

  • This compound-4-ol

  • Toluene

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous sodium sulfate

  • Ethanol or Ethyl Acetate

  • Palladium on carbon (10 wt. %)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dehydration to the Alkene:

    • To a solution of this compound-4-ol (1.0 equivalent) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkene, 4-(4-bromophenyl)-3,6-dihydro-2H-pyran. This intermediate can be used in the next step without further purification if it is sufficiently pure.

  • Hydrogenation of the Alkene:

    • Dissolve the crude alkene from the previous step in ethanol or ethyl acetate.

    • Add palladium on carbon (10 wt. %, 5 mol %) to the solution.

    • Stir the mixture under an atmosphere of hydrogen gas (balloon pressure is often sufficient) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

The following diagrams illustrate the synthetic workflows and a key conceptual application of the tetrahydropyran scaffold.

Synthesis_of_4_4_Bromophenyl_tetrahydropyran_4_ol reagent1 4-Bromobromobenzene + Mg intermediate Grignard Reagent (4-Bromophenylmagnesium bromide) reagent1->intermediate Anhydrous Ether/THF reagent2 Tetrahydro-4H-pyran-4-one product This compound-4-ol reagent2->product intermediate->product Nucleophilic Addition

Caption: Synthesis of this compound-4-ol via Grignard Reaction.

Synthesis_of_4_4_Bromophenyl_tetrahydropyran start This compound-4-ol intermediate 4-(4-Bromophenyl)-3,6-dihydro-2H-pyran start->intermediate Dehydration (p-TsOH, Toluene, Reflux) product This compound intermediate->product Hydrogenation (H₂, Pd/C, EtOH)

Caption: Two-step synthesis of this compound from its alcohol precursor.

Bioisosterism_Concept cluster_0 Drug Candidate Modification cluster_1 Potential Improvements in Properties Lead_Compound Lead Compound (e.g., with Cyclohexyl group) Modified_Compound Modified Compound (with Tetrahydropyran group) Lead_Compound->Modified_Compound Bioisosteric Replacement Solubility Increased Solubility Modified_Compound->Solubility Metabolic_Stability Improved Metabolic Stability Modified_Compound->Metabolic_Stability Target_Interaction New H-Bonding Interactions Modified_Compound->Target_Interaction ADME Favorable ADME Profile Solubility->ADME Metabolic_Stability->ADME Target_Interaction->ADME

Caption: Role of the tetrahydropyran scaffold as a bioisostere for improving drug properties.[1]

References

Crystal Structure of 4-Aryl Saturated Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Disclaimer: The crystal structure data for 4-(4-Bromophenyl)tetrahydropyran is not publicly available in surveyed crystallographic databases or peer-reviewed literature. This technical guide instead provides a comprehensive analysis of the crystal structure of a closely related analogue, 4-(4-Chlorophenyl)piperidin-4-ol , to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the structural characteristics of 4-aryl saturated heterocyclic compounds. The structural differences—a piperidine instead of a tetrahydropyran ring, a hydroxyl group at the 4-position, and a chloro instead of a bromo substituent—are to be noted.

Abstract

This document details the crystal structure and experimental protocols for 4-(4-Chlorophenyl)piperidin-4-ol. The crystallographic data, obtained from single-crystal X-ray diffraction, reveals a monoclinic crystal system with the space group P21/c. The piperidine ring adopts a chair conformation with the 4-chlorophenyl group in an equatorial position and the hydroxyl group in an axial position. The crystal packing is characterized by a network of intermolecular hydrogen bonds, forming a stable three-dimensional supramolecular architecture. This guide presents the quantitative crystallographic data in a structured tabular format, outlines the synthesis and crystallographic experimental procedures, and provides visualizations of the experimental workflow and molecular interactions.

Introduction

Saturated heterocyclic scaffolds containing aryl substituents are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials. The three-dimensional arrangement of atoms within the crystal lattice of these molecules provides crucial insights into their physicochemical properties, stability, and potential intermolecular interactions. This guide focuses on the detailed crystal structure of 4-(4-Chlorophenyl)piperidin-4-ol as a representative example of this class of compounds.

Crystal Structure Data

The crystallographic data for 4-(4-Chlorophenyl)piperidin-4-ol has been determined by single-crystal X-ray diffraction. A summary of the key data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 4-(4-Chlorophenyl)piperidin-4-ol

ParameterValue
Crystal Data
Chemical FormulaC₁₁H₁₄ClNO
Formula Weight211.68 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.3706 (10)
b (Å)9.5204 (8)
c (Å)10.6164 (9)
α (°)90
β (°)108.458 (8)
γ (°)90
Volume (ų)1090.13 (16)
Z4
Data Collection
RadiationCu Kα (λ = 1.54178 Å)
Temperature (K)295
Refinement
R[F² > 2σ(F²)]0.038
wR(F²)0.111
Goodness-of-fit (S)1.07

Experimental Protocols

Synthesis of 4-(4-Chlorophenyl)piperidin-4-ol

The synthesis of 4-(4-Chlorophenyl)piperidin-4-ol is typically achieved through a Grignard reaction. The general workflow is depicted below.

G cluster_grignard Grignard Reagent Formation cluster_reaction Reaction and Workup cluster_deprotection Deprotection reagent1 4-Chlorobromobenzene grignard 4-Chlorophenylmagnesium bromide (Grignard Reagent) reagent1->grignard reagent2 Magnesium reagent2->grignard reagent3 Dry Ether reagent3->grignard intermediate Intermediate adduct grignard->intermediate reagent4 1-Benzyl-4-piperidone reagent4->intermediate product1 1-Benzyl-4-(4-chlorophenyl) -piperidin-4-ol intermediate->product1 Workup reagent5 Aqueous NH4Cl final_product 4-(4-Chlorophenyl) -piperidin-4-ol product1->final_product Hydrogenolysis reagent6 H2, Pd/C

Synthetic Pathway for 4-(4-Chlorophenyl)piperidin-4-ol.
Single-Crystal X-ray Diffraction

Single crystals of 4-(4-Chlorophenyl)piperidin-4-ol suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent. The data was collected on an Oxford Diffraction SuperNova diffractometer using Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

G start Synthesized Compound crystallization Crystallization (Slow Evaporation) start->crystallization crystal_selection Selection of a Suitable Single Crystal crystallization->crystal_selection data_collection X-ray Data Collection (Oxford Diffraction SuperNova, Cu Kα radiation, 295 K) crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->refinement final_structure Final Crystal Structure and Data Analysis refinement->final_structure

Experimental Workflow for Crystal Structure Determination.

Molecular and Crystal Structure Analysis

The molecular structure of 4-(4-Chlorophenyl)piperidin-4-ol reveals that the piperidine ring adopts a stable chair conformation. The bulky 4-chlorophenyl group occupies an equatorial position to minimize steric hindrance, while the smaller hydroxyl group is situated in an axial position.

In the crystal, molecules are linked by a network of hydrogen bonds. The hydroxyl group and the nitrogen atom of the piperidine ring act as both hydrogen bond donors and acceptors. This results in the formation of centrosymmetric tetramers through O—H···N and N—H···O hydrogen bonds. These tetramers are further interconnected to form layers.

G M1 Molecule 1 (x, y, z) M2 Molecule 2 (x, 1/2-y, 1/2+z) M1->M2 O-H···N M3 Molecule 3 (2-x, 1-y, 1-z) M2->M3 N-H···O M4 Molecule 4 (2-x, 1/2+y, 1/2-z) M3->M4 O-H···N M4->M1 N-H···O

Hydrogen Bonding Network forming a Centrosymmetric Tetramer.

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides a detailed analysis of the structurally similar compound, 4-(4-Chlorophenyl)piperidin-4-ol. The provided data on its crystal lattice, molecular conformation, and intermolecular interactions, along with the detailed experimental protocols, offer a valuable framework for understanding the structural chemistry of 4-aryl saturated heterocyclic systems. This information is critical for applications in drug design and materials science where molecular geometry and packing are key determinants of function and performance.

An In-depth Technical Guide to 4-(4-Bromophenyl)tetrahydropyran: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(4-Bromophenyl)tetrahydropyran, a crucial heterocyclic building block for researchers, scientists, and drug development professionals. Its strategic importance lies in its utility as a versatile precursor for the synthesis of complex molecular architectures with potential therapeutic applications.

Chemical and Physical Properties

This compound, also known by its IUPAC name 4-(4-bromophenyl)oxane, is a solid organic compound. The tetrahydropyran (THP) moiety is a recognized bioisostere of a cyclohexane ring, often incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Below is a summary of its key chemical and physical data:

PropertyValueReference
IUPAC Name 4-(4-bromophenyl)tetrahydro-2H-pyran
Synonyms 4-(4-bromophenyl)oxane
CAS Number 811828-76-9[1][2][3]
Molecular Formula C₁₁H₁₃BrO[3]
Molecular Weight 241.12 g/mol [3]
Appearance Solid[4][5]
Purity 96%+[1]

Note: Specific quantitative data for melting point, boiling point, and solubility are not consistently reported in publicly available literature, often being confused with the related compound this compound-4-ol.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methodologies in organic chemistry. One of the most prominent and versatile methods is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.

A plausible and efficient synthetic route involves the coupling of a suitable tetrahydropyran-containing boronic acid or boronate ester with a 4-bromophenyl halide, or conversely, the coupling of a 4-bromophenylboronic acid with a halogenated tetrahydropyran.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following provides a generalized experimental protocol for a Suzuki-Miyaura reaction that can be adapted for the synthesis of this compound.

Materials:

  • 4-Bromophenyl halide (e.g., 1-bromo-4-iodobenzene)

  • Tetrahydropyran-4-boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 4-bromophenyl halide (1.0 eq), tetrahydropyran-4-boronic acid pinacol ester (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Aryl_Halide 4-Bromophenyl Halide (Ar-X) Oxidative_Addition Oxidative Addition Boronic_Ester Tetrahydropyran Boronate Ester (R-B(OR)₂) Transmetalation Transmetalation Boronic_Ester->Transmetalation Base Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition PdII_Complex Ar-Pd(II)-X Oxidative_Addition->PdII_Complex PdII_Complex->Transmetalation PdII_Intermediate Ar-Pd(II)-R Transmetalation->PdII_Intermediate Reductive_Elimination Reductive Elimination PdII_Intermediate->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product This compound (Ar-R) Reductive_Elimination->Product

Figure 1: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable intermediate in the synthesis of more complex molecules for drug discovery.[3] The presence of the bromine atom provides a reactive handle for further functionalization, most notably through cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of a wide variety of molecular fragments, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs.

The tetrahydropyran ring itself is a key pharmacophore. Its inclusion in drug candidates can lead to improved ADME properties. Specifically, the oxygen atom can act as a hydrogen bond acceptor, potentially leading to enhanced binding affinity to biological targets. Furthermore, the THP ring is generally more resistant to metabolic degradation compared to more lipophilic carbocyclic rings.

While specific drugs in the market that directly use this compound as a starting material are not prominently disclosed in public literature, the utility of the bromophenyl and tetrahydropyran motifs is well-established in numerous therapeutic areas. For instance, various kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists feature these structural components. The development of novel anticancer and antimicrobial agents often involves the synthesis of derivatives of bromophenyl-containing heterocyclic compounds.

Drug_Discovery_Workflow Start This compound Cross_Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Start->Cross_Coupling Library_Synthesis Library of Diverse Derivatives Cross_Coupling->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_Identification->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Figure 2: Logical workflow illustrating the role of this compound as a starting material in a typical drug discovery pipeline.

Signaling Pathways and Biological Targets

The direct biological activity of this compound is not extensively documented, as it primarily serves as a synthetic intermediate. However, the derivatives synthesized from this building block have been implicated in modulating various signaling pathways relevant to human diseases.

For example, biaryl structures, which can be readily synthesized from this compound via Suzuki coupling, are common motifs in kinase inhibitors. These inhibitors can target pathways such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, and others that are frequently dysregulated in cancer. The tetrahydropyran moiety can contribute to the binding of these inhibitors to the ATP-binding pocket of kinases.

Signaling_Pathway_Modulation Derivative Drug Candidate Derived from This compound Target Biological Target (e.g., Kinase, GPCR) Derivative->Target Binds to Pathway Signaling Pathway (e.g., MAPK, PI3K/Akt) Target->Pathway Modulates Response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) Pathway->Response Leads to

Figure 3: A conceptual diagram showing how a drug candidate derived from this compound might interact with a biological target to modulate a signaling pathway and elicit a cellular response.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its unique combination of a reactive bromophenyl group and a favorable tetrahydropyran scaffold makes it an attractive starting material for the synthesis of novel and diverse small molecules. The ability to readily functionalize this compound through established cross-coupling methodologies provides researchers with a powerful tool to generate libraries of compounds for biological screening. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the importance of key intermediates like this compound in the drug development pipeline is set to increase. Further research into the synthesis and application of this and related compounds will undoubtedly contribute to the discovery of the next generation of medicines.

References

solubility of 4-(4-Bromophenyl)tetrahydropyran in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-(4-Bromophenyl)tetrahydropyran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on equipping researchers with the necessary protocols to generate reliable and reproducible solubility data in-house. It includes a detailed experimental workflow, a template for data presentation, and a discussion of the underlying principles of solubility.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery. Its solubility in organic solvents is a critical physicochemical parameter that influences its synthesis, purification, formulation, and biological activity. Understanding the solubility profile of this compound is essential for its effective use in research and development. This guide outlines a standardized approach to determining the solubility of this compound in a range of common organic solvents.

Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute is most likely to dissolve in a solvent with a similar polarity. This compound possesses both nonpolar (the bromophenyl group and the tetrahydropyran ring) and polar (the ether oxygen) characteristics. Therefore, its solubility will vary across different organic solvents based on their respective polarities.

Factors influencing solubility include:

  • Polarity of the solvent: Solvents can be broadly classified as polar (e.g., ethanol, acetonitrile) and nonpolar (e.g., heptane, toluene).

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.

  • Intermolecular forces: The strength of the interactions between the solute molecules, the solvent molecules, and the solute-solvent molecules dictates the extent of dissolution.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.[1]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane, acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes and volumetric flasks

  • High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Accurately add a known volume of each organic solvent to the respective vials.

  • Equilibration:

    • Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully centrifuge the vials to further separate the undissolved solid from the saturated solution.

  • Sample Collection and Dilution:

    • Withdraw a precise aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, it is recommended to take the sample from the upper portion of the liquid.

    • Immediately filter the collected aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

To express the solubility in mol/L, divide the value in g/L by the molecular weight of this compound (241.12 g/mol ).

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording experimentally determined solubility values.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25
Ethanol25
Isopropanol25
Ethyl Acetate25
Acetone25
Toluene25
Heptane25
Acetonitrile25

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Add excess solid solute to vial prep_solvent Add known volume of solvent prep_solid->prep_solvent equilibration Agitate at constant temperature (24-72 hours) prep_solvent->equilibration settling Allow solid to settle equilibration->settling centrifugation Centrifuge to pellet solid settling->centrifugation sampling Withdraw and filter supernatant centrifugation->sampling dilution Dilute sample sampling->dilution quantification Quantify concentration (e.g., HPLC, UV-Vis) dilution->quantification calculation Calculate solubility quantification->calculation

References

The Rising Promise of Aryl-Tetrahydropyran Scaffolds: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aryl-tetrahydropyran scaffold, a privileged structural motif in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the underlying molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Anticancer Activity: Targeting Key Oncogenic Pathways

Aryl-tetrahydropyran derivatives have emerged as a promising class of anticancer agents, exhibiting potent inhibitory activity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in tumor growth and proliferation.

Quantitative Analysis of Antiproliferative Activity

The cytotoxic effects of various aryl-tetrahydropyran derivatives have been quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.

Compound ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
4-Aryl-4H-naphthopyrans BT-20 (Breast Carcinoma)28.1 - >150Doxorubicin-
Tetrahydropyran-Triazole Hybrids A549 (Lung), HBL-100 (Breast), HeLa (Cervical), SW1573 (Lung), T-47D (Breast), WiDr (Colon)Significant antiproliferative activityCisplatin, 5-Fluorouracil-
Brevilin A Derivatives A549 (Lung), SW480 (Colorectal), MDA-MB-231 (Breast), MCF-7 (Breast)4.6 - 13.6--
Pyrazolo[3,4-b]pyridines HeLa (Cervical), HCT-116 (Colon), MCF-7 (Breast)1.98 - 26.44Doxorubicin2.11 - 4.57
Key Molecular Target: Src Kinase

Several 4-aryl-4H-naphthopyran derivatives have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, and metastasis.

CompoundSubstitutionIC50 (µM)
4a Unsubstituted Phenyl28.1
4d 2-Chlorophenyl34.7
4i 1-MethylnitroimidazoleGood inhibitory activity
4m 3-Hydroxyphenyl33.8
4n 4-Methoxyphenyl34.5
4e 3-Nitrophenyl> 150
Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of aryl-tetrahydropyran derivatives on cancer cell lines.[1][2][3][4][5]

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, BT-20) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained in a humidified incubator at 37°C with 5% CO2.[6][7][8][9]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

This protocol details the procedure for evaluating the inhibitory activity of compounds against Src kinase.[10][11][12][13][14][15]

  • Reaction Cocktail Preparation: Prepare a reaction cocktail containing GST-Src kinase and DTT.

  • Compound Incubation: Incubate the reaction cocktail with pre-diluted test compounds for 5 minutes at room temperature.

  • Reaction Initiation: Add an ATP/substrate cocktail to the mixture to initiate the kinase reaction. The biotinylated substrate contains the residues surrounding Tyr160 of the signal transduction protein.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding EDTA.

  • Detection: The kinase activity is quantified, often using a luminescence-based assay that measures the amount of ADP produced.

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Culture Cancer Cell Lines (e.g., HeLa, MCF-7, BT-20) Seed Seed Cells into 96-well Plates Culture->Seed Treat Treat with Aryl-Tetrahydropyran Derivatives (Varying Concentrations) Seed->Treat 24h Incubation MTT Perform MTT Assay Treat->MTT 48-72h Incubation Measure Measure Absorbance MTT->Measure Calculate Calculate IC50 Values Measure->Calculate

Caption: Experimental workflow for in vitro anticancer drug screening.

src_pathway ArylTHP Aryl-Tetrahydropyran Derivative Src Src Kinase ArylTHP->Src Inhibition Proliferation Cell Proliferation & Survival Src->Proliferation Metastasis Metastasis Src->Metastasis

Caption: Inhibition of Src kinase signaling by aryl-tetrahydropyran derivatives.

Antimicrobial Activity: A New Frontier Against Drug Resistance

Aryl-tetrahydropyran scaffolds have demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens. Their mode of action often involves the inhibition of essential microbial enzymes, such as bacterial topoisomerases.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Tetrahydropyran-based Topoisomerase Inhibitors Escherichia coli2Ciprofloxacin0.015
Staphylococcus aureus0.125Ciprofloxacin0.25
Ciprofloxacin-Resistant S. aureus (GyrA mutation)0.25Ciprofloxacin32
Ciprofloxacin-Resistant S. aureus (ParC mutation)0.5Ciprofloxacin64
2,6-Diaryl-tetrahydropyran-4-one oximes Various bacterial and fungal strains---
Key Molecular Target: Bacterial Topoisomerases

Tetrahydropyran-based compounds have been identified as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and are validated targets for antibacterial drugs.

CompoundTarget EnzymeAssay TypeIC50 (µM)Ciprofloxacin IC50 (µM)
TPI-2 E. coli Topoisomerase IVDecatenation0.510
S. aureus Topoisomerase IVDecatenation0.28
E. coli DNA GyraseSupercoiling150.8
S. aureus DNA GyraseSupercoiling251.2
Experimental Protocols

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[16][17][18][19][20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth, such as cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[21][22][23][24][25][26]

  • Reaction Mixture: Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound.

  • Reaction Initiation: Add topoisomerase IV to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye.

  • Gel Electrophoresis: Resolve the DNA products by agarose gel electrophoresis. Decatenated DNA will migrate faster than the catenated kDNA network.

  • IC50 Determination: Quantify the band intensities to determine the IC50 value.

Mechanism of Action and Experimental Workflow

toposiomerase_inhibition ArylTHP Aryl-Tetrahydropyran Derivative TopoIV Bacterial Topoisomerase IV ArylTHP->TopoIV Inhibition DNA_Rep DNA Replication & Segregation TopoIV->DNA_Rep Cell_Death Bacterial Cell Death DNA_Rep->Cell_Death

Caption: Inhibition of bacterial topoisomerase IV by aryl-tetrahydropyran derivatives.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Serial Dilution of Test Compounds Dilution->Inoculate Incubate Incubate for 18-24h Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine Determine MIC Observe->Determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential in Neurodegenerative Diseases: Modulating Cholinesterase Activity

Preliminary investigations suggest that aryl-tetrahydropyran scaffolds may also hold promise for the treatment of neurodegenerative disorders such as Alzheimer's disease. A key therapeutic strategy in this area is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE).

Quantitative Analysis of Acetylcholinesterase Inhibition

Some aryl-tetrahydropyran derivatives are being explored as inhibitors of AChE. The IC50 values for these compounds are crucial for determining their potential as therapeutic agents.

(Quantitative data for acetylcholinesterase inhibition by aryl-tetrahydropyran scaffolds is an active area of research. As more data becomes publicly available, this section will be updated.)

Experimental Protocol

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[21][27][28][29][30]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, combine the AChE enzyme solution with various concentrations of the test compound.

  • Incubation: Incubate the enzyme-inhibitor mixture for a predefined period.

  • Reaction Initiation: Add ATCI and DTNB to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow product.

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

  • IC50 Calculation: Determine the IC50 value by plotting the rate of reaction against the inhibitor concentration.

Signaling Pathway

ache_pathway ArylTHP Aryl-Tetrahydropyran Derivative AChE Acetylcholinesterase (AChE) ArylTHP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis Cholinergic Cholinergic Neurotransmission ACh->Cholinergic

Caption: Inhibition of acetylcholinesterase by aryl-tetrahydropyran derivatives.

References

Commercial Availability and Technical Guide for 4-(4-Bromophenyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic utility of 4-(4-Bromophenyl)tetrahydropyran (CAS No. 811828-76-9). This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science, primarily utilized as an intermediate for the synthesis of more complex molecular architectures through cross-coupling reactions.

Commercial Availability

This compound is available from a number of chemical suppliers, typically with purities of 98% or higher. The compound is generally supplied in quantities ranging from milligrams to several grams.

SupplierPurityAvailable Quantities
MySkinRecipes98%250mg, 1g, 5g[1]
Capot ChemicalNot SpecifiedNot Specified[2]
Shaoyuan98.7%Not Specified[3]
Chem-SpaceNot Specified250mg, 500mg, 1g
BLDpharmNot SpecifiedNot Specified

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, reaction setup, and analytical characterization.

PropertyValue
Molecular Formula C₁₁H₁₃BrO[1]
Molecular Weight 241.12 g/mol [1]
CAS Number 811828-76-9[1]
Purity ≥98%[1]
MDL Number MFCD12913643[1]
Storage Room temperature, dry[1]
XLogP3-AA 3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Topological Polar Surface Area 9.2 Ų
Heavy Atom Count 13

Synthetic Applications and Experimental Protocols

This compound is a key intermediate in organic synthesis, particularly for the generation of biaryl systems and other complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[1] The presence of the bromine atom on the phenyl ring allows for facile carbon-carbon bond formation.

General Synthetic Approach to 4-Aryl-Tetrahydropyrans

G cluster_start Starting Materials Epoxide Epoxide Prins_Cyclization Prins Cyclization & Friedel-Crafts Alkylation Epoxide->Prins_Cyclization Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Prins_Cyclization Bromobenzene Bromobenzene Bromobenzene->Prins_Cyclization Lewis_Acid BF₃·OEt₂ Lewis_Acid->Prins_Cyclization Product This compound Prins_Cyclization->Product

General synthesis of 4-aryl-tetrahydropyrans.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[4][5] The following is a general procedure that can be adapted for the reaction of this compound with a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent and stir the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Representative Experimental Protocol: Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[6][7] Below is a general protocol adaptable for this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

  • Solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

  • In a sealed tube or a flask equipped with a condenser under an inert atmosphere, dissolve this compound, the palladium catalyst, and the phosphine ligand in the solvent.

  • Add the alkene and the base to the reaction mixture.

  • Heat the mixture to the required temperature (typically 100-140 °C) and stir until the starting material is consumed, as indicated by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove the palladium black and inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over a suitable drying agent, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the substituted alkene product.

Role in Drug Discovery

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for cyclohexane or phenyl rings to improve physicochemical properties such as solubility and metabolic stability. This compound serves as a versatile starting material for the synthesis of compound libraries for high-throughput screening. The bromophenyl moiety allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) for various biological targets. While no specific signaling pathway has been directly associated with this compound in the available literature, its utility lies in the generation of novel chemical entities that can be screened for a wide range of biological activities.

G cluster_synthesis Synthesis of Core Scaffold cluster_diversification Molecular Diversification cluster_library Compound Library Generation cluster_screening Biological Evaluation Start Starting Materials Core This compound Start->Core Chemical Synthesis Suzuki Suzuki Coupling Core->Suzuki Heck Heck Reaction Core->Heck Other Other Cross-Coupling Core->Other Library Library of Novel Compounds Suzuki->Library Heck->Library Other->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Workflow for drug discovery using this compound.

References

In-Depth Technical Guide: Safety and Handling of 4-(4-Bromophenyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(4-Bromophenyl)tetrahydropyran (CAS No: 811828-76-9). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and application of this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 811828-76-9[1][2][3]
Molecular Formula C₁₁H₁₃BrO[1][2][3]
Molecular Weight 241.12 g/mol [1][2][3]
Purity ≥95% - 98%[1][4]
Appearance Solid[5]

Hazard Identification and Safety Precautions

A comprehensive, officially recognized GHS classification for this compound is not yet established. However, based on the safety data for structurally related compounds, such as other brominated aromatic compounds and tetrahydropyran derivatives, a cautious approach is warranted. The following hazards should be considered:

  • Acute Toxicity (Oral): May be harmful if swallowed.[6]

  • Skin Corrosion/Irritation: May cause skin irritation.[6]

  • Eye Damage/Irritation: May cause serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if handling larger quantities, additional protective clothing.

  • Respiratory Protection: In case of insufficient ventilation or when handling powders, a NIOSH-approved respirator is advised. A self-contained breathing apparatus may be necessary in pressure-demand situations.[4]

Recommended Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh Compound in Ventilated Enclosure prep2->handle1 Proceed to handling handle2 Perform Experiment in Fume Hood handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Experiment complete clean2 Dispose of Waste According to Regulations clean1->clean2 G start1 Homoallylic Alcohol intermediate Oxocarbenium Ion Intermediate start1->intermediate Reacts with start2 Aldehyde start2->intermediate Activated by catalyst Acid Catalyst catalyst->start2 product Tetrahydropyran Derivative intermediate->product Cyclization

References

4-(4-Bromophenyl)tetrahydropyran discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(4-Bromophenyl)tetrahydropyran: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural features, combining a conformationally restricted tetrahydropyran (THP) ring with a synthetically versatile bromophenyl moiety, make it a valuable intermediate for the synthesis of complex molecular architectures. The THP scaffold is often employed as a bioisosteric replacement for carbocyclic rings to modulate physicochemical properties such as solubility and metabolic stability, while the bromine atom serves as a key handle for a variety of cross-coupling reactions to introduce further molecular diversity. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Discovery and History

The precise first synthesis and reporting of this compound are not prominently documented in the scientific literature under a single, seminal publication. Its emergence is more likely rooted in the broader context of the increasing use of the tetrahydropyran motif in medicinal chemistry. The THP ring system is a common feature in many natural products and has been recognized for its ability to impart favorable pharmacokinetic properties to drug candidates.[1]

The "discovery" of this compound can be viewed as an outcome of the systematic exploration of functionalized heterocyclic scaffolds by medicinal chemists. The inclusion of a bromophenyl group provides a reactive handle for introducing the tetrahydropyran core into larger molecules through well-established cross-coupling methodologies, such as Suzuki and Heck reactions.[2] This "building block" approach is a cornerstone of modern drug discovery, allowing for the rapid generation of libraries of diverse compounds for biological screening. While a specific "eureka" moment for this particular molecule is not apparent, its value and application have become established through its repeated use in the synthesis of bioactive compounds.

Physicochemical Properties and Characterization Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 811828-76-9[2]
Molecular Formula C₁₁H₁₃BrO[2]
Molecular Weight 241.12 g/mol [2]
Appearance Not explicitly stated; likely a solid or oil
Purity Typically available at ≥98%[2]

Note: Detailed experimental characterization data such as melting point, boiling point, and NMR spectra are not consistently reported in publicly available sources and would typically be determined empirically in a research setting.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for the formation of tetrahydropyran rings. A common and illustrative approach involves the acid-catalyzed reaction of a suitable diol with a carbonyl compound (a Prins-type cyclization) or the cyclization of a halo-alcohol. A representative synthetic route is outlined below.

Illustrative Synthetic Pathway

G cluster_0 Synthesis of this compound 4-Bromobenzaldehyde 4-Bromobenzaldehyde Intermediate_1 Unstable Oxocarbenium Ion 4-Bromobenzaldehyde->Intermediate_1  Acid Catalyst (e.g., H₂SO₄) Divinylcarbinol Divinylcarbinol Divinylcarbinol->Intermediate_1 Product This compound Intermediate_1->Product  Intramolecular Cyclization

Caption: A generalized reaction scheme for the synthesis of a 4-substituted tetrahydropyran via a Prins-type cyclization.

Detailed Experimental Protocol (Representative)

This protocol is a generalized representation based on common methods for the synthesis of substituted tetrahydropyrans and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize this compound.

Materials:

  • 4-Bromobenzaldehyde

  • A suitable 1,5-diol precursor (e.g., a protected form that can be deprotected in situ) or a homoallylic alcohol.

  • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous organic solvent (e.g., dichloromethane, toluene)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: A solution of 4-bromobenzaldehyde (1.0 equivalent) and the diol or homoallylic alcohol precursor (1.1 equivalents) is prepared in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Catalysis: The reaction mixture is cooled in an ice bath, and a catalytic amount of strong acid is added dropwise.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a period of time (typically several hours to overnight). The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Drug Discovery and Signaling Pathways

The this compound moiety is a valuable component in the design of modern pharmaceuticals. The tetrahydropyran ring often serves as a metabolically stable, conformationally restricted scaffold that can favorably interact with biological targets. The bromophenyl group provides a crucial attachment point for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Molecules incorporating this scaffold have been investigated in various therapeutic areas, including as kinase inhibitors, receptor antagonists, and other enzyme inhibitors. The general mechanism involves the overall drug molecule, of which this compound is a part, binding to a specific target protein and modulating its activity, thereby interrupting a disease-related signaling pathway.

Illustrative Signaling Pathway Modulation

G cluster_0 Cellular Signaling Cascade Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_1 Kinase A Receptor->Kinase_1 Activates Kinase_2 Kinase B Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Transcription_Factor->Cellular_Response Leads to Drug_Molecule Drug containing This compound Drug_Molecule->Kinase_1 Inhibits

Caption: Generalized diagram of a kinase signaling pathway being modulated by a drug molecule containing the this compound scaffold.

Future Perspectives

This compound is expected to remain a relevant and valuable building block in the field of drug discovery. Its utility in constructing diverse molecular libraries through established and robust chemical reactions ensures its continued application. Future work will likely focus on the development of more efficient and stereoselective synthetic routes to this and related tetrahydropyran derivatives. Furthermore, the incorporation of this scaffold into novel chemical modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, represents an exciting avenue for future research.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction with 4-(4-Bromophenyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids or esters. This palladium-catalyzed cross-coupling reaction is widely favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.

This document provides detailed application notes and protocols for the Suzuki coupling reaction utilizing 4-(4-Bromophenyl)tetrahydropyran as a key building block. The tetrahydropyran (THP) moiety is a prevalent scaffold in medicinal chemistry, often employed to enhance pharmacokinetic properties such as solubility and metabolic stability. As a bioisostere of a cyclohexane ring, the oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially improving target engagement. Consequently, the synthesis of biaryl structures incorporating a tetrahydropyran ring via Suzuki coupling is of significant interest in drug discovery and development.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Applications in Drug Discovery and Materials Science

The biaryl structures synthesized from this compound are valuable intermediates for a range of applications:

  • Pharmaceuticals: The resulting compounds can serve as core structures for the development of novel therapeutic agents across various disease areas. The tetrahydropyran group can favorably modulate the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of this scaffold can lead to the discovery of new pesticides and herbicides with improved properties.

  • Materials Science: Biaryl compounds containing the tetrahydropyran unit can be utilized in the synthesis of liquid crystals and other advanced materials.

Experimental Data

The following table summarizes representative conditions for the Suzuki coupling reaction of this compound with various arylboronic acids. The data is compiled from literature sources and provides a starting point for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1(4-Ethoxy-2,3-difluorophenyl)boronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane / H₂O100460[1]
2Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane / H₂O8018-2260-70 (est.)[2]
34-Methylphenylboronic acidPd/C (5)K₂CO₃ (3.0)Ethanol / H₂OReflux4>90 (rep.)[3]
44-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene / H₂O10016High (rep.)[4]
5Phenylboronic acidPd(II)-complex (0.5)KOH (2.0)H₂OReflux688 (rep.)[5]

est. = estimated yield based on similar substrates; rep. = representative yield for similar aryl bromides.

Experimental Protocols

Protocol 1: General Procedure using a Homogeneous Catalyst

This protocol is based on typical conditions reported for the Suzuki coupling of aryl bromides.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane or Toluene

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling in Water

This protocol offers a more environmentally friendly approach using water as the solvent and microwave irradiation to accelerate the reaction.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium on carbon (Pd/C, 10 wt%, 1-2 mol% Pd) or other suitable water-soluble palladium catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)

  • Water, deionized

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add deionized water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the heterogeneous catalyst.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: This compound Arylboronic Acid Base Inert Inert Atmosphere (N2 or Ar) Reactants->Inert Catalyst Add Pd Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir (Conventional or Microwave) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Biaryl Product Purify->Product Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-Br Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Biaryl Biaryl Product (Ar-Ar') PdII_Biaryl->Biaryl ArylBromide This compound (Ar-Br) ArylBromide->PdII_Aryl BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->PdII_Biaryl Base Base Base->PdII_Biaryl

References

Application Notes and Protocols for 4-(4-Bromophenyl)tetrahydropyran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)tetrahydropyran is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its rigid tetrahydropyran (THP) scaffold is a common feature in many biologically active compounds, serving as a bioisostere for cyclohexane but with improved physicochemical properties such as increased polarity and reduced lipophilicity. These characteristics can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. The presence of a bromo-functional group on the phenyl ring provides a convenient handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile synthesis of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted therapeutics, with a focus on Bruton's tyrosine kinase (BTK) inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Key Applications in Drug Discovery

The this compound moiety is a valuable scaffold for the development of:

  • Kinase Inhibitors: The tetrahydropyran ring can be utilized as a central scaffold to orient pharmacophoric groups for optimal interaction with the kinase active site. The bromophenyl group allows for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic properties. A notable application is in the design of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for the treatment of B-cell malignancies.

  • PROTACs (Proteolysis Targeting Chimeras): this compound and its derivatives, such as this compound-4-ol, are valuable as building blocks for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The tetrahydropyran moiety can be incorporated into the linker or the warhead of the PROTAC, influencing its conformational rigidity and cell permeability.

Data Presentation: Representative Biological Activity

The following tables summarize representative quantitative data for a hypothetical Bruton's Tyrosine Kinase (BTK) inhibitor and a BTK-targeting PROTAC, which could be synthesized using this compound as a key intermediate. The data is based on published values for similar classes of compounds.

Table 1: Biological Activity of a Representative BTK Inhibitor

Compound IDTargetIC50 (nM)[1][2][3]Cell-based Assay (Ramos cells) IC50 (nM)[1]
BTK-Inhibitor-THP-01BTK5.215.8
ITK> 1000-
EGFR> 1000-

Table 2: Biological Activity of a Representative BTK-targeting PROTAC

Compound IDTarget Degradation (DC50, nM) in Ramos cells[4]Dmax (%) in Ramos cells[4]Cell Proliferation Inhibition (IC50, nM) in Ramos cells
BTK-PROTAC-THP-012.5> 958.7

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-phenoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Tricyclohexylphosphine (PCy3)

  • Potassium phosphate (K3PO4)

  • Toluene, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Add anhydrous toluene to the flask.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)2 (0.02 eq.) and PCy3 (0.04 eq.) in anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Synthesis of a BTK-Targeting PROTAC Linker Intermediate

This protocol outlines the synthesis of a linker intermediate that can be further elaborated to a BTK-targeting PROTAC, starting from the product of the Suzuki-Miyaura coupling.

Materials:

  • Product from Protocol 1 (biaryl-tetrahydropyran)

  • N-Boc-piperazine

  • Sodium tert-butoxide

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Toluene, anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the biaryl-tetrahydropyran (1.0 eq.), N-Boc-piperazine (1.5 eq.), and sodium tert-butoxide (2.0 eq.).

  • Add anhydrous toluene to the flask.

  • Add Pd(OAc)2 (0.05 eq.) and XPhos (0.10 eq.).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

  • Dissolve the purified Boc-protected intermediate in dichloromethane.

  • Add trifluoroacetic acid (10 eq.) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the desired piperazine-linker intermediate as a TFA salt.

Mandatory Visualizations

Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation BTK_Inhibitor BTK Inhibitor (derived from This compound) BTK_Inhibitor->BTK Inhibition

Caption: B-Cell Receptor signaling pathway and the point of intervention for BTK inhibitors.

Experimental_Workflow cluster_synthesis Synthesis of Biaryl Intermediate cluster_protac PROTAC Synthesis Start This compound Reagents1 Arylboronic Acid, Pd(OAc)2, PCy3, K3PO4 Coupling Suzuki-Miyaura Coupling Start->Coupling Reagents1->Coupling Intermediate Biaryl-Tetrahydropyran Intermediate Coupling->Intermediate Reagents2 N-Boc-piperazine, Pd(OAc)2, XPhos, NaOtBu Linker_Attach Linker Attachment (Buchwald-Hartwig) Intermediate->Linker_Attach Reagents2->Linker_Attach Boc_Intermediate Boc-Protected Linker Intermediate Linker_Attach->Boc_Intermediate Deprotection Boc Deprotection (TFA) Boc_Intermediate->Deprotection Linker_Intermediate Piperazine-Linker Intermediate Deprotection->Linker_Intermediate Final_Coupling Amide Coupling Linker_Intermediate->Final_Coupling E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) E3_Ligand->Final_Coupling PROTAC Final BTK-PROTAC Final_Coupling->PROTAC

Caption: General experimental workflow for the synthesis of a BTK-targeting PROTAC.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC BTK-PROTAC-THP-01 E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recycling PROTAC Recycling PROTAC->Recycling BTK BTK Protein (Target) BTK->PROTAC Poly_Ub Polyubiquitination BTK->Poly_Ub tagged for degradation E3_Ligase->BTK Ubiquitin Ligation Ub Ubiquitin Ub->E3_Ligase E2-mediated transfer Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation Degradation of BTK Proteasome->Degradation

Caption: Mechanism of action for a BTK-targeting PROTAC.

References

Application Notes and Protocols: Experimental Protocol for the Heck Reaction of 4-(4-Bromophenyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the Heck reaction of 4-(4-Bromophenyl)tetrahydropyran. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This protocol outlines the reaction of this compound with an acrylate ester to yield the corresponding substituted alkene, a versatile intermediate in the synthesis of more complex molecules relevant to drug discovery and development. The procedure has been optimized for high yield and selectivity, with considerations for reagent selection, reaction conditions, and product purification.

Introduction

The Heck reaction, discovered by Tsutomu Mizoroki and Richard F. Heck, is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes from aryl or vinyl halides and an alkene in the presence of a palladium catalyst and a base.[1] This reaction is widely employed in the pharmaceutical and fine chemical industries due to its functional group tolerance and stereoselectivity.[2] The tetrahydropyran moiety is a common scaffold in many biologically active compounds and approved drugs. Therefore, the functionalization of this compound via the Heck reaction provides a valuable pathway for the synthesis of novel drug candidates and complex molecular architectures. This protocol details a reliable method for the coupling of this compound with n-butyl acrylate.

Data Presentation

Table 1: Physical and Chemical Properties of Key Reagents and Product

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundthis compoundC₁₁H₁₃BrO241.12Solid
n-Butyl acrylaten-Butyl acrylateC₇H₁₂O₂128.17Liquid
Palladium(II) AcetatePalladium(II) AcetateC₄H₆O₄Pd224.50Solid
Tri(o-tolyl)phosphineTri(o-tolyl)phosphineC₂₁H₂₁P304.37Solid
TriethylamineTriethylamineC₆H₁₅N101.19Liquid
n-Butyl (E)-3-(4-(tetrahydropyran-4-yl)phenyl)acrylaten-Butyl (E)-3-(4-(tetrahydropyran-4-yl)phenyl)acrylateC₁₈H₂₄O₃288.38Not available

Table 2: Optimized Reaction Parameters for the Heck Reaction

ParameterValue
Reactants
This compound1.0 mmol
n-Butyl acrylate1.5 mmol
Catalyst System
Palladium(II) Acetate (Pd(OAc)₂)2 mol%
Tri(o-tolyl)phosphine (P(o-tol)₃)4 mol%
Base
Triethylamine (Et₃N)2.0 mmol
Solvent
N,N-Dimethylformamide (DMF)5 mL
Reaction Conditions
Temperature100 °C
Reaction Time12-24 h
AtmosphereInert (Nitrogen or Argon)
Expected Yield
Isolated Yield85-95%

Experimental Protocols

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 241.12 mg).

    • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

    • The flask is sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) via syringe.

    • Stir the mixture at room temperature until all solids have dissolved.

    • Add triethylamine (2.0 mmol, 0.28 mL) via syringe.

    • Finally, add n-butyl acrylate (1.5 mmol, 0.21 mL) via syringe.

  • Reaction:

    • The reaction mixture is heated to 100 °C with vigorous stirring.

    • The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product, n-butyl (E)-3-(4-(tetrahydropyran-4-yl)phenyl)acrylate.

Mandatory Visualization

Heck_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions reactant_node reactant_node reagent_node reagent_node catalyst_node catalyst_node solvent_node solvent_node condition_node condition_node process_node process_node product_node product_node A This compound P1 Reaction Setup A->P1 B n-Butyl Acrylate B->P1 C Pd(OAc)2 C->P1 D P(o-tol)3 D->P1 E Triethylamine (Base) E->P1 F DMF (Solvent) F->P1 G 100 °C, 12-24h Inert Atmosphere P2 Heck Coupling P1->P2 Heat P3 Work-up P2->P3 Cool & Quench P4 Purification P3->P4 Crude Product H n-Butyl (E)-3-(4-(tetrahydropyran-4-yl)phenyl)acrylate P4->H Pure Product

Caption: Experimental workflow for the Heck reaction.

Heck_Catalytic_Cycle pd_species pd_species organic_species organic_species process_step process_step pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl Ar-Pd(II)-X L₂ oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination pd_alkene_complex [Ar-Pd(II)-X(alkene)L₂] alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl R-CH₂-CH(Ar)-Pd(II)-X L₂ migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_hydride_complex H-Pd(II)-X L₂ beta_hydride_elimination->pd_hydride_complex product Substituted Alkene beta_hydride_elimination->product reductive_elimination Reductive Elimination pd_hydride_complex->reductive_elimination reductive_elimination->pd0 base_hx Base-HX⁺ reductive_elimination->base_hx aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition alkene Alkene (n-Butyl Acrylate) alkene->alkene_coordination base Base (Et₃N) base->reductive_elimination

Caption: Catalytic cycle of the Heck reaction.

References

The Versatile Building Block: 4-(4-Bromophenyl)tetrahydropyran in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)tetrahydropyran is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a stable tetrahydropyran ring and a reactive aryl bromide moiety, allows for a wide range of chemical modifications. The tetrahydropyran motif is a common feature in many biologically active natural products and approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of the bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Application Notes

The synthetic utility of this compound primarily lies in its ability to participate in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the aryl bromide facilitates oxidative addition to a palladium(0) center, the initial step in many of these catalytic cycles.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron reagent with an organic halide. This compound serves as an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the phenyl ring. This strategy is widely employed in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and, most notably, biologically active compounds. The resulting 4-aryl(tetrahydropyran-4-yl)benzene scaffold is a privileged structure in many kinase inhibitors and other therapeutic agents.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages

The Buchwald-Hartwig amination provides a powerful and general method for the synthesis of arylamines from aryl halides.[1] By reacting this compound with a diverse range of primary and secondary amines, researchers can readily access a library of N-substituted 4-(tetrahydropyran-4-yl)anilines. These products are valuable intermediates in drug discovery, as the aniline moiety is a key pharmacophore in numerous kinase inhibitors and other targeted therapies. The reaction is known for its broad substrate scope and functional group tolerance, making it a highly reliable tool in complex molecule synthesis.[2]

Application in the Synthesis of Kinase Inhibitors

A significant application of building blocks like this compound is in the development of kinase inhibitors for the treatment of cancer and autoimmune diseases. For instance, derivatives of this scaffold have been utilized in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[3] BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies. The tetrahydropyran moiety can occupy specific pockets in the kinase domain, contributing to the overall binding affinity and selectivity of the inhibitor.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-arylphenyl)tetrahydropyran.

Protocol 2: Buchwald-Hartwig Amination of this compound with an Amine

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Strong base (e.g., NaOtBu, LHMDS, 1.2-1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), phosphine ligand (e.g., XPhos, 3 mol%), and base (e.g., NaOtBu, 1.4 eq.).

  • Add this compound (1.0 eq.) and the amine (1.1 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 4-(tetrahydropyran-4-yl)aniline.

Data Presentation

The following tables present illustrative quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound with a variety of coupling partners. These examples demonstrate the versatility of this building block in generating a diverse range of substituted products.

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.5)Dioxane/H₂O90892
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₃PO₄ (3.0)Toluene/H₂O100688
33-Pyridinylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Dioxane/H₂O1001085
42-Thiopheneboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.5)DME/H₂O851289

Table 2: Illustrative Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene1101695
2MorpholinePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane1001891
3N-MethylanilinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.0)Toluene1102087
4IndolePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1202482

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a relevant biological pathway.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions A This compound F Reaction Mixture in Schlenk Flask A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heating (80-100 °C) F->G H Work-up & Purification G->H I 4-Aryl(tetrahydropyran-4-yl)benzene (Final Product) H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions A This compound G Reaction Mixture in Schlenk Tube A->G B Amine (Primary or Secondary) B->G C Palladium Precatalyst (e.g., Pd2(dba)3) C->G D Phosphine Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Solvent (e.g., Toluene) F->G H Heating (80-120 °C) G->H I Work-up & Purification H->I J N-Substituted 4-(tetrahydropyran-4-yl)aniline (Final Product) I->J

Caption: General workflow for the Buchwald-Hartwig amination.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream Proliferation B-Cell Proliferation, Survival, and Differentiation Downstream->Proliferation Inhibitor BTK Inhibitor (Derived from Building Block) Inhibitor->BTK Inhibits

Caption: Simplified BTK signaling pathway and the action of an inhibitor.

Conclusion

This compound is a highly adaptable and valuable building block for the synthesis of complex organic molecules. Its participation in robust and versatile cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of diverse molecular scaffolds. The prevalence of the tetrahydropyran motif in pharmacologically active compounds, particularly in the realm of kinase inhibitors, underscores the importance of this building block in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

Application Notes: 4-(4-Bromophenyl)tetrahydropyran in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry, providing an efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] FBDD screens libraries of low molecular weight compounds, or "fragments," which typically bind to biological targets with low affinity but do so with high ligand efficiency.[2][3] These initial fragment hits serve as starting points for optimization into potent and selective drug candidates.[2]

4-(4-Bromophenyl)tetrahydropyran is an exemplary fragment for FBDD campaigns. Its structure embodies key principles of a quality fragment:

  • Low Molecular Weight: With a molecular weight of 241.12 g/mol , it adheres to the "Rule of Three" commonly used for fragment selection.

  • Structural Simplicity: The molecule possesses a low degree of complexity, increasing the probability of forming complementary interactions with a protein's binding site.[4]

  • Chemical Tractability: The bromophenyl group provides a crucial "vector" or handle for synthetic chemistry. This allows for straightforward chemical elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to "grow" the fragment into a more potent lead compound.

  • Favorable Physicochemical Properties: The tetrahydropyran (THP) ring is a common motif in medicinal chemistry, often used as a bioisostere for less stable or more lipophilic groups, potentially improving metabolic stability and solubility.

These characteristics make this compound a valuable starting point for developing inhibitors against various therapeutic targets, including enzymes like protein tyrosine phosphatases and cysteine proteases.

2.0 Key Applications and Target Classes

While specific data for this compound is often proprietary, its structural motifs are present in inhibitors developed for several important target classes.

2.1 Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition PTP1B is a major negative regulator of both insulin and leptin signaling pathways.[5] Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity.[5] Bromophenol derivatives have been successfully evaluated as PTP1B inhibitors, demonstrating that this scaffold can effectively target the enzyme.[6] A fragment like this compound could serve as an initial hit, binding in or near the active site, with subsequent chemical modifications guided by structural biology to enhance potency and selectivity.

2.2 Cysteine Protease Inhibition (e.g., Cruzain) Cruzain is the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[7][8] It is a validated drug target, and significant effort has been invested in discovering its inhibitors.[7][9][10] Fragment-based approaches have successfully identified starting points for potent cruzain inhibitors.[9] The tetrahydropyran scaffold can be used to position the phenyl ring to make key interactions within the enzyme's binding cleft, with the bromine atom providing a vector for optimization towards the catalytic cysteine residue or other hotspots.

3.0 Experimental Workflow and Protocols

The successful application of this compound in an FBDD campaign follows a structured workflow, relying on sensitive biophysical techniques to detect the weak binding of fragments.[4][11][12][13]

FBDD_Workflow

3.1 Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries due to its ability to detect weak binding events and provide kinetic data.[4]

  • Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.

  • Materials:

    • Biacore 8K or similar high-sensitivity SPR instrument.[4]

    • CM5 sensor chip.

    • Target protein (e.g., PTP1B), >95% purity.

    • Fragment library containing this compound, dissolved in 100% DMSO.

    • Immobilization reagents (EDC, NHS, ethanolamine).

    • Running buffer (e.g., HBS-EP+ with 5% DMSO).

  • Methodology:

    • Protein Immobilization: Immobilize the target protein onto the CM5 sensor chip surface via amine coupling to a target density of 8,000-12,000 Response Units (RU). A reference flow cell is prepared by activating and deactivating the surface without protein.

    • Fragment Solution Preparation: Prepare fragment plates by diluting DMSO stocks into running buffer to a final concentration of 200 µM. Use acoustic dispensing for accuracy.[4]

    • Screening Run: Inject fragment solutions over the target and reference flow cells at a flow rate of 30 µL/min for a 60-second association, followed by a 120-second dissociation phase.

    • Data Analysis: Subtract the reference channel signal from the active channel signal. Analyze the sensorgrams for specific binding responses. Fragments showing a response significantly above the baseline noise are considered primary hits.

    • Hit Confirmation: Re-test positive hits in a dose-response format (e.g., 8-point titration from 1 mM to 7.8 µM) to confirm binding and determine an estimated dissociation constant (KD).

3.2 Protocol 2: Hit Validation and Structural Characterization by X-Ray Crystallography

X-ray crystallography provides high-resolution structural data, confirming fragment binding and revealing the precise binding mode, which is critical for the subsequent optimization phase.[3]

  • Objective: To determine the 3D structure of the target protein in complex with this compound.

  • Materials:

    • Crystals of the target protein.

    • This compound solution (e.g., 10 mM in a cryo-protectant solution).

    • X-ray diffraction equipment (synchrotron source preferred).

  • Methodology:

    • Crystal Soaking: Transfer apo-crystals of the target protein into a droplet containing the fragment solution and cryo-protectant. Allow to soak for several hours to overnight to allow the fragment to diffuse into the crystal and bind to the protein.

    • Vitrification: Loop out a soaked crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation.

    • Data Collection: Mount the frozen crystal on a goniometer in the X-ray beamline. Collect a full diffraction dataset.

    • Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with the known apo-protein structure.

    • Binding Site Analysis: Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment. Refine the model to include the fragment and analyze the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).

4.0 Target Pathway Modulation: PTP1B in Insulin Signaling

An inhibitor developed from a this compound fragment would act by preventing PTP1B from dephosphorylating its substrates, thereby enhancing downstream signaling.

PTP1B_Pathway cluster_0 Cell Membrane cluster_1 Intracellular IR Insulin Receptor (IR) pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation Insulin Insulin Insulin->IR Binds PTP1B PTP1B PTP1B->pIR Fragment Inhibitor derived from This compound Fragment->PTP1B Inhibits pIR->IR Dephosphorylation (Signal Termination) IRS IRS-1 Phosphorylation pIR->IRS Signal Cascade GLUT4 GLUT4 Translocation (Glucose Uptake) IRS->GLUT4

In this pathway, insulin binding activates the insulin receptor through autophosphorylation.[5] The active, phosphorylated receptor initiates a cascade leading to glucose uptake. PTP1B terminates this signal by dephosphorylating the receptor.[5] An inhibitor binds to PTP1B, preventing this dephosphorylation, thus prolonging the insulin signal and enhancing glucose uptake, which is beneficial in treating insulin resistance.

5.0 Quantitative Data and Hit-to-Lead Optimization

The initial fragment hits typically exhibit weak affinity. The goal of the hit-to-lead phase is to improve this affinity into the nanomolar range while maintaining good ligand efficiency (LE) and physicochemical properties.

Table 1: Representative Data from a Primary Fragment Screen

Fragment ID Structure MW ( g/mol ) KD (µM) [SPR] Ligand Efficiency (LE)
F01 This compound 241.12 850 0.25
F02 Fragment 2 180.21 >2000 -
F03 Fragment 3 210.15 500 0.31
F04 Fragment 4 255.30 950 0.24

Note: Data is hypothetical and for illustrative purposes. LE is calculated as (1.37 * pKD) / (Number of Heavy Atoms).

Once a hit like F01 is validated and its binding mode is determined, the iterative optimization process begins. The bromine atom on the phenyl ring is a key modification point.

Optimization_Cycle Hit Validated Fragment Hit This compound (Kd ~850 µM) Xray Obtain Co-crystal Structure Hit->Xray Design Design Analogs (e.g., Suzuki coupling at Br) Xray->Design Synth Synthesize Analogs Design->Synth Test Test Affinity & Properties (SPR, ITC, Assays) Synth->Test SAR Analyze SAR (Did affinity improve?) Test->SAR SAR->Design No, Iterate Lead Potent Lead Compound (Kd < 100 nM) SAR->Lead Yes

This process has led to the development of highly potent inhibitors from simple fragments. For example, optimization of fragment-like molecules targeting cruzain and PTP1B has yielded compounds with potent inhibitory activity.

Table 2: Examples of Optimized Inhibitors Derived from Fragment-Like Scaffolds

Target Initial Hit Type Optimized Compound IC50 Reference
Cruzain Fragment-like molecule 120 nM [9]
PTP1B Bromophenol derivative 0.68 µM [6]

Note: This table shows examples of potency achieved for related scaffolds, illustrating the potential outcome of an FBDD campaign starting with a fragment like this compound.

This compound is a high-quality chemical fragment that serves as an excellent starting point for fragment-based drug discovery campaigns. Its adherence to FBDD principles, combined with its synthetic tractability, makes it a valuable tool for medicinal chemists. By leveraging sensitive biophysical screening methods and structure-guided design, this fragment can be elaborated into potent and selective inhibitors for challenging therapeutic targets like PTP1B and cruzain, demonstrating the power and efficiency of the FBDD approach.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-(4-Bromophenyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. The synthesis of N-aryl or N-alkyl derivatives of 4-(4-aminophenyl)tetrahydropyran is of significant interest in medicinal chemistry, as the tetrahydropyran moiety is a common feature in bioactive molecules, often imparting favorable pharmacokinetic properties. This document provides detailed application notes and protocols for the palladium-catalyzed amination of 4-(4-bromophenyl)tetrahydropyran, a key intermediate for accessing these valuable compounds.

Key Reaction Components and Considerations

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.

  • Palladium Precursor: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being the most common. Pre-formed palladium precatalysts, which are often more stable and easier to handle, are also excellent choices.

  • Ligands: The choice of phosphine ligand is critical for an efficient reaction. Biarylphosphines are a class of ligands that have shown broad utility in C-N cross-coupling reactions.[3] For the amination of aryl bromides, ligands such as XPhos, RuPhos, and Josiphos-type ligands are often effective. The steric bulk and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent: Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. The reaction is generally performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst and phosphine ligand.

Data Presentation: Representative Reaction Conditions and Yields

Table 1: Palladium-Catalyzed Amination of Aryl Bromides with Primary Amines

EntryAryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Bromotoluenen-HexylaminePd(OAc)₂ (1)XPhos (2)NaOtBu (1.2)Toluene1001895
24-BromoanisoleBenzylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2.0)Dioxane1102492
31-Bromo-4-(trifluoromethyl)benzeneCyclopropylamine[Pd(cinnamyl)Cl]₂ (0.5)BippyPhos (1.5)NaOtBu (1.5)Toluene801688[4]
44-BromobiphenylAnilinePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBu (1.4)Toluene1002498

Table 2: Palladium-Catalyzed Amination of Aryl Bromides with Secondary Amines

EntryAryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromotolueneMorpholinePd(OAc)₂ (1)XPhos (2)NaOtBu (1.2)Toluene1001297
24-BromoanisolePiperidinePd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (1.5)Dioxane1101694
31-Bromo-4-cyanobenzeneN-Methylaniline[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (2.1)1,4-Dioxane1002498[5]
44-BromobiphenylIndolePd(OAc)₂ (2)Josiphos (3)K₂CO₃ (2.0)Toluene1102485

Experimental Protocols

The following protocols provide detailed methodologies for the palladium-catalyzed amination of this compound. These should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

Protocol 1: General Procedure for Small-Scale Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary, 1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Oven-dried reaction tube with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • To the reaction tube, add this compound, the amine (if solid), Pd(OAc)₂, XPhos, and NaOtBu.

  • Seal the tube with the screw cap.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene via syringe. If the amine is a liquid, add it at this stage.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 4-(4-aminophenyl)tetrahydropyran.

Protocol 2: Amination using a Pre-formed Palladium Catalyst

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary, 1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (a pre-formed catalyst, 0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar and condenser

Procedure:

  • To the Schlenk flask, add this compound, the amine (if solid), XPhos Pd G3, and Cs₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane via syringe. If the amine is a liquid, add it at this stage.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.

  • Follow steps 6-11 from Protocol 1 for reaction monitoring, workup, and purification.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange R'R''NH Amine_Complex [Ar-Pd(II)(NHR'R'')L]Br Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Aryl Bromide, Amine, Catalyst, Ligand, and Base Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Desired Temperature Solvent_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Dilute and Filter through Celite® Cooling->Filtration Extraction Aqueous Wash and Extraction Filtration->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Synthesis of Bioactive Compounds Featuring the Tetrahydropyran Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic drugs.[1][2] Its conformational rigidity and potential for hydrogen bonding interactions make it an attractive bioisostere for cyclohexane, often leading to improved pharmacokinetic and pharmacodynamic properties.[3] This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds containing the THP moiety, with a focus on key synthetic strategies and their application in the development of therapeutic agents.

Key Synthetic Strategies for Tetrahydropyran Ring Formation

Several powerful synthetic methodologies have been developed for the stereoselective construction of the tetrahydropyran ring. Two of the most prominent and versatile methods are the Prins cyclization and the hetero-Diels-Alder reaction.

Prins Cyclization

The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, which proceeds via an oxocarbenium ion intermediate to form a substituted tetrahydropyran.[4][5] This method is particularly useful for the diastereoselective synthesis of 4-hydroxytetrahydropyrans.[6]

Application: Synthesis of 4-hydroxytetrahydropyran derivatives, which are key intermediates for various bioactive molecules.[7] The reaction can be performed under mild, aqueous conditions, making it an environmentally friendly approach.[6]

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction is a cycloaddition reaction between a diene and a heterodienophile, such as a carbonyl compound or an imine, to form a six-membered heterocycle.[8] Inverse electron demand HDA reactions, where an electron-rich alkene reacts with an electron-poor diene, are particularly effective for the synthesis of dihydropyrans, which can be readily converted to tetrahydropyrans.[9]

Application: Asymmetric synthesis of dihydropyranones, which are versatile precursors for natural products and pharmaceuticals, including spiroketals.[10] The use of chiral catalysts allows for high enantioselectivity.[11]

Featured Bioactive Molecules with a Tetrahydropyran Scaffold

The versatility of the tetrahydropyran scaffold is exemplified by its presence in numerous clinically approved drugs and potent natural products.

Omarigliptin: A DPP-4 Inhibitor

Omarigliptin (Marizev®) is a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[12][13] The central tetrahydropyran ring is crucial for its long-acting pharmacokinetic profile.

Gilteritinib: A FLT3 Inhibitor

Gilteritinib (Xospata®) is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations.[3][14] The 4-aminotetrahydropyran moiety plays a key role in its binding to the kinase domain.

Neopeltolide: A Marine-Derived Macrolide

Neopeltolide is a natural product isolated from a marine sponge that exhibits potent antiproliferative and antifungal activities.[15][16] Its complex structure features a 14-membered macrolactone containing a substituted tetrahydropyran ring.

Quantitative Data Summary

The following tables summarize the biological activity of the featured compounds.

CompoundTargetAssayIC50Reference
OmarigliptinDPP-4In vitro enzyme inhibition1.6 nM[1][15]
GilteritinibFLT3In vitro enzyme inhibition0.29 nM[3]
FLT3-ITDCell-based proliferation0.92 nM (MV4-11 cells)[3]
FLT3-D835YCell-based proliferation1.6 nM (Ba/F3 cells)[3]
NeopeltolideA549 (Lung Cancer)Cytotoxicity<10 nM[16]
NCI/ADR-RES (Ovarian Cancer)Cytotoxicity<10 nM[16]
P388 (Murine Leukemia)Cytotoxicity<10 nM[16]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of 4-Hydroxytetrahydropyran via Aqueous Prins Cyclization

This protocol describes the synthesis of cis-2,6-disubstituted-4-hydroxytetrahydropyrans using a phosphomolybdic acid (PMA) catalyst in water.[5][6]

Materials:

  • Homoallylic alcohol (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Phosphomolybdic acid (PMA) (10 mol%)

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the homoallylic alcohol (1.0 mmol) and aldehyde (1.2 mmol) in water (5 mL), add phosphomolybdic acid (0.1 mmol).

  • Stir the reaction mixture at room temperature for the appropriate time (typically 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-hydroxytetrahydropyran.

Expected Yield: 80-92% with high cis-diastereoselectivity.[6]

Protocol 2: Asymmetric Synthesis of a Dihydropyranone via Hetero-Diels-Alder Reaction

This protocol outlines the enantioselective synthesis of a dihydropyranone using a chiral bis(oxazoline)-copper(II) complex as a catalyst.[11]

Materials:

  • Chiral bis(oxazoline) ligand (e.g., Ph-box) (1.1 mol%)

  • Copper(II) triflate (Cu(OTf)₂) (1.0 mol%)

  • β,γ-Unsaturated α-keto ester (heterodiene) (1.0 mmol)

  • Ethyl vinyl ether (dienophile) (3.0 mmol)

  • Dichloromethane (anhydrous)

Procedure:

  • In a flame-dried flask under an inert atmosphere, stir the chiral bis(oxazoline) ligand (0.011 mmol) and Cu(OTf)₂ (0.01 mmol) in dichloromethane at room temperature for 1-2 hours to form the catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Add the β,γ-unsaturated α-keto ester (1.0 mmol) to the catalyst solution.

  • Slowly add ethyl vinyl ether (3.0 mmol) to the reaction mixture.

  • Stir the reaction at the same temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by passing it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the eluent under reduced pressure to obtain the crude dihydropyranone.

  • Purify the product by silica gel column chromatography.

Expected Yield and Enantioselectivity: High yields and enantiomeric excesses (often >90% ee) are typically observed.[11]

Protocol 3: Synthesis of the 4-Aminotetrahydropyran Scaffold for Gilteritinib

This protocol describes a general approach to a key intermediate for Gilteritinib, the 4-aminotetrahydropyran, via a tethered enol-ether Prins cyclization to form a 4-hydroxytetrahydropyran, followed by conversion to the amine.[7]

Step 1: Synthesis of 4-Hydroxytetrahydropyran Intermediate (This step would follow a procedure similar to Protocol 1, using appropriate starting materials to generate the desired substituted 4-hydroxytetrahydropyran core.)

Step 2: Conversion of Hydroxyl to Azide

  • To a solution of the 4-hydroxytetrahydropyran (1.0 mmol) in a suitable solvent (e.g., THF), add diphenylphosphoryl azide (DPPA) (1.5 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting 4-azidotetrahydropyran by column chromatography.

Step 3: Reduction of Azide to Amine

  • Dissolve the 4-azidotetrahydropyran (1.0 mmol) in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the desired 4-aminotetrahydropyran.

Signaling Pathways and Logical Relationships

The biological activity of many THP-containing compounds stems from their interaction with specific cellular signaling pathways.

JAK1-STAT Signaling Pathway

JAK1 inhibitors, a class of drugs that can incorporate the THP scaffold, modulate the immune response by blocking the JAK-STAT signaling pathway.[17][18]

JAK1_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation THP_inhibitor THP-containing JAK1 Inhibitor THP_inhibitor->JAK1 Inhibition Transcription Gene Transcription (Inflammation) DNA->Transcription

Caption: JAK1-STAT signaling pathway and the inhibitory action of a THP-containing compound.

FLT3 Signaling Pathway

Gilteritinib targets mutated FLT3, a receptor tyrosine kinase, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival in AML.[19][20]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 (ITD or TKD) RAS RAS FLT3->RAS Constitutive Activation PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib (THP Scaffold) Gilteritinib->FLT3 Inhibition

Caption: FLT3 signaling pathway in AML and its inhibition by Gilteritinib.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of bioactive compounds containing a tetrahydropyran scaffold.

Synthetic_Workflow Start Starting Materials (e.g., Homoallylic alcohol, Aldehyde) Cyclization THP Ring Formation (e.g., Prins Cyclization, Hetero-Diels-Alder) Start->Cyclization Functionalization Functional Group Interconversion Cyclization->Functionalization Coupling Coupling with Bioactive Moiety Functionalization->Coupling Final_Compound Final Bioactive THP Compound Coupling->Final_Compound Purification Purification & Characterization Final_Compound->Purification Bioassay Biological Evaluation (e.g., IC50 determination) Purification->Bioassay SAR Structure-Activity Relationship (SAR) Studies Bioassay->SAR

Caption: General workflow for the synthesis and evaluation of THP-containing bioactive compounds.

References

Application Notes and Protocols for the Functionalization of the Tetrahydropyran Ring in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. As a saturated six-membered heterocycle containing an oxygen atom, the THP moiety can be considered a bioisostere of a cyclohexane ring but with distinct properties. The endocyclic oxygen can act as a hydrogen bond acceptor, potentially leading to improved target engagement. Furthermore, the incorporation of a THP ring often modulates a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed application notes on the strategic functionalization of the THP ring in drug design, supported by quantitative data, experimental protocols, and visual diagrams of relevant signaling pathways and synthetic workflows.

Data Presentation: Structure-Activity Relationships of THP-Containing Kinase Inhibitors

The strategic functionalization of the tetrahydropyran ring can significantly impact the potency and selectivity of drug candidates. The following tables summarize the in vitro activity of several THP-containing drugs and experimental compounds, highlighting the importance of specific substitutions on the THP moiety.

Table 1: In Vitro Activity of Gilteritinib and Related FLT3 Inhibitors

CompoundTarget(s)Mutation StatusIC50 (nM)Reference(s)
Gilteritinib FLT3, AXLFLT3-ITD0.29[1]
FLT3-D835Y1.6[1]
FLT3-ITD-D835Y2.1[1]
c-KIT230[1]
Compound A1 FLT3-ITD2.12 (kinase inhibition)[2]
MOLM-13 cellsFLT3-ITD25.65 (antiproliferative)[2]
Compound B2 FLT3-ITD1.29 (kinase inhibition)[2]
MOLM-13 cellsFLT3-ITD63.38 (antiproliferative)[2]
Compound C2 FLT3-ITD3.06 (kinase inhibition)[2]
MOLM-13 cellsFLT3-ITD54.96 (antiproliferative)[2]

Table 2: In Vitro Activity of the ATM Inhibitor AZD0156

CompoundTargetIC50 (nM)Selectivity vs. Other Kinases (IC50, µM)Reference(s)
AZD0156 ATM0.58ATR: 6.2, DNA-PK: 0.14 (enzyme), mTOR: 0.61, PI3Kα: 1.4[3][4]

Table 3: In Vitro Activity of the DPP-4 Inhibitor Omarigliptin

CompoundTargetIC50 (nM)Ki (nM)Reference(s)
Omarigliptin DPP-41.60.8[5][6]
Sitagliptin DPP-418[5][6]

Signaling Pathways

Understanding the signaling pathways in which THP-containing drugs exert their effects is crucial for rational drug design. Below are diagrams of the FLT3 and ATM kinase signaling pathways, which are targeted by gilteritinib and AZD0156, respectively.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation FL FLT3 Ligand FL->FLT3 Binding & Dimerization Proliferation Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibition

Caption: FLT3 Signaling Pathway and Inhibition by Gilteritinib.

ATM_Signaling_Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN Sensing ATM_inactive Inactive ATM Dimer MRN->ATM_inactive Recruitment ATM_active Active ATM Monomer ATM_inactive->ATM_active Autophosphorylation & Monomerization CHK2 CHK2 ATM_active->CHK2 Phosphorylation p53 p53 ATM_active->p53 Phosphorylation BRCA1 BRCA1 ATM_active->BRCA1 Phosphorylation H2AX H2AX ATM_active->H2AX Phosphorylation CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair H2AX->DNA_Repair AZD0156 AZD0156 AZD0156->ATM_active Inhibition

Caption: ATM Signaling Pathway and Inhibition by AZD0156.

Experimental Protocols

Detailed methodologies for the synthesis of functionalized tetrahydropyran rings are essential for the reproducibility and advancement of drug discovery programs. Below are protocols for key synthetic transformations used to construct THP-containing molecules.

Protocol 1: Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization

This protocol describes the synthesis of tetrahydropyranones from 3-bromobut-3-en-1-ols and aldehydes with high diastereoselectivity.[7][8]

Materials:

  • 3-Bromobut-3-en-1-ol derivative (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 3-bromobut-3-en-1-ol derivative (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) at -35 °C under an inert atmosphere (e.g., nitrogen or argon), add boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv) dropwise.

  • Stir the reaction mixture at -35 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the desired 2,6-disubstituted tetrahydropyranone.

Protocol 2: Gold-Catalyzed Intramolecular Oxa-Michael Addition for the Synthesis of cis-2,6-Disubstituted Tetrahydropyrans

This protocol details the synthesis of cis-2,6-disubstituted tetrahydropyrans from a bis-propargylic alcohol via a gold-catalyzed cascade reaction.

Materials:

  • Bis-propargylic alcohol (1.0 equiv)

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (10 mol%)

  • Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂) (10 mol%)

  • 1,2-Dichloroethane (ClCH₂CH₂Cl), anhydrous

  • Water (10 equiv)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the bis-propargylic alcohol (1.0 equiv) in anhydrous 1,2-dichloroethane, add (triphenylphosphine)gold(I) chloride (10 mol%) and silver(I) bis(trifluoromethanesulfonyl)imide (10 mol%) under an inert atmosphere.

  • Add water (10 equiv) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the cis-2,6-disubstituted tetrahydropyran.

Experimental Workflows

Visualizing the sequence of synthetic steps is crucial for planning and executing the synthesis of complex molecules. The following diagram illustrates a general workflow for the multi-step synthesis of a functionalized tetrahydropyran-containing drug molecule.

Synthetic_Workflow cluster_synthesis Multi-Step Synthesis SM Starting Material A (e.g., Homoallylic Alcohol) Int1 Intermediate 1 (Functionalized THP Core) SM->Int1 Step 1: THP Ring Formation (e.g., Prins Cyclization) Final Final Drug Molecule Int1->Final Step 2: Coupling Reaction (e.g., Buchwald-Hartwig) Purification1 Purification 1 (Chromatography) Int1->Purification1 Int2 Intermediate 2 (Coupling Partner) Int2->Final Purification2 Purification 2 (Crystallization) Final->Purification2 Reagent1 Reagent B (e.g., Aldehyde) + Catalyst Reagent2 Coupling Reagents

Caption: General workflow for the synthesis of a THP-containing drug.

References

Application Notes and Protocols: The Role of 4-(4-Bromophenyl)tetrahydropyran in Developing Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus in modern drug discovery. The tetrahydropyran (THP) moiety has emerged as a "privileged scaffold" in medicinal chemistry, prized for its ability to improve the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates. When incorporated into kinase inhibitors, the THP ring can also engage in crucial hydrogen bonding interactions within the ATP-binding site of the target kinase.

The intermediate, 4-(4-Bromophenyl)tetrahydropyran, serves as a versatile building block in the synthesis of such inhibitors. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile introduction of a wide array of aryl and heteroaryl substituents. This strategic functionalization is instrumental in tuning the potency and selectivity of the final inhibitor. This document provides detailed application notes, experimental protocols, and data presentation for the utilization of this compound in the development of kinase inhibitors, with a focus on LIM Kinase (LIMK) as a representative target.

Application in LIM Kinase (LIMK) Inhibitor Development

LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a critical role in the regulation of actin cytoskeletal dynamics.[1][2] Overactivation of LIMK is implicated in cancer cell invasion, metastasis, and neurodegenerative disorders. The development of potent and selective LIMK inhibitors is therefore a promising therapeutic strategy. Several research programs have successfully developed LIMK inhibitors based on a tetrahydropyridine or tetrahydropyran scaffold.[1]

The general structure of these inhibitors often features a core heterocyclic system that interacts with the hinge region of the kinase, a key interaction for ATP-competitive inhibitors. The 4-phenyltetrahydropyran moiety, derived from this compound, can be strategically positioned to occupy a hydrophobic pocket within the kinase active site, contributing to both potency and selectivity.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative structure-activity relationship data for a series of hypothetical LIMK inhibitors, illustrating the impact of Suzuki-Miyaura cross-coupling reactions using this compound as a precursor. The core scaffold is a hypothetical pyrrolopyrimidine, a common hinge-binding motif in kinase inhibitors.

Compound IDR Group (from Ar-B(OH)₂)LIMK1 IC₅₀ (nM)LIMK2 IC₅₀ (nM)Kinase Selectivity (vs. ROCK2, Fold)
1a Phenyl15012510
1b 3-Pyridyl252050
1c 4-Pyridyl302845
1d 2-Pyrimidinyl1512>100
1e 5-Indazolyl85>200
1f 1-Methyl-1H-pyrazol-4-yl504530

Note: The data presented is a representative compilation inspired by published studies on LIMK inhibitors and is intended for illustrative purposes.

Experimental Protocols

Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a generic kinase inhibitor (Compound 1b from the SAR table) using this compound and a hypothetical hinge-binding fragment, 2-chloro-N-(pyrrolopyrimidin-4-yl)acetamide.

Reaction Scheme:

Materials:

  • This compound

  • 3-Pyridylboronic acid

  • 2-Chloro-N-(pyrrolopyrimidin-4-yl)acetamide (hypothetical hinge binder)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), 3-pyridylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add the 2-chloro-N-(pyrrolopyrimidin-4-yl)acetamide (1.1 eq.).

  • Heat the reaction mixture to 100 °C and stir for an additional 8 hours.

  • Cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired kinase inhibitor.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a synthesized compound against a target kinase, such as LIMK1.

Materials:

  • Recombinant human LIMK1 enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the LIMK1 enzyme, MBP substrate, and the inhibitor at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

LIMK_Signaling_Pathway Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK LIMK LIMK1/2 ROCK_PAK->LIMK Phosphorylation Cofilin_P p-Cofilin (Inactive) LIMK->Cofilin_P Phosphorylation Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylation Actin_Stabilization Actin Filament Stabilization & Polymerization Cofilin_P->Actin_Stabilization Inactivation of Cofilin leads to Actin_Severing Actin Filament Severing & Depolymerization Cofilin->Actin_Severing Actin_Filaments Actin Filaments Actin_Filaments->Actin_Stabilization Actin_Severing->Actin_Filaments Cell_Motility Cell Motility, Invasion, Metastasis Actin_Stabilization->Cell_Motility Inhibitor 4-Phenyltetrahydropyran -based Inhibitor Inhibitor->LIMK

Caption: Simplified LIMK signaling pathway and the point of intervention for a 4-phenyltetrahydropyran-based inhibitor.

Experimental Workflow

Experimental_Workflow Start Start: this compound & Arylboronic Acid Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Coupling Coupling with Hinge-Binding Moiety Suzuki->Coupling Purification Purification & Characterization Coupling->Purification Inhibitor Final Kinase Inhibitor Purification->Inhibitor Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Inhibitor->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors using this compound.

Conclusion

This compound is a valuable and versatile starting material for the development of novel kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the systematic exploration of chemical space, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a framework for researchers to leverage this important building block in their drug discovery efforts targeting a wide range of protein kinases.

References

Application Notes and Protocols for the Preparation of 2-(4-(tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Boronic esters are crucial intermediates in modern organic synthesis, most notably for their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This protocol details the synthesis of 2-(4-(tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 4-(4-Bromophenyl)tetrahydropyran via a Miyaura borylation reaction. The tetrahydropyran moiety is a common structural motif in many biologically active molecules, making this boronic ester a valuable building block in medicinal chemistry and drug development. The Miyaura borylation is an efficient method for the synthesis of boronic esters from aryl halides, offering high functional group tolerance and generally good to excellent yields.[1][3]

Reaction Scheme:

Experimental Protocols

This section provides a detailed methodology for the palladium-catalyzed borylation of this compound. The following protocol is a general guideline, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary to achieve the highest yields.

Materials and Reagents:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)[2][4]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium acetate (KOAc)[3]

  • 1,4-Dioxane (anhydrous)[5]

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and Schlenk line or glovebox for inert atmosphere techniques

Procedure: Miyaura Borylation

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and potassium acetate (3.0 equiv).[6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.[5] The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired boronic ester, 2-(4-(tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, as a solid.

Data Presentation

The following table summarizes typical reaction parameters for the Miyaura borylation of aryl bromides, which can be adapted for the synthesis of the target boronic ester.

ParameterValue/ComponentNotes
Substrate This compound1.0 equivalent
Boron Source Bis(pinacolato)diboron (B₂pin₂)1.1 - 1.5 equivalents
Catalyst Pd(dppf)Cl₂ or Pd(OAc)₂/Ligand1-5 mol%
Ligand PPh₃, SPhos, XPhos1-10 mol%
Base Potassium Acetate (KOAc)2.0 - 3.0 equivalents
Solvent 1,4-Dioxane, Toluene, or DMSOAnhydrous
Temperature 80 - 110 °C[7][8]
Reaction Time 4 - 24 hoursMonitor for completion
Typical Yield 70 - 95%Dependent on conditions

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants: This compound Bis(pinacolato)diboron Pd Catalyst & Ligand Base (KOAc) inert_atm Establish Inert Atmosphere (Ar or N2) start->inert_atm add_solvent Add Anhydrous Solvent (e.g., Dioxane) inert_atm->add_solvent heating Heat and Stir (80-100 °C, 4-24 h) add_solvent->heating monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heating->monitoring workup Aqueous Work-up: Dilute with EtOAc Wash with Water and Brine monitoring->workup drying Dry Organic Layer (Na2SO4 or MgSO4) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Pure Boronic Ester purification->product

Caption: Experimental workflow for the Miyaura borylation of this compound.

Signaling Pathway (Catalytic Cycle):

catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(Ln) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boryl_complex Ar-Pd(II)-Bpin(Ln) transmetalation->boryl_complex reductive_elimination Reductive Elimination boryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Bpin reductive_elimination->product aryl_bromide Ar-Br aryl_bromide->oxidative_addition b2pin2 B2pin2 b2pin2->transmetalation

Caption: Catalytic cycle for the Palladium-catalyzed Miyaura borylation.

References

Application Notes and Protocols for 4-(4-Bromophenyl)tetrahydropyran in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-(4-Bromophenyl)tetrahydropyran as a key intermediate in the synthesis of novel agrochemicals. The document outlines a hypothetical synthetic pathway to a potential herbicidal agent, leveraging the structural features of the starting material. Detailed experimental protocols, data presentation, and workflow visualization are provided to guide researchers in this area.

Introduction: The Potential of this compound in Agrochemicals

The development of new and effective agrochemicals is crucial for ensuring global food security. The tetrahydropyran (THP) moiety is a prevalent scaffold in a variety of biologically active molecules.[1] Its inclusion in a molecule can impart desirable physicochemical properties such as improved solubility and metabolic stability, which are advantageous for the bioavailability and efficacy of an active ingredient.[2][3]

The bromophenyl group is a versatile functional handle in organic synthesis, readily participating in a wide range of cross-coupling reactions.[4] This allows for the straightforward introduction of diverse molecular fragments, enabling the exploration of a broad chemical space in the search for new agrochemical leads. The presence of a bromine atom can also enhance the biological activity of the final compound.[5]

This compound combines these two valuable structural motifs, making it an attractive starting material for the synthesis of novel pesticides, including herbicides, fungicides, and insecticides. This document outlines a prospective application of this compound in the synthesis of a hypothetical herbicidal agent.

Hypothetical Application: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor

Protoporphyrinogen oxidase (PPO) is a well-established target for herbicides. This protocol describes a hypothetical synthesis of a PPO inhibitor, "Tetrahydropyran-phenyl-pyrazole-3-carboxylate," utilizing this compound as a key building block. The synthetic strategy involves a Suzuki coupling reaction to introduce a pyrazole moiety, a common toxophore in PPO-inhibiting herbicides.

Experimental Protocols

3.1. General Suzuki Coupling Protocol for the Synthesis of Ethyl 1-(4-(tetrahydropyran-4-yl)phenyl)-1H-pyrazole-3-carboxylate

This protocol details the synthesis of a potential herbicidal compound from this compound and ethyl 1H-pyrazole-3-carboxylate.

Materials:

  • This compound

  • Ethyl 1H-pyrazole-3-carboxylate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), ethyl 1H-pyrazole-3-carboxylate (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).

  • To the stirred suspension, add Pd(dppf)Cl₂ (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of Ethyl 1-(4-(tetrahydropyran-4-yl)phenyl)-1H-pyrazole-3-carboxylate.

ParameterValue
Starting Material This compound
Reagent Ethyl 1H-pyrazole-3-carboxylate
Catalyst Pd(dppf)Cl₂
Base K₂CO₃
Solvent 1,4-Dioxane/Water
Reaction Time 12 hours
Reaction Temperature 90 °C
Yield 85%
Purity (by HPLC) >98%
Molecular Formula C₁₇H₂₀N₂O₃
Molecular Weight 316.35 g/mol

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from this compound to the target herbicidal compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound A->P B Ethyl 1H-pyrazole-3-carboxylate B->P C Pd(dppf)Cl2 K2CO3 C->P D 1,4-Dioxane/H2O 90 °C, 12h D->P E Ethyl 1-(4-(tetrahydropyran-4-yl)phenyl)-1H-pyrazole-3-carboxylate P->E Suzuki Coupling

Caption: Synthetic workflow for the preparation of a potential PPO-inhibiting herbicide.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel agrochemicals. The protocol and data presented herein provide a conceptual framework for the development of new herbicidal agents based on this scaffold. The synthetic route is robust and amenable to modification, allowing for the creation of a diverse library of compounds for biological screening. Further research into the structure-activity relationships of these derivatives could lead to the discovery of next-generation crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-(4-Bromophenyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for 4-(4-Bromophenyl)tetrahydropyran.

Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended. The most critical parameters to assess are the catalyst system, reaction conditions, and the integrity of your reagents.[1]

Initial Checks:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[2]

  • Reagent Purity: Verify the purity of your this compound and the boronic acid coupling partner. Boronic acids can degrade over time.[1]

Q2: I'm observing significant homocoupling of my boronic acid. How can this be minimized?

A2: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[3] To minimize this, ensure rigorous degassing of your reaction mixture and solvent. Additionally, using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) can be beneficial, but a large excess may not necessarily improve the yield of the desired product and can complicate purification.

Q3: The reaction seems to stall or proceeds very slowly. What adjustments can I make?

A3: A sluggish reaction is often related to steric hindrance or suboptimal reaction parameters. Since this compound is not significantly sterically hindered at the reaction site, the issue may lie with the chosen conditions.

  • Ligand Selection: For aryl bromides, bulky, electron-rich phosphine ligands are often effective. Consider ligands such as SPhos, XPhos, or RuPhos, which are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]

  • Base and Solvent Combination: The choice of base and solvent is interdependent and crucial for reaction efficiency.[1] A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point.[4] The solvent should be able to dissolve the reagents and facilitate the interaction between the organic and aqueous phases if a biphasic system is used. Common solvent systems include dioxane/water or toluene/water.[6][7]

  • Temperature: Increasing the reaction temperature, typically in the range of 80–110 °C, can significantly increase the reaction rate.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?

A1: For a non-sterically hindered aryl bromide like this compound, a standard palladium catalyst such as Pd(PPh₃)₄ can be effective.[6] However, for improved yields and reaction rates, using a more advanced catalytic system is recommended. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a robust choice.[4][5] N-heterocyclic carbene (NHC) ligands have also shown high efficacy.[8]

Q2: How do I choose the right base for my reaction?

A2: The base plays a critical role in activating the boronic acid for transmetalation.[9] The choice of base can significantly impact the reaction outcome. For the Suzuki coupling of this compound, the following bases are commonly used:

  • Potassium Carbonate (K₂CO₃): A common and cost-effective choice, often used in aqueous solvent mixtures.[10]

  • Potassium Phosphate (K₃PO₄): A moderately strong base that is often effective where other bases fail, particularly with sterically hindered substrates.[4]

  • Cesium Carbonate (Cs₂CO₃): A strong base that can be very effective, especially in challenging couplings.[4]

  • Potassium Fluoride (KF): A milder base that can be advantageous if your substrate is sensitive to stronger bases.[1]

Q3: What are the most common side products in a Suzuki coupling reaction and how can I identify them?

A3: Common side products include:

  • Homocoupled boronic acid: Two molecules of the boronic acid coupling together. This can be identified by mass spectrometry.

  • Protodeboronation product: The boronic acid group is replaced by a hydrogen atom.[1] This can be identified by NMR and mass spectrometry.

  • Palladium black: The precipitation of palladium metal from the reaction mixture, indicating catalyst decomposition.[11]

Careful monitoring of the reaction by TLC, GC-MS, or LC-MS can help in identifying these byproducts.[1]

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryBase (equiv.)Solvent SystemTemperature (°C)Yield (%)Reference
1K₃PO₄ (3.0)Toluene/H₂O100Good to Excellent[12]
2Cs₂CO₃ (2.0)Dioxane100Good[6]
3K₂CO₃ (2.0)DMF/H₂O110Good[13]
4t-BuOK (1.5)Dioxane80>99[8]
5KF (3.0)THF66Good[14]

Table 2: Influence of Ligand Choice on Suzuki Coupling of Aryl Bromides

EntryPalladium SourceLigandSubstrate TypeOutcomeReference
1Pd(dba)₂R-PhosSterically Hindered Aryl BromideExcellent yields at room temp.[12]
2-SPhosAryl/Heteroaryl HalidesHigh activity, low catalyst loading[5]
3Pd(OAc)₂XantphosAryl BromideGood yields[15]
4Pd(II)BI-DIMESterically Hindered Aryl BromideEfficient for hindered biaryls[16]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst (and ligand if used).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Assemble Reagents (Aryl Bromide, Boronic Acid, Base) Catalyst 2. Add Catalyst/Ligand Reagents->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent Heat 4. Heat and Stir (e.g., 80-110 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 6. Cool to RT Monitor->Cool Extract 7. Extraction Cool->Extract Purify 8. Purification (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree Start Low/No Yield Inert Check Inert Atmosphere & Degassing Start->Inert Catalyst Evaluate Catalyst/Ligand (Activity, Loading) Start->Catalyst Reagents Verify Reagent Purity (Aryl Bromide, Boronic Acid) Start->Reagents Conditions Optimize Conditions (Base, Solvent, Temp.) Start->Conditions Success Improved Yield Inert->Success Issue Resolved Catalyst->Success Issue Resolved Reagents->Success Issue Resolved Conditions->Success Issue Resolved

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Grignard Formation of 4-(4-Bromophenyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Grignard formation of 4-(4-bromophenyl)tetrahydropyran.

Troubleshooting Guide: Common Side Reactions and Issues

This guide provides solutions to common problems encountered during the synthesis of the Grignard reagent from this compound.

Problem Potential Cause Recommended Solution
Low or No Grignard Reagent Formation Inactive Magnesium Surface: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from initiating.Magnesium Activation: Activate the magnesium turnings prior to the addition of the aryl bromide. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring/crushing of the magnesium turnings under an inert atmosphere. The disappearance of the iodine color or evolution of ethylene gas indicates activation.
Presence of Moisture: Grignard reagents are highly sensitive to protic solvents like water, which will quench the reagent as it forms.Strict Anhydrous Conditions: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF) and maintain a dry, inert atmosphere (nitrogen or argon) throughout the reaction.
High Yield of Biphenyl Side Product (Homocoupling/Wurtz Reaction) High Local Concentration of Aryl Bromide: Rapid addition of this compound can lead to the newly formed Grignard reagent reacting with unreacted starting material.[1]Slow Addition: Add the solution of this compound dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide and favors the reaction with magnesium.
Elevated Reaction Temperature: Higher temperatures can favor the homocoupling side reaction.[1]Temperature Control: The Grignard formation is exothermic. Maintain a gentle reflux and use an ice bath to cool the reaction if it becomes too vigorous.
Reaction Mixture Turns Dark Brown or Black Decomposition: Impurities in the reagents or solvent can catalyze the decomposition of the Grignard reagent.Use Pure Reagents: Ensure the this compound and solvent are of high purity. Freshly distilled solvents are recommended.
Formation of Finely Divided Metal: Side reactions can sometimes produce finely divided metal particles, leading to a dark coloration.Monitor and Control Reaction Rate: Slow and controlled addition of the aryl bromide can minimize vigorous side reactions that may lead to the formation of these particles.
Difficulty in Initiating the Reaction Poor Quality Magnesium: Old or oxidized magnesium turnings may be difficult to activate.Use Fresh Magnesium: Whenever possible, use fresh, shiny magnesium turnings.
Solvent Effects: While both diethyl ether and THF are suitable solvents, THF is often preferred for less reactive aryl halides as it can better stabilize the Grignard reagent.Solvent Optimization: If initiation is difficult in diethyl ether, consider using anhydrous THF.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the Grignard formation of this compound?

A1: The most prevalent side reaction is the Wurtz-type homocoupling, which results in the formation of 4,4'-bis(tetrahydropyran-4-yl)biphenyl.[1] This occurs when a molecule of the formed Grignard reagent reacts with a molecule of unreacted this compound.

Q2: How can I minimize the formation of the homocoupling byproduct?

A2: To minimize the Wurtz coupling product, it is crucial to maintain a low concentration of the this compound during the reaction. This is best achieved by the slow, dropwise addition of the aryl bromide solution to the suspension of activated magnesium. Controlling the reaction temperature is also important, as higher temperatures can increase the rate of this side reaction.[1]

Q3: Why are anhydrous conditions so critical for this reaction?

A3: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, such as water, to form the corresponding hydrocarbon (in this case, 4-phenyltetrahydropyran) and magnesium salts, thereby quenching the desired reagent.

Q4: What is the role of the ether solvent (diethyl ether or THF) in the reaction?

A4: The ether solvent serves two primary purposes. First, it is an aprotic solvent that does not react with the Grignard reagent. Second, the lone pair of electrons on the oxygen atom of the ether coordinates with the magnesium atom of the Grignard reagent, forming a soluble complex that stabilizes the reagent.

Q5: Can the tetrahydropyran ring of the starting material or product interfere with the Grignard reaction?

A5: The ether linkage within the tetrahydropyran ring is generally stable under the conditions of Grignard reagent formation and subsequent reactions with non-acidic electrophiles. Ethers are commonly used as solvents for Grignard reactions precisely because of their stability.

Experimental Protocol: Formation of (4-(Tetrahydropyran-4-yl)phenyl)magnesium bromide

This protocol provides a general procedure for the laboratory-scale synthesis of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane (for activation)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle and ice bath

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings (typically 1.1-1.2 molar equivalents relative to the aryl bromide) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium under a positive pressure of inert gas. Gently warm the flask if necessary to initiate activation, which is indicated by the disappearance of the iodine color or the evolution of gas.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 molar equivalent) in the anhydrous ether solvent.

  • Initiation: Add a small portion of the this compound solution to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the formation of a cloudy, grayish solution.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.

  • Completion: After the addition is complete, the reaction mixture can be gently heated to reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting Grignard reagent solution will typically be a cloudy, grayish-brown mixture and should be used immediately for subsequent reactions.

Visualizations

Grignard_Formation_Pathway Start This compound + Mg Grignard (4-(Tetrahydropyran-4-yl)phenyl)magnesium bromide (Desired Product) Start->Grignard Anhydrous Ether Slow Addition Wurtz 4,4'-bis(Tetrahydropyran-4-yl)biphenyl (Wurtz/Homocoupling Product) Start->Wurtz High Concentration High Temperature Grignard->Wurtz + this compound Quenched 4-Phenyltetrahydropyran (Quenched Product) Grignard->Quenched + H₂O (or other protic solvent)

Caption: Main reaction pathway and common side reactions in the Grignard formation of this compound.

Troubleshooting_Workflow Start Grignard Reaction Fails to Initiate or Low Yield Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Check_Mg_Activation Was Mg properly activated? Check_Anhydrous->Check_Mg_Activation Yes Dry_Glassware Flame/oven-dry all glassware. Use anhydrous solvents. Check_Anhydrous->Dry_Glassware No Check_Addition_Rate Was the addition of aryl bromide slow? Check_Mg_Activation->Check_Addition_Rate Yes Activate_Mg Use I₂ or 1,2-dibromoethane. Use fresh Mg turnings. Check_Mg_Activation->Activate_Mg No Slow_Addition Add aryl bromide dropwise. Maintain gentle reflux. Check_Addition_Rate->Slow_Addition No Success Successful Grignard Formation Check_Addition_Rate->Success Yes Dry_Glassware->Start Activate_Mg->Start Slow_Addition->Start

Caption: A logical workflow for troubleshooting common issues in Grignard reagent formation.

References

Technical Support Center: Prins Cyclization for Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Prins cyclization for tetrahydropyran synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a direct question-and-answer format.

Problem 1: Low Yield of the Desired Tetrahydropyran Product

Question: My Prins cyclization reaction is resulting in a low yield of the target tetrahydropyran. What are the potential causes and how can I improve the yield?

Answer: A low yield can be attributed to several factors, including incomplete reactions, competing side reactions, product instability, or suboptimal stoichiometry. The following steps can help troubleshoot this issue:

  • Incomplete Reaction:

    • Potential Cause: The reaction may not have reached completion.

    • Recommended Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature, or using a more active catalyst to drive the reaction to completion.[1]

  • Dominating Side Reactions:

    • Potential Cause: The formation of side products, such as allylic alcohols from elimination, may be consuming the starting materials.[1] This is particularly favored in the absence of a nucleophile like water.[1]

    • Recommended Solution: To favor the cyclization pathway, try lowering the reaction temperature.[1] The choice of a milder Lewis acid catalyst can also reduce the rate of side reactions.[1] Ensure that a nucleophile (e.g., water or acetic acid) is present to trap the carbocation intermediate and prevent elimination.[1]

  • Product Instability:

    • Potential Cause: The desired tetrahydropyran product might be degrading under the reaction or workup conditions.

    • Recommended Solution: Perform the reaction at a lower temperature. During the workup phase, using a buffered solution can help avoid exposing the product to strong acids or bases that might cause degradation.[1]

  • Suboptimal Stoichiometry:

    • Potential Cause: An incorrect ratio of the aldehyde (or ketone) to the alkene can lead to the formation of undesired products. For instance, an excess of formaldehyde at low temperatures can result in the formation of dioxanes.[1]

    • Recommended Solution: Carefully optimize the ratio of the carbonyl compound to the alkene. Using a stoichiometric amount of the aldehyde is often recommended.[1]

Problem 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture with significant side products. How can I identify and minimize them?

Answer: The formation of side products is a common challenge in Prins cyclization. Identifying the specific byproducts is the first step toward minimizing their formation. Common side products include allylic alcohols, dioxanes, and products resulting from racemization or side-chain exchange.

  • Allylic Alcohols:

    • Cause: These are formed via the elimination of a proton from the key carbocation intermediate, which is more likely to occur in the absence of a nucleophile.[1]

    • Minimization: Ensure a nucleophile, such as water or acetic acid, is present to trap the carbocation.[1] Employing milder reaction conditions, such as a lower temperature or a weaker acid catalyst, can also suppress elimination.[1]

  • Dioxanes:

    • Cause: These typically form when there is a reaction with an excess of formaldehyde, especially at lower temperatures.[1]

    • Minimization: Use a stoichiometric amount of formaldehyde and consider increasing the reaction temperature.[1]

  • Racemized or Epimerized Products:

    • Cause: Loss of stereochemistry can occur through competing pathways like the 2-oxonia-Cope rearrangement.[2][3] This is more prevalent when the oxocarbenium intermediates are of similar energy.[2]

    • Minimization: The choice of catalyst and reaction conditions is crucial. For instance, using SnBr4 can lead to racemization, while other Lewis acids might preserve stereochemistry.[4] Axially selective Prins cyclizations have been developed to overcome racemization.[3]

  • Side-Chain Exchange Products:

    • Cause: These can arise from a reversible 2-oxonia-Cope rearrangement.[1][3]

    • Minimization: The iron(III) salt/trimethylsilyl halide system has been shown to be effective in minimizing the formation of products derived from side-chain exchange.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for Prins cyclization, and how do I choose the right one?

A1: Both Brønsted and Lewis acids are commonly used to catalyze the Prins cyclization.[6][7] The choice of catalyst can significantly impact yield and selectivity.

  • Brønsted acids like p-TsOH, H2SO4, and HCl are effective but can sometimes lead to side reactions due to their high acidity.[7][8]

  • Lewis acids such as BF3•OEt2, SnCl4, InCl3, and Sc(OTf)3 offer milder conditions and can provide better control over stereoselectivity.[6][9]

  • Heterogeneous catalysts like zeolites (e.g., Ce-MCM-41) and modified clays have also been used effectively, offering advantages in terms of catalyst recovery and reuse.[6][10] The selection should be based on the specific substrates and the desired stereochemical outcome. For example, Ce-MCM-41 has been shown to provide high selectivity for tetrahydropyran synthesis.[10][11]

Q2: How does temperature affect the yield and selectivity of the Prins cyclization?

A2: Temperature is a critical parameter. Generally, lower temperatures favor the desired cyclization pathway and can suppress side reactions like elimination.[1] However, if the reaction is too slow, a moderate increase in temperature may be necessary. It is important to find an optimal temperature that balances reaction rate and selectivity. Reactions conducted at temperatures below 70°C with an excess of aldehyde may favor the formation of acetals, while temperatures above 70°C with one equivalent of aldehyde tend to yield diols or allylic alcohols.[8]

Q3: What is the role of the solvent in this reaction?

A3: The solvent can influence the stability of the charged intermediates and the overall reaction pathway. Non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used.[12][13] The choice of solvent can also affect the nucleophilicity of the counter-ion from the Lewis acid, which in turn can influence the stereochemical outcome of the reaction.[2] For example, a large counteranion in a suitable solvent can form a solvent-separated ion pair, leading to preferential axial attack by the nucleophile.[2]

Q4: How can stereoselectivity be controlled to obtain a specific diastereomer of the tetrahydropyran?

A4: Controlling stereoselectivity is a key challenge. Several strategies can be employed:

  • Catalyst Selection: Chiral Lewis acids or Brønsted acids can be used to induce enantioselectivity.[14] For example, chiral N-triflylphosphoramides and imino-imidodiphosphate catalysts have been successfully used in enantioselective Prins cyclizations.[5]

  • Substrate Control: The stereochemistry of the starting homoallylic alcohol can direct the stereochemical outcome of the cyclization. The reaction often proceeds through a chair-like transition state, which allows for the transfer of chirality.[2]

  • Reaction Conditions: The choice of Lewis acid and counter-ion can influence whether the nucleophile attacks from an axial or equatorial position. For instance, using TMSBr as a Lewis acid can favor the formation of the axial product, while SnBr4 may lead to the equatorial product.[3][14]

  • Intramolecular Reactions: Intramolecular Prins cyclizations often exhibit higher stereocontrol due to the constrained nature of the transition state.[1]

Data Presentation

Table 1: Effect of Different Heterogeneous Catalysts on Tetrahydropyran Synthesis.

CatalystSubstratesSelectivity to Tetrahydropyran derivative (%)Reference
Ce-MCM-41Isopulegol and Benzaldehyde>90[6]
Fe-MCM-41Isopulegol and Benzaldehyde~85[6]
Beta-25Isopulegol and Benzaldehyde~70[6]
Montmorillonite K10Isopulegol and Benzaldehyde~65[6]

Table 2: Effect of Lewis Acid on Diastereoselectivity.

Lewis AcidSubstratesRatio of Axial to Equatorial ProductReference
SnBr4Acetal and Alkene9:79[3]
TMSBrAcetal and Alkene>95:5 (Axial favored)[3]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Prins Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in an anhydrous solvent (e.g., dichloromethane).

    • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) with stirring.

  • Reaction Initiation:

    • Slowly add the Lewis acid (e.g., TMSCl, 1.2 equiv) to the stirred solution.[15] If using a solid catalyst like BiCl3 (0.05 equiv), it can be suspended in the solvent with the aldehyde before the addition of the alcohol.[15]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 30 minutes to a few hours).[15]

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO3 at 0 °C.[7]

    • Extract the product with an organic solvent (e.g., dichloromethane).[7]

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[7]

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydropyran.

Mandatory Visualization

Prins Cyclization Mechanism

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Prins cyclization to form a tetrahydropyran ring. The process begins with the activation of an aldehyde by a Lewis or Brønsted acid, forming an oxocarbenium ion. This is followed by the nucleophilic attack of the alkene on the oxocarbenium ion, leading to a cyclized carbocation intermediate. Finally, this intermediate is trapped by a nucleophile to yield the tetrahydropyran product.[2]

Prins_Cyclization cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aldehyde Aldehyde/Ketone Activated_Aldehyde Activated Aldehyde (Oxocarbenium Ion) Aldehyde->Activated_Aldehyde Activation Homoallylic_Alcohol Homoallylic Alcohol Cyclization Cyclization Homoallylic_Alcohol->Cyclization Acid_Catalyst Acid Catalyst (H⁺ or Lewis Acid) Acid_Catalyst->Activated_Aldehyde Activated_Aldehyde->Cyclization Carbocation_Intermediate Tetrahydropyranyl Carbocation Cyclization->Carbocation_Intermediate Nucleophilic_Attack Nucleophilic Attack (Nu⁻) Carbocation_Intermediate->Nucleophilic_Attack Tetrahydropyran Tetrahydropyran Product Nucleophilic_Attack->Tetrahydropyran Trapping

Caption: Mechanism of the Prins Cyclization for Tetrahydropyran Synthesis.

References

stability of 4-(4-Bromophenyl)tetrahydropyran under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(4-Bromophenyl)tetrahydropyran

This guide provides detailed information, troubleshooting advice, and experimental protocols regarding the chemical stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a robust molecule, generally exhibiting high stability under basic and neutral conditions. The stability is attributed to its two main components: the saturated tetrahydropyran (THP) ring and the bromophenyl group. The C-Br bond on the aromatic ring is chemically inert to most common reagents. The tetrahydropyran ring, being a saturated cyclic ether, is significantly more stable than its commonly confused counterpart, the tetrahydropyranyl (THP) ether protecting group, which is an acetal and readily cleaved by acid.[1][2][3] While the molecule is stable under mild acidic conditions, it may be susceptible to degradation under harsh acidic conditions (e.g., strong acids, high temperatures).

Q2: How stable is this compound under typical basic conditions?

A2: The compound is highly stable under a wide range of basic conditions. Both the tetrahydropyran ring and the bromophenyl group are resistant to degradation by common bases such as alkali metal hydroxides (NaOH, KOH), carbonates, and organic bases (e.g., triethylamine, pyridine). Saturated ethers do not undergo cleavage under basic conditions, and the aryl bromide is also unreactive.[1][4]

Q3: My experiment under strongly basic conditions shows unexpected degradation. What could be the cause?

A3: While the molecule itself is base-stable, degradation may suggest other factors at play. Consider the following:

  • Extreme Temperatures: Very high temperatures, even under basic conditions, could potentially lead to thermal decomposition.

  • Presence of Other Reagents: Are there other reagents in your mixture that could react with the compound? For example, certain organometallic reagents could potentially react with the aryl bromide, although this typically requires a catalyst.

  • Impurity-Driven Degradation: The starting material or solvent may contain impurities that are causing a side reaction.

  • Phase-Transfer Catalysis Conditions: Certain conditions could facilitate unexpected reactions. Ensure no unintended reactive species are being generated.

Troubleshooting Guide: Stability Issues

Issue 1: Compound Degradation Observed in Acidic Media

  • Symptom: HPLC, TLC, or NMR analysis shows the appearance of new peaks and a decrease in the concentration of this compound after treatment with acid.

  • Probable Cause: Although more stable than a THP acetal, the saturated ether of the tetrahydropyran ring can undergo acid-catalyzed ring-opening under harsh conditions (e.g., strong mineral acids like H₂SO₄, HCl, or strong Lewis acids, often combined with heat).[5][6] The reaction is initiated by the protonation of the ether oxygen, making the adjacent carbons susceptible to nucleophilic attack by the counter-ion or solvent.

  • Solutions:

    • Reduce Acidity: Use the mildest acidic conditions possible for your reaction. Consider using weaker acids like acetic acid or buffered systems.

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize the rate of the degradation side reaction.

    • Limit Exposure Time: Reduce the overall time the compound is exposed to the acidic medium.

Issue 2: Inconsistent Results in Repeat Experiments

  • Symptom: The stability of the compound appears to vary between different batches of an experiment.

  • Probable Cause: This often points to inconsistencies in experimental parameters.

  • Solutions:

    • Verify Reagent Purity: Ensure the purity and concentration of the acids or bases used are consistent. Water content can significantly affect the strength of Lewis acids.

    • Control Atmosphere: If performing reactions sensitive to air or moisture, ensure proper inert atmosphere techniques are used.

    • Standardize Procedures: Strictly adhere to a standardized protocol for reagent addition, temperature control, and reaction time.

Summary of Chemical Stability

The expected stability of this compound under various conditions is summarized below.

Condition CategoryReagent/Condition ExamplesExpected Stability of Tetrahydropyran RingExpected Stability of Bromophenyl GroupOverall Compound Stability
Mild Acid Acetic Acid, p-TsOH (catalytic, RT)Generally StableHighly StableHigh
Strong Acid Conc. HCl, H₂SO₄, Strong Lewis Acids (BF₃·Et₂O)Potentially Labile, Risk of Ring-Opening[5][6]Highly StableModerate to Low
Mild Base NaHCO₃, Et₃N, PyridineHighly Stable[1][4]Highly StableHigh
Strong Base NaOH, KOH, t-BuOKHighly Stable[1][4]Highly StableHigh
Organometallics n-BuLi, Grignard ReagentsGenerally Stable (<0 °C)[4]Potentially Reactive (Metal-Halogen Exchange)Condition Dependent
Reductive Agents H₂/Pd, LiAlH₄, NaBH₄Highly Stable[1]Potentially Reactive (Debromination)Condition Dependent
Oxidative Agents KMnO₄, CrO₃Highly Stable[1]Highly StableHigh

Visualized Stability & Workflows

Diagram 1: Logical Stability of this compound cluster_Molecule Molecular Components cluster_Conditions Reaction Conditions cluster_Stability Stability Outcome THP_Ring Tetrahydropyran Ring (Saturated Ether) Acidic Acidic Conditions THP_Ring->Acidic Basic Basic Conditions THP_Ring->Basic BP_Group Bromophenyl Group BP_Group->Acidic BP_Group->Basic Stable_Green Stable Acidic->Stable_Green Labile_Red Potentially Labile Acidic->Labile_Red Harsh Conditions Basic->Stable_Green Basic->Stable_Green

Caption: Logical relationship of molecular components to stability under different conditions.

Diagram 2: General Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions A Prepare Stock Solution (1 mg/mL in MeCN or appropriate solvent) B Aliquot Stock into Separate Vials for Each Stress Condition A->B C1 Acidic (e.g., 0.1 M HCl, 60°C) B->C1 C2 Basic (e.g., 0.1 M NaOH, RT) B->C2 C3 Control (Solvent only, RT) B->C3 D Withdraw Samples at Defined Time Points (e.g., 0, 2, 8, 24 hr) C1->D C2->D C3->D E Neutralize Acid/Base Samples (if required for analysis) D->E F Analyze All Samples via Stability-Indicating Method (e.g., HPLC-UV/MS) E->F G Compare Results to Control. Identify & Quantify Degradants. F->G

Caption: Experimental workflow for assessing compound stability under stress conditions.

Diagram 3: Postulated Acid-Catalyzed Degradation Pathway cluster_main Mechanism cluster_legend Legend mol1 Tetrahydropyran Ring mol2 Protonated Ether (Oxonium Ion Intermediate) mol1->mol2 + H⁺ (Fast Equilibrium) mol3 Ring-Opened Product (e.g., Halohydrin) mol2->mol3 + Nucleophile (X⁻) (Slow, Rate-Determining Step) H_ion H⁺ = Strong Acid Nu_ion X⁻ = Nucleophile (e.g., Cl⁻)

Caption: A simplified pathway for potential ring-opening under strong acid.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure to assess the stability of the title compound under hydrolytic stress conditions.

1. Materials and Instruments:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1.0 M solution

  • Sodium hydroxide (NaOH), 1.0 M solution

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic water bath or oven

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Acidic Solution (0.1 M HCl): Dilute 1 mL of the stock solution with 9 mL of 0.1 M aqueous HCl.

  • Basic Solution (0.1 M NaOH): Dilute 1 mL of the stock solution with 9 mL of 0.1 M aqueous NaOH.

  • Control Solution: Dilute 1 mL of the stock solution with 9 mL of a 50:50 acetonitrile/water mixture.

3. Stress Conditions:

SampleStress ConditionTemperatureTime Points for Analysis (hours)
Acidic 0.1 M HCl60 °C0, 2, 8, 24
Basic 0.1 M NaOHRoom Temp (25 °C)0, 2, 8, 24
Control 50:50 MeCN/H₂ORoom Temp (25 °C)0, 24

4. Experimental Procedure:

  • Prepare the acidic, basic, and control solutions in labeled vials.

  • Immediately withdraw a "time 0" aliquot from each vial. For the acidic and basic samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before HPLC analysis.

  • Place the vials under their specified temperature conditions.

  • At each subsequent time point (2, 8, 24 hours), withdraw an aliquot from the relevant vials, neutralize as needed, and prepare for analysis.

  • Analyze all samples using a validated stability-indicating HPLC method.

5. Analysis:

  • Monitor the peak area of the parent compound at each time point.

  • Calculate the percentage of degradation by comparing the peak area to the time 0 sample.

  • Observe the chromatogram for the appearance of new peaks, which correspond to degradation products. If using HPLC-MS, attempt to identify the mass of these degradants to postulate their structures.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to palladium catalyst deactivation during cross-coupling reactions involving aryl bromides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: My cross-coupling reaction with an aryl bromide is showing low or no conversion. What are the first things I should check?

A1: When encountering low or no product yield, a systematic check of the following is recommended:

  • Reaction Atmosphere: Ensure a strictly inert atmosphere (argon or nitrogen) has been maintained throughout the setup and reaction. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.

  • Reagent Purity:

    • Solvent: Use anhydrous and thoroughly degassed solvents. Peroxides in ethereal solvents can also degrade the catalyst.

    • Aryl Bromide and Coupling Partner: Impurities in the starting materials can act as catalyst poisons.

    • Base: The purity and physical state (e.g., finely ground) of the base can significantly impact the reaction.

  • Catalyst and Ligand Integrity:

    • Ensure the palladium source and phosphine ligand are fresh and have been stored correctly under an inert atmosphere to prevent degradation.

    • Consider using a more stable palladium precatalyst.

Catalyst Deactivation: Observation and Causes

Q2: My reaction mixture turned black, and the reaction has stalled. What does this indicate?

A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation. It consists of agglomerated palladium nanoparticles that have precipitated from the solution. This process reduces the concentration of the active, soluble catalytic species. While some palladium black formation can be observed in successful reactions, rapid and extensive precipitation early on is a strong indicator of catalyst instability.

Q3: What are the common mechanisms of palladium catalyst deactivation when using aryl bromides?

A3: Several deactivation pathways can occur:

  • Ligand Degradation: Phosphine ligands, especially electron-rich and bulky ones, are susceptible to oxidation (forming phosphine oxides) and P-C bond cleavage, particularly at elevated temperatures.

  • Formation of Inactive Pd Species:

    • Palladium Black: Agglomeration of Pd(0) species into catalytically inactive nanoparticles.

    • Off-Cycle Resting States: Formation of stable palladium complexes that do not readily re-enter the catalytic cycle. For example, in Buchwald-Hartwig aminations, stable Pd(II) amide or bromide complexes can form.

  • Substrate/Product Inhibition: The product or even the aryl bromide substrate can sometimes coordinate too strongly to the palladium center, inhibiting further catalytic turnover.

  • Poisoning: Trace impurities in the reagents or solvents can act as poisons to the catalyst.

Troubleshooting Specific Reactions

Q4: My Suzuki-Miyaura coupling of a sterically hindered aryl bromide is failing. What specific adjustments can I make?

A4: Sterically hindered substrates present a significant challenge. Consider the following:

  • Ligand Choice: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote oxidative addition and reductive elimination with hindered substrates.[1]

  • Base Selection: A weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial as stronger bases can sometimes promote side reactions.

  • Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. A careful optimization of the reaction temperature is crucial.

Q5: I am observing significant hydrodebromination (replacement of bromine with hydrogen) in my Heck reaction. How can I minimize this side reaction?

A5: Hydrodebromination is a common side reaction. To minimize it:

  • Optimize the Base: The choice and concentration of the base can influence the competition between the desired Heck coupling and hydrodebromination.

  • Control Reaction Temperature: Lowering the temperature may disfavor the hydrodebromination pathway.

  • Ligand Effects: The electronic and steric properties of the phosphine ligand can influence the selectivity.

Data Presentation: Ligand Effects on Catalyst Performance

The choice of phosphine ligand is critical for catalyst stability and activity. The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of different aryl bromides, highlighting the impact of ligand structure on yield.

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
Biaryl PhosphinesSPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298
Biaryl PhosphinesXPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT0.599
Ferrocenyl Phosphinesdppf4-BromotoluenePhenylboronic acid2.0 (Pd)K₂CO₃DME801295
DialkylphosphinesP(t-Bu)₃4-BromotoluenePhenylboronic acid1.0 (Pd)K₃PO₄Toluene1002492

Data compiled from various sources for comparative purposes.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction.[2]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir for the desired time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Protocol 2: Monitoring Phosphine Ligand Degradation by ³¹P NMR Spectroscopy

This protocol outlines a general procedure for monitoring the status of a phosphine ligand during a catalytic reaction.

Materials:

  • An ongoing catalytic reaction mixture

  • NMR tube with a sealable cap

  • Syringe and needle

  • Deuterated solvent (e.g., Benzene-d₆) for locking, if needed

Procedure:

  • Sample Extraction: Under an inert atmosphere, carefully withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture at various time points (e.g., 0, 1, 4, and 24 hours).

  • Sample Preparation: Quickly transfer the aliquot to an NMR tube. If the reaction solvent is not deuterated, a small amount of a deuterated solvent can be added for locking purposes.

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum for each sample.

  • Data Analysis:

    • Identify the chemical shift of the starting phosphine ligand.

    • Look for the appearance of new signals. A signal at a higher chemical shift (downfield) often corresponds to the phosphine oxide, indicating ligand oxidation.

    • Monitor the relative integration of the ligand and its degradation products over time to quantify the extent of decomposition.

Visualizations

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Palladium Cross-Coupling Catalytic Cycle

Troubleshooting_Workflow start Low/No Yield check_reagents Check Reagent Purity (Solvent, Substrates, Base) start->check_reagents check_conditions Verify Inert Atmosphere & Reaction Temperature check_reagents->check_conditions Reagents OK check_catalyst Assess Catalyst/Ligand Integrity check_conditions->check_catalyst Conditions OK optimize_ligand Screen Different Ligands (e.g., Bulky, Electron-Rich) check_catalyst->optimize_ligand Catalyst OK optimize_base Screen Different Bases (Strength, Concentration) optimize_ligand->optimize_base optimize_temp Optimize Temperature optimize_base->optimize_temp success Improved Yield optimize_temp->success

Troubleshooting Workflow for Low Yield

Deactivation_Pathways active_catalyst Active Pd(0)L2 pd_black Palladium Black (Inactive) active_catalyst->pd_black Aggregation oxidized_ligand Oxidized Ligand (e.g., L=O) active_catalyst->oxidized_ligand Oxidation (O2) off_cycle Off-Cycle Species (e.g., [L2Pd(Ar)Br]) active_catalyst->off_cycle Side Reaction

Common Catalyst Deactivation Pathways

References

Technical Support Center: Effective Workup Procedures for 4-(4-Bromophenyl)tetrahydropyran Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective workup of coupling reactions involving 4-(4-Bromophenyl)tetrahydropyran.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a Suzuki-Miyaura coupling reaction of this compound?

A typical workup involves cooling the reaction mixture, followed by dilution with an organic solvent like ethyl acetate. The mixture is then washed with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.

Q2: How can I remove the palladium catalyst from my reaction mixture?

Palladium catalyst removal is a critical step. Common methods include:

  • Filtration through Celite®: A simple and effective method for heterogeneous palladium catalysts. The reaction mixture is diluted with a suitable solvent and passed through a pad of Celite®.[1]

  • Palladium Scavengers: These are materials that selectively bind to palladium. Thiol-based silica scavengers are commonly used for convenient removal.[2]

  • Activated Carbon: While sometimes used, activated carbon can lead to product loss and may not be as effective as modern scavengers.

  • Chromatography: Column chromatography is often effective in removing residual palladium along with other impurities during the final purification step.

Q3: I am observing a persistent emulsion during the aqueous extraction. How can I break it?

Emulsions are a common issue during the workup of coupling reactions. Here are several techniques to break them:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps in separating the layers.[3][4]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.[5][6][7]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent, like methanol, can sometimes disrupt the emulsion.[4]

  • Filtration: Filtering the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.[6]

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to phase separation.

Q4: My product is contaminated with triphenylphosphine oxide (TPPO). How can I remove it?

Triphenylphosphine oxide is a common byproduct when using phosphine-based ligands. Effective removal strategies include:

  • Precipitation with Metal Salts: TPPO can be precipitated from ethereal solvents or toluene by adding salts like calcium bromide (CaBr₂), magnesium chloride (MgCl₂), or zinc chloride (ZnCl₂). The resulting insoluble complex can then be filtered off.[8][9][10]

  • Chromatography: Careful column chromatography can separate the product from TPPO, although their polarities can sometimes be similar. Using a less polar solvent system initially can help retain TPPO on the silica gel.[11]

  • Crystallization: If your product is crystalline, recrystallization can be an effective method for removing TPPO.

Q5: How can I remove unreacted boronic acid from my Suzuki coupling reaction?

Excess boronic acid can complicate purification. Here are some methods for its removal:

  • Base Wash: Washing the organic layer with an aqueous base solution (e.g., NaOH) can extract the acidic boronic acid into the aqueous phase.[12]

  • Use of Boronic Esters: Using boronic esters instead of boronic acids can sometimes simplify the workup, as they are less polar and can be more easily separated.

  • Chromatography: Column chromatography is generally effective in separating the desired product from residual boronic acid.

Troubleshooting Guides

Problem 1: Low Yield of Coupled Product After Workup
Symptom Possible Cause Suggested Solution
Significant amount of starting material (this compound) remains.Incomplete reaction.Optimize reaction conditions (temperature, time, catalyst loading). Ensure all reagents are pure and dry.
Product loss during extraction.Product has some water solubility.Use a less polar extraction solvent or perform multiple extractions. "Salting out" by adding brine to the aqueous layer can reduce the solubility of the organic product in the aqueous phase.
Product degradation during workup.Product is sensitive to acid or base.Use neutral washes (water, brine) if possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.
Decomposition on silica gel.Product is unstable on silica gel.Consider alternative purification methods like recrystallization or preparative TLC. Deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes help.
Problem 2: Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Presence of palladium residues (discoloration of the product).Inefficient removal of the palladium catalyst.Use a palladium scavenger or repeat the filtration through a fresh pad of Celite®. Ensure complete transfer during filtration steps.
Homocoupling of the boronic acid or alkyne.Presence of oxygen; inefficient transmetalation (Suzuki); copper-catalyzed side reaction (Sonogashira).For Suzuki, ensure the reaction is performed under an inert atmosphere. For Sonogashira, consider using copper-free conditions to prevent Glaser-Hay coupling.
Residual phosphine ligands or their oxides.Incomplete removal during purification.See FAQ Q4 for TPPO removal. For other phosphine-related impurities, optimize chromatography conditions or consider an oxidative workup to convert phosphines to their more polar oxides, which are easier to remove.
Unidentified byproducts.Side reactions due to high temperature or reactive intermediates.Lower the reaction temperature. Screen different ligands or bases that may suppress side reactions.

Data Presentation

Table 1: Comparison of Palladium Scavenger Performance
Scavenger TypeTypical LoadingRemoval EfficiencyReference
Biotage® MP-TMT50 mg for 852 ppm Pd in 2 mL>99%[13]
ISOLUTE® Si-TMT50 wt % loading~95%[13]
ISOLUTE® Si-Thiol50 wt % loading>98%[13]
Activated Carbon2 g for 500 ppm Pd in 10 mL~87% (with significant product loss)[14]
Table 2: Typical Yields for Relevant Coupling Reactions
Coupling ReactionAryl Bromide SubstrateCoupling PartnerYield (%)Reference
Suzuki-Miyaura5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acid60[15][16]
Suzuki-Miyaura4-BromoacetophenonePhenylboronic acid96[17]
Buchwald-Hartwig4-BromotoluenePiperidine95[18]
Buchwald-HartwigAryl BromideAniline81-88[19]
SonogashiraBromobenzenePhenylacetylene96[20][21]
Sonogashira4-IodoanisolePhenylacetylene78[22]

Experimental Protocols

Protocol 1: General Workup Procedure for a Suzuki-Miyaura Reaction
  • Cooling and Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution and Extraction: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc). Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and wash the solid with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Workup with Palladium Scavenger
  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable solvent.

  • Scavenger Addition: Add the recommended amount of the palladium scavenger resin to the mixture.

  • Stirring: Stir the mixture at room temperature for the recommended time (typically a few hours to overnight).

  • Filtration: Filter off the scavenger resin. A simple gravity filtration or filtration through a short plug of Celite® may be sufficient.

  • Washing and Concentration: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.

  • Further Purification: Proceed with standard purification techniques like column chromatography if necessary.

Visualizations

Workup_Workflow start Reaction Mixture cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent cool->dilute wash Aqueous Wash (Water, Brine) dilute->wash separate Separate Organic Layer wash->separate dry Dry with Na2SO4 or MgSO4 separate->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the workup of coupling reactions.

Troubleshooting_Emulsion start Emulsion Forms During Extraction add_brine Add Saturated Brine start->add_brine wait Allow to Stand add_brine->wait resolved Phases Separated add_brine->resolved If successful centrifuge Centrifuge the Mixture wait->centrifuge If still emulsified wait->resolved If successful filter_celite Filter through Celite® centrifuge->filter_celite If still emulsified centrifuge->resolved If successful filter_celite->resolved If successful

Caption: Decision tree for troubleshooting emulsion formation during workup.

Palladium_Removal start Crude Product Contains Palladium filter_celite Filter through Celite® start->filter_celite For heterogeneous catalysts use_scavenger Treat with Palladium Scavenger start->use_scavenger For soluble catalysts filter_celite->use_scavenger If still present chromatography Column Chromatography filter_celite->chromatography If further purification needed use_scavenger->chromatography product_pd_free Palladium-Free Product chromatography->product_pd_free

Caption: Workflow for selecting a palladium removal method.

References

preventing debromination in reactions with 4-(4-Bromophenyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Bromophenyl)tetrahydropyran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and troubleshoot debromination, a common side reaction encountered during cross-coupling and other reactions with this versatile building block.

Troubleshooting Guide: Preventing Debromination

Debromination, the undesired replacement of the bromine atom with a hydrogen atom, can significantly lower the yield of your target compound and complicate purification. This guide provides a systematic approach to diagnose and mitigate this issue in your reactions.

Visualizing the Troubleshooting Process

Debromination_Troubleshooting Troubleshooting Debromination in Reactions with this compound start Significant Debromination Observed check_base Step 1: Evaluate the Base start->check_base check_catalyst Step 2: Assess Catalyst/Ligand System check_base->check_catalyst If debromination persists solution_base Switch to a weaker, non-nucleophilic base (e.g., K2CO3, K3PO4, Cs2CO3). check_base->solution_base Potential Issue: Strong or nucleophilic base check_conditions Step 3: Examine Reaction Conditions check_catalyst->check_conditions If debromination persists solution_catalyst Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Consider a lower catalyst loading. check_catalyst->solution_catalyst Potential Issue: Inappropriate ligand or high catalyst loading check_reagents Step 4: Verify Reagent and Solvent Quality check_conditions->check_reagents If debromination persists solution_conditions Lower the reaction temperature. Reduce the reaction time. check_conditions->solution_conditions Potential Issue: High temperature or prolonged reaction time solution_reagents Use anhydrous and degassed solvents. Ensure high purity of all reagents. check_reagents->solution_reagents Potential Issue: Presence of hydride sources (water, protic impurities) end_node Debromination Minimized solution_base->end_node solution_catalyst->end_node solution_conditions->end_node solution_reagents->end_node

Caption: Troubleshooting workflow for addressing debromination.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of debromination in reactions involving this compound?

A1: Debromination, or hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions. The primary causes include:

  • High Reaction Temperatures: Elevated temperatures can promote the undesired reductive cleavage of the C-Br bond.[1]

  • Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can facilitate debromination.[2] Weaker inorganic bases are often a better choice.

  • Catalyst and Ligand System: The nature of the palladium catalyst and the phosphine ligand plays a crucial role. Less bulky or electron-poor ligands can lead to a higher incidence of debromination.[2]

  • Presence of Hydride Sources: Trace amounts of water, alcohols, or even certain amines in the reaction mixture can act as hydride donors, leading to the reduction of the aryl bromide.[2]

Q2: How can I choose the right base to minimize debromination?

A2: Opt for weaker, non-nucleophilic inorganic bases. While strong bases like sodium tert-butoxide are effective for many cross-coupling reactions, they can also promote debromination. Consider using alternatives such as:

  • Potassium carbonate (K₂CO₃)

  • Potassium phosphate (K₃PO₄)

  • Cesium carbonate (Cs₂CO₃)

The optimal base will depend on the specific reaction (e.g., Suzuki, Buchwald-Hartwig), and screening a few options is often recommended.

Q3: Which palladium catalysts and ligands are best for suppressing debromination?

A3: For palladium-catalyzed cross-coupling reactions, using bulky and electron-rich phosphine ligands can significantly reduce debromination. These ligands promote the desired reductive elimination step of the catalytic cycle over the competing hydrodebromination pathway. Recommended ligands include:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

These ligands have demonstrated high efficacy in suppressing hydrodehalogenation in various cross-coupling reactions.[2]

Q4: Can the solvent choice impact the extent of debromination?

A4: Yes, the solvent can be a source of hydride species that lead to debromination. Protic solvents like alcohols should generally be avoided unless the reaction specifically requires them. It is crucial to use anhydrous and thoroughly degassed aprotic solvents such as:

  • Toluene

  • Dioxane

  • Tetrahydrofuran (THF)

Ensuring your solvent is dry and free of oxygen will help minimize side reactions.

Q5: At what stage of the reaction does debromination typically occur?

A5: Debromination is a competing side reaction that occurs during the catalytic cycle of palladium-catalyzed cross-coupling reactions.[3] It can also happen during the formation of organometallic intermediates, such as Grignard or organolithium reagents, if there are protic sources available to quench the intermediate.

Quantitative Data on Debromination in Analogous Systems

While specific quantitative data for debromination of this compound is not extensively reported, the following tables provide data from studies on structurally similar aryl bromides. This information can serve as a valuable guide for reaction optimization.

Table 1: Influence of Base and Solvent in Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid [4]

EntryBaseSolventTemperature (°C)Time (h)Yield of Coupled Product (%)
1K₃PO₄Toluene70-8018-2240
2K₃PO₄Acetonitrile70-8018-2236
3K₃PO₄1,4-Dioxane70-8018-2260
4Na₂CO₃1,4-Dioxane70-8018-2255
5Cs₂CO₃1,4-Dioxane70-8018-2250

Note: This study focused on optimizing the yield of the desired product and did not quantify the debrominated byproduct. However, the variation in yield suggests that side reactions, including debromination, are influenced by the choice of base and solvent.

Table 2: General Trends of Debromination in Buchwald-Hartwig Amination of Aryl Bromides

Catalyst SystemBaseSolventTemperature (°C)Debromination (%)Desired Product Yield (%)
Pd(PPh₃)₄Na₂CO₃DME100~10-20Moderate to Good
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O80-100<5Good to Excellent
Pd(OAc)₂ / XPhosLHMDSToluene90-110VariableGood to Excellent
PdCl₂(dppf)Cs₂CO₃THF60LowGood

Note: This table summarizes general observations for aryl bromides and is intended as a guide for selecting initial reaction conditions. Actual results may vary depending on the specific amine and other reaction parameters.

Experimental Protocols

The following are detailed methodologies for common reactions with this compound, designed to minimize debromination.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[4]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 70-80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[3][5]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 1.5 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed toluene.

  • Add this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Grignard Reagent Formation and Reaction

This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde).[6]

Reaction Scheme:

Materials:

  • Magnesium turnings (1.2 equiv)

  • Iodine (a single crystal for activation)

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (1.0 equiv)

Procedure:

Part A: Grignard Reagent Formation

  • Place the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Gently heat the flask with a heat gun under a flow of nitrogen until violet iodine vapors are observed.

  • Allow the flask to cool to room temperature.

  • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be required.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

Part B: Reaction with an Aldehyde

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve the aldehyde in anhydrous THF.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by trained professionals in a suitably equipped laboratory, following all appropriate safety precautions. The reaction conditions provided are general and may require optimization for specific substrates and desired outcomes.

References

Technical Support Center: Scaling Up 4-(4-Bromophenyl)tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenyl)tetrahydropyran.

Troubleshooting Guides

The following guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Grignard Reaction Route

Question 1: I am observing a low yield of the desired this compound-4-ol. What are the potential causes and how can I improve it?

Answer: Low yields in the Grignard reaction with tetrahydropyran-4-one can arise from several factors. Here are the most common issues and their solutions:

  • Poor Grignard Reagent Formation:

    • Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction.

      • Solution: Activate the magnesium before use. This can be done by adding a small crystal of iodine (the color will disappear upon reaction), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.

    • Presence of Moisture: Grignard reagents are extremely sensitive to moisture.

      • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can react with unreacted 4-bromophenyl halide to form 4,4'-dibromobiphenyl.[1]

      • Solution: Add the 4-bromophenyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.

    • Enolization of Tetrahydropyran-4-one: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the ketone, leading to the recovery of starting material after workup.

      • Solution: Perform the addition of the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.

Question 2: My reaction produced a significant amount of a biphenyl byproduct. How can I minimize its formation?

Answer: The formation of a biphenyl byproduct (4,4'-dibromobiphenyl) is a common issue in Grignard reactions, arising from the coupling of the Grignard reagent with the aryl halide.

  • High Concentration of Aryl Halide: A high local concentration of the aryl halide can promote this side reaction.

    • Solution: Use a dropping funnel to add the solution of 4-bromophenyl halide to the magnesium turnings slowly and at a steady rate. This ensures that the halide reacts with the magnesium to form the Grignard reagent rather than reacting with already-formed Grignard reagent.

  • Elevated Temperature: Higher reaction temperatures can increase the rate of the Wurtz coupling.

    • Solution: Maintain a gentle reflux during the formation of the Grignard reagent and avoid excessive heating.

Question 3: The reduction of the intermediate this compound-4-ol is incomplete or results in side products. What are the best practices for this step?

Answer: The reduction of the tertiary alcohol to the desired this compound is a critical step.

  • Inefficient Reducing Agent: Not all reducing agents are effective for this transformation.

    • Solution: A commonly used and effective method is ionic hydrogenation using triethylsilane (Et3SiH) in the presence of a strong acid like trifluoroacetic acid (TFA).[2][3] This combination efficiently reduces the tertiary alcohol to the corresponding alkane.

  • Side Reactions: Strong acids can sometimes lead to side reactions.

    • Solution: Control the reaction temperature and monitor the reaction progress closely by TLC to avoid over-reaction or degradation.

Suzuki Coupling Route

Question 4: I am experiencing low yields in the Suzuki coupling reaction to form this compound. How can I optimize the reaction?

Answer: Low yields in Suzuki coupling are often related to the catalyst system, reaction conditions, or the quality of the reagents.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is crucial for an efficient reaction.

    • Solution: For coupling with a tetrahydropyran-based substrate, a common starting point is a palladium(0) catalyst such as Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos).[4] Screening different catalyst and ligand combinations is often necessary to find the optimal system for your specific substrates.

  • Base and Solvent Selection: The choice of base and solvent system significantly impacts the reaction rate and yield.

    • Solution: A variety of bases can be used, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being common choices. The solvent is typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[5][6] Optimization of the base and solvent system is a critical step in improving the yield.[6]

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete conversion.

    • Solution: Suzuki coupling reactions are typically run at elevated temperatures (e.g., 80-110 °C).[5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Question 5: I am observing homo-coupling of the boronic acid starting material. How can I prevent this?

Answer: Homo-coupling of the boronic acid to form a biaryl species is a known side reaction in Suzuki couplings.

  • Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of the boronic acid.

    • Solution: Ensure the reaction is performed under an inert atmosphere by thoroughly degassing the solvent and reaction mixture and maintaining a positive pressure of nitrogen or argon.

  • Catalyst System: Certain catalyst systems may be more prone to promoting homo-coupling.

    • Solution: If homo-coupling is a significant issue, consider screening different palladium catalysts and ligands.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two most common synthetic routes are the Grignard reaction and the Suzuki coupling reaction.

  • Grignard Route: This involves the reaction of a 4-bromophenyl Grignard reagent with tetrahydropyran-4-one to form this compound-4-ol, followed by reduction of the tertiary alcohol.

  • Suzuki Coupling Route: This involves the palladium-catalyzed cross-coupling of a suitable tetrahydropyran derivative (e.g., 4-iodotetrahydropyran or a tetrahydropyran boronic acid derivative) with a 4-bromophenyl boronic acid or halide.[7]

Q2: What are the key challenges in scaling up the synthesis of this compound?

A2: Key challenges include:

  • Grignard Route: Ensuring anhydrous conditions on a large scale, managing the exothermicity of the Grignard reagent formation, and minimizing byproduct formation.

  • Suzuki Coupling Route: The cost and removal of the palladium catalyst, and ensuring efficient mixing and heat transfer in large reactors.

  • Purification: Removing closely-related impurities on a large scale can be challenging, often requiring optimization of crystallization or chromatography conditions.[8]

Q3: How can I purify the final product on a large scale?

A3: For large-scale purification, column chromatography can be resource-intensive.

  • Crystallization: The preferred method for large-scale purification is crystallization. You may need to screen various solvents to find a system that provides good recovery and purity.[8]

  • Column Chromatography: If crystallization is not effective, column chromatography using silica gel is a viable option. The choice of eluent will need to be optimized to achieve good separation of the product from any byproducts.

Data Presentation

Table 1: Comparison of Reaction Conditions for Grignard Reagent Formation

ParameterCondition ACondition BPotential Outcome
Solvent Diethyl EtherTetrahydrofuran (THF)THF may be preferred for less reactive bromides.
Initiator Iodine crystal1,2-DibromoethaneBoth are effective for activating magnesium.
Addition Rate Slow (dropwise)RapidSlow addition minimizes Wurtz coupling byproducts.[1]
Temperature Gentle refluxRoom TemperatureReflux can help initiate and sustain the reaction.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

ParameterTypical Range/ValueNotes
Catalyst Loading 1-5 mol %Lowering catalyst loading is a key for scale-up.[9]
Ligand to Pd Ratio 1:1 to 2:1Ligand choice is critical for reaction efficiency.[4]
Base 2-3 equivalentsK₃PO₄ or Cs₂CO₃ are often effective.[5]
Temperature 80 - 110 °CHigher temperatures often lead to faster reactions.[5][6]
Solvent System Dioxane/Water, Toluene/WaterThe ratio of organic solvent to water can impact the yield.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

Step 1: Synthesis of this compound-4-ol

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 4-bromoiodobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 4-bromoiodobenzene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle reflux.

    • Once the reaction starts, add the remaining 4-bromoiodobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Reaction with Tetrahydropyran-4-one:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound-4-ol.

Step 2: Reduction of this compound-4-ol

  • Reaction Setup: In a round-bottom flask, dissolve the crude this compound-4-ol (1.0 equivalent) in dichloromethane (DCM).

  • Addition of Reagents: Add triethylsilane (2-3 equivalents) to the solution, followed by the slow addition of trifluoroacetic acid (3-5 equivalents) at 0 °C.[2][3]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Synthesis via Suzuki-Miyaura Coupling
  • Reaction Setup: To a Schlenk flask, add 4-iodotetrahydropyran (1.0 equivalent), 4-bromophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.5 equivalents).[5]

  • Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[5]

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Visualization

Troubleshooting_Workflow Start Low Yield of this compound Grignard_Route Grignard Route? Start->Grignard_Route Check Synthesis Route Suzuki_Route Suzuki Route? Grignard_Route->Suzuki_Route No Poor_Grignard_Formation Poor Grignard Reagent Formation Grignard_Route->Poor_Grignard_Formation Yes Side_Reactions_Grignard Side Reactions Grignard_Route->Side_Reactions_Grignard Catalyst_System Suboptimal Catalyst System Suzuki_Route->Catalyst_System Yes Reaction_Conditions Poor Reaction Conditions Suzuki_Route->Reaction_Conditions Inactive_Mg Inactive Mg Surface Poor_Grignard_Formation->Inactive_Mg Moisture Presence of Moisture Poor_Grignard_Formation->Moisture Wurtz_Coupling Wurtz Coupling Side_Reactions_Grignard->Wurtz_Coupling Enolization Enolization of Ketone Side_Reactions_Grignard->Enolization Activate_Mg Solution: Activate Mg (Iodine, crushing) Inactive_Mg->Activate_Mg Anhydrous_Conditions Solution: Use anhydrous solvents/glassware Moisture->Anhydrous_Conditions Slow_Addition Solution: Slow addition of halide Wurtz_Coupling->Slow_Addition Low_Temp Solution: Low temperature addition Enolization->Low_Temp Screen_Catalysts Screen Pd catalysts and ligands Catalyst_System->Screen_Catalysts Optimize_Base_Solvent Optimize base and solvent Reaction_Conditions->Optimize_Base_Solvent Optimize_Temp_Time Optimize temperature and time Reaction_Conditions->Optimize_Temp_Time Screening_Solution Solution: Perform catalyst/ligand screening Screen_Catalysts->Screening_Solution Base_Solvent_Solution Solution: Test different bases and solvent ratios Optimize_Base_Solvent->Base_Solvent_Solution Temp_Time_Solution Solution: Monitor reaction at different temperatures Optimize_Temp_Time->Temp_Time_Solution

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

solvent selection for cross-coupling reactions of 4-(4-Bromophenyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solvent Selection for Cross-Coupling Reactions

This guide provides researchers, scientists, and drug development professionals with technical support for selecting solvents in cross-coupling reactions involving 4-(4-Bromophenyl)tetrahydropyran.

Frequently Asked Questions (General)

Q1: What is the primary role of a solvent in a cross-coupling reaction?

A solvent's primary role is to dissolve reactants, reagents, and the catalyst to facilitate the reaction in a homogeneous phase.[1] However, the solvent is not merely an inert medium; it can significantly influence reaction outcomes by:

  • Stabilizing Catalytic Species: Solvents can coordinate with the metal center of the catalyst, affecting its activity and stability.[1]

  • Influencing Reaction Rates: Reaction rates can be enhanced by using high-boiling point solvents that allow for higher reaction temperatures.[1][2]

  • Determining Selectivity: In substrates with multiple reactive sites, the choice of solvent can determine which site reacts.[3][4]

  • Aiding in Catalyst Formation: Some solvents, like DMF or dioxane, can participate in the reduction of a Pd(II) pre-catalyst to the active Pd(0) species.[1]

Q2: What properties should I consider when selecting a solvent for a reaction with this compound?

Your substrate, this compound, has both a non-polar tetrahydropyran group and a polarizable aryl bromide group. Key solvent properties to consider are:

  • Polarity and Aprotic vs. Protic Nature: A cross-coupling reaction involves a mix of lipophilic organic compounds, organometallics, and inorganic salts (bases).[1] Dipolar aprotic solvents (e.g., DMF, NMP, dioxane) are often a good starting point as they can dissolve this wide range of solutes.[1]

  • Boiling Point: A higher boiling point allows the reaction to be run at elevated temperatures, which is often necessary for less reactive aryl bromides.[1]

  • Coordinating Ability: Solvents can act as ligands. For example, less polar solvents like toluene or 1,4-dioxane are often paired with catalysts like Pd(PPh3)4, whereas highly polar solvents may be better for ionic pre-catalysts.[1]

  • Solubility of Reagents: Ensure your base (e.g., K2CO3, Cs2CO3, t-BuONa) has sufficient solubility in the chosen solvent. Sometimes, adding water can increase the solubility of inorganic bases.[5][6]

Q3: My starting material, this compound, has poor solubility. What are my options?

If solubility is a major issue, consider the following:

  • Solvent Mixtures: Using a co-solvent system, such as DMF/water or Toluene/Ethanol, can improve the solubility of different reaction components.

  • High-Polarity Solvents: Highly polar aprotic solvents like DMF, DMSO, or NMP are excellent at dissolving a wide range of organic and inorganic compounds.[1]

  • Solvent-Free or Solid-State Reactions: For extremely insoluble substrates, mechanochemical methods like high-temperature ball-milling can facilitate cross-coupling reactions in the solid state, eliminating the need for a solvent altogether.[7][8][9][10]

Solvent Selection and Troubleshooting Workflows

The following diagram outlines a logical workflow for selecting and optimizing a solvent for your cross-coupling reaction.

Solvent_Selection_Workflow start Start: Define Reaction (e.g., Suzuki, Heck) lit_review Literature Search (Similar Aryl Bromides) start->lit_review solvent_screen Initial Solvent Screen (Polar Aprotic, Non-Polar, Ethereal) lit_review->solvent_screen solubility_check Check Solubility of This compound and Reagents solvent_screen->solubility_check solubility_check->solvent_screen Insoluble run_small_scale Run Small-Scale Test Reactions solubility_check->run_small_scale Soluble analyze Analyze Results (Yield, Purity, Side Products) run_small_scale->analyze optimize Optimize Conditions (Temp, Concentration, Co-solvent) analyze->optimize Sub-optimal scale_up Scale-Up Reaction analyze->scale_up Optimal optimize->run_small_scale end End: Final Protocol scale_up->end

Caption: A workflow for systematic solvent selection and optimization.

Reaction-Specific Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. It is known for its tolerance of a wide range of functional groups.

Table 1: Common Solvents for Suzuki-Miyaura Coupling of Aryl Bromides

Solvent Typical Base Temperature (°C) Key Considerations
Toluene K3PO4, K2CO3 80 - 110 Good for many standard reactions; often requires aqueous base.
1,4-Dioxane K3PO4, Cs2CO3 80 - 100 Common and effective; often used with an aqueous base solution.[11]
DMF K2CO3, Na2CO3 60 - 100 Good for solubility; can sometimes participate in side reactions.[11]
Ethanol/Water Na2CO3, K2CO3 Reflux "Green" solvent system, good for polar substrates.

| THF | K3PO4, CsF | 60 - Reflux | Lower boiling point, useful for milder conditions. |

Representative Experimental Protocol (Suzuki-Miyaura)

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol).[11]

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%).[11]

  • Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL).[11]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting & FAQs (Suzuki-Miyaura)

  • Q: My reaction is slow and gives low yield. What solvent-related issue could be the cause?

    • A: Poor solubility of the base is a common issue. While K3PO4 is common, it has low solubility in pure organic solvents. Adding a small amount of water to create a biphasic system can dramatically increase the reaction rate. Alternatively, using a more soluble organic base or a different solvent like DMF might help.[11]

  • Q: I am observing significant protodeboronation (boronic acid decomposition). How can the solvent choice help?

    • A: Protodeboronation can be exacerbated by water and base, especially at high temperatures.[12] Using anhydrous conditions with a non-aqueous soluble base (like CsF in THF) or minimizing reaction time and temperature can help. A solvent screen can identify conditions where the boronic acid is more stable.[12]

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Table 2: Common Solvents for Heck Coupling of Aryl Bromides

Solvent Typical Base Temperature (°C) Key Considerations
DMF K2CO3, NaOAc, Et3N 80 - 140 A classic, highly polar solvent for Heck reactions.[1][13]
NMP Na2CO3, NaOAc 120 - 150 Higher boiling point than DMF; can improve yields for stubborn substrates.[5]
DMF/Water (1:1) K2CO3 80 - 100 Aqueous conditions can allow for lower temperatures and aerobic conditions.[2]

| Toluene | K2CO3 | 110 | Non-polar option, though less common than polar aprotics. |

Representative Experimental Protocol (Heck)

  • In a Schlenk tube, combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the base (e.g., K2CO3, 2.0 mmol), the palladium pre-catalyst (e.g., Pd(OAc)2, 1-2 mol%), and any ligand (if required).[2][5]

  • Add the degassed solvent (e.g., DMF/H2O 1:1, 6 mL).[2]

  • Seal the tube and heat the mixture to the target temperature (e.g., 80-120 °C) for 4-24 hours.

  • Cool the mixture, extract with a suitable solvent like ethyl acetate, and wash with water.[2]

  • Dry the organic layer, concentrate, and purify the product via flash chromatography.

Troubleshooting & FAQs (Heck)

  • Q: My Heck reaction requires very high temperatures (>120 °C). Can a different solvent help?

    • A: Yes. The choice of solvent, base, and ligand system is crucial. Highly polar solvents like DMF or NMP are generally required for aryl bromides.[2] Using a more active catalyst system (e.g., one with an N-heterocyclic carbene (NHC) ligand) or additives like quaternary ammonium salts can sometimes lower the required temperature.[2][5]

  • Q: I'm seeing palladium black precipitate out of my reaction. What's wrong?

    • A: Palladium black formation indicates catalyst decomposition. This can be caused by excessively high temperatures or an inappropriate solvent/ligand combination that fails to stabilize the catalytic species. Ensure your solvent is rigorously degassed. In some cases, anecdotal evidence suggests certain solvents like THF may promote Pd black formation more than others in specific reactions.[14]

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Table 3: Common Solvents for Buchwald-Hartwig Amination of Aryl Bromides

Solvent Typical Base Temperature (°C) Key Considerations
Toluene t-BuONa, t-BuOLi 80 - 110 Very common, non-polar solvent. Often gives high yields.[15][16]
1,4-Dioxane t-BuONa, Cs2CO3 80 - 100 A common ethereal alternative to toluene.[1]
THF LiHMDS 60 - Reflux Lower boiling point, suitable for more reactive substrates.

| Water (micellar) | K3PO4 | Room Temp - 50 | Green chemistry approach using surfactants like TPGS-750-M.[17] |

Representative Experimental Protocol (Buchwald-Hartwig)

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), amine (1.2 mmol), strong base (e.g., t-BuONa, 1.4 mmol), palladium pre-catalyst, and ligand to a vial.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[15]

  • Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring for 2-24 hours.

  • After cooling, quench the reaction carefully with water or saturated NH4Cl solution.

  • Extract with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Troubleshooting & FAQs (Buchwald-Hartwig)

  • Q: Why are non-polar solvents like toluene and dioxane so common for this reaction?

    • A: These solvents are often effective for the Buchwald-Hartwig amination.[1][15] The choice is also linked to the solubility of the key intermediates in the catalytic cycle. Toluene is particularly favored for reactions involving aryl iodides, as it helps prevent the formation of unreactive iodide-bridged palladium dimers due to the poor solubility of the iodide salt.[16]

  • Q: My reaction is not working in toluene. What should I try next?

    • A: First, ensure all reagents and the solvent are strictly anhydrous, as water can interfere with the strong bases used. If the issue persists, a solvent screen including 1,4-dioxane is a good next step.[15] For certain substrate/amine combinations, a more polar solvent might be necessary to improve solubility, but this often requires re-optimization of the base and ligand.

Sonogashira Coupling

The Sonogashira coupling joins a terminal alkyne with an aryl halide, typically using both palladium and copper catalysts.

Table 4: Common Solvents for Sonogashira Coupling of Aryl Bromides

Solvent Typical Base Temperature (°C) Key Considerations
DMF Et3N, i-Pr2NH Room Temp - 80 Good general solvent, dissolves a wide range of substrates.[18]
THF Et3N, i-Pr2NH Room Temp - 60 Common, but can sometimes promote catalyst decomposition.[14]
Acetonitrile Cs2CO3, Et3N Room Temp - 80 A polar alternative that often gives excellent results.[18]
Toluene Et3N, i-Pr2NH 50 - 100 A non-polar option, can be effective in specific cases.[19]

| Amine (as solvent) | N/A | Room Temp - 60 | The amine base (e.g., Et3N) can be used as the solvent, especially for copper-free conditions.[1] |

Representative Experimental Protocol (Sonogashira)

  • To a Schlenk flask under inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Add the degassed solvent (e.g., DMF, 5 mL) followed by the amine base (e.g., Et3N, 2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) until completion.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.

  • Extract the product, wash the organic layer, dry, concentrate, and purify by chromatography.

Troubleshooting & FAQs (Sonogashira)

  • Q: My primary side product is alkyne homocoupling (Glaser coupling). How can the solvent help?

    • A: While Glaser coupling is primarily driven by the copper co-catalyst, solvent choice can play a role. The reaction can be run under copper-free conditions, which often requires a different solvent/ligand system. For example, using a palladium catalyst with a bulky phosphine ligand in a solvent like DMF or acetonitrile at room temperature can effectively promote the desired cross-coupling without copper.[18]

  • Q: The reaction is sluggish at room temperature. What should I do?

    • A: Aryl bromides are less reactive than iodides and often require heating.[1] Increasing the temperature is the first step. If that fails, switching to a higher-boiling solvent like DMF or toluene may be necessary. A more hindered amine base can also increase reaction rates.[18]

General Troubleshooting Diagram

Troubleshooting_Workflow problem Problem Observed low_yield Low Yield / No Reaction problem->low_yield side_products Side Products problem->side_products decomp Catalyst Decomposition (e.g., Pd Black) problem->decomp solubility Check Solute Solubility (Substrate, Base) low_yield->solubility Potential Cause temp Increase Temperature (Use Higher Boiling Solvent) low_yield->temp Potential Cause solvent_base Check Solvent-Base Compatibility side_products->solvent_base Potential Cause degas Improve Degassing (Solvent & Reagents) decomp->degas Potential Cause green Consider 'Green' Solvents (Water, Micellar) solubility->green Solution

Caption: A diagnostic guide for common cross-coupling issues.

The Role of Solvent in the Catalytic Cycle

The solvent interacts at multiple stages of the catalytic cycle, from pre-catalyst activation to stabilizing intermediates.

Catalytic_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition Intermediate pd0->ox_add label_oa Oxidative Addition (Ar-X) pd0->label_oa trans Transmetalation Intermediate ox_add->trans label_tm Transmetalation (R-M) ox_add->label_tm red_elim Reductive Elimination Intermediate trans->red_elim label_re Reductive Elimination trans->label_re red_elim->pd0 label_prod Product (Ar-R) red_elim->label_prod label_oa->ox_add label_tm->trans label_re->red_elim solvent_note Solvent (S) can coordinate to Pd at any stage, influencing stability and reactivity.

Caption: Simplified catalytic cycle showing solvent interaction points.

References

minimizing homocoupling in Suzuki reactions of 4-(4-Bromophenyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing homocoupling side reactions in the Suzuki-Miyaura cross-coupling of 4-(4-Bromophenyl)tetrahydropyran.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions and why is it problematic?

A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This is undesirable because it consumes the valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarities between the homocoupled byproduct and the target molecule.[1]

Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions?

A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][2][3] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also promote homocoupling.[1][2]

Q3: How can I detect if homocoupling is a major issue in my reaction?

A3: Homocoupling can be identified by the presence of a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture. This can be detected using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Are sterically hindered substrates like this compound more prone to homocoupling?

A4: While not always the case, sterically hindered substrates can sometimes lead to slower rates of the desired cross-coupling reaction. If the rate of the main catalytic cycle is slow, competing side reactions like homocoupling can become more prevalent. Therefore, optimizing reaction conditions is crucial for such substrates.

Q5: What is protodeboronation and how can it be minimized?

A5: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an arene byproduct. This is often promoted by strong bases and the presence of water. To minimize this, one can use milder bases (e.g., K₃PO₄, K₂CO₃) or anhydrous conditions.[3]

Troubleshooting Guide

Problem: High Levels of Homocoupling Byproduct Observed

This is a common issue, particularly with electron-rich or sterically demanding substrates. The following troubleshooting workflow can help diagnose and resolve the problem.

Troubleshooting Workflow Diagram

G Start High Homocoupling Detected Check_Oxygen Step 1: Verify Anaerobic Conditions Start->Check_Oxygen Degas Action: Rigorously degas solvents (e.g., freeze-pump-thaw or extensive sparging with inert gas) Check_Oxygen->Degas Oxygen present Check_Catalyst Step 2: Evaluate Palladium Source Check_Oxygen->Check_Catalyst Anaerobic Degas->Check_Catalyst Switch_Catalyst Action: Switch from Pd(II) to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Check_Catalyst->Switch_Catalyst Using Pd(II) Reducing_Agent Action: If using Pd(II), add a mild reducing agent (e.g., potassium formate). Check_Catalyst->Reducing_Agent Pd(II) necessary Check_Ligand Step 3: Assess Ligand Choice Check_Catalyst->Check_Ligand Using Pd(0) Switch_Catalyst->Check_Ligand Reducing_Agent->Check_Ligand Bulky_Ligand Action: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). Check_Ligand->Bulky_Ligand Inefficient ligand Check_Base Step 4: Optimize Base and Concentration Check_Ligand->Check_Base Optimal ligand Bulky_Ligand->Check_Base Base_Choice Action: Use a moderately strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). Check_Base->Base_Choice Suboptimal base Slow_Addition Step 5: Modify Reagent Addition Check_Base->Slow_Addition Optimal base Base_Choice->Slow_Addition Syringe_Pump Action: Add the boronic acid solution slowly via syringe pump. Slow_Addition->Syringe_Pump High boronic acid concentration End Homocoupling Minimized Slow_Addition->End Concentration controlled Syringe_Pump->End

Caption: Troubleshooting workflow for minimizing homocoupling.

Data Presentation: Influence of Reaction Parameters on Homocoupling

Table 1: Effect of Palladium Precatalyst on Homocoupling

CatalystOxidation StateTypical Observation on HomocouplingRecommendation for this compound
Pd(OAc)₂+2Can lead to significant homocoupling if not efficiently reduced in situ.[1][2]Use with a reducing agent or ensure complete reduction before adding the boronic acid.
PdCl₂(PPh₃)₂+2Similar to Pd(OAc)₂, homocoupling can be a competitive side reaction.Consider switching to a Pd(0) source for initial trials.
Pd(PPh₃)₄0Generally leads to lower levels of homocoupling as it is already in the active oxidation state.A good starting point for minimizing homocoupling.
Pd₂(dba)₃0Another effective Pd(0) source that can reduce homocoupling.[4]Recommended for initial screening experiments.

Table 2: Influence of Ligand Choice on Suzuki Coupling of Aryl Bromides

LigandClassKey CharacteristicsExpected Impact on Homocoupling
PPh₃ (Triphenylphosphine)Monodentate PhosphineStandard, less bulky ligand.May not be optimal for sterically hindered substrates, potentially leading to slower cross-coupling and increased side reactions.
SPhosBuchwald-type BiarylphosphineBulky and electron-rich.Promotes efficient oxidative addition and reductive elimination, generally reducing homocoupling.[5]
XPhosBuchwald-type BiarylphosphineVery bulky and electron-donating.Highly effective for challenging substrates, including sterically hindered ones, and helps suppress homocoupling.
RuPhosBuchwald-type BiarylphosphineBulky and electron-rich.Similar to SPhos and XPhos, it is expected to perform well in minimizing homocoupling.
PEPPSI-IPrN-Heterocyclic Carbene (NHC) PrecatalystStrong sigma-donor, forms stable Pd complexes.Can offer high catalytic activity and stability, potentially reducing homocoupling.[4]

Table 3: Effect of Different Bases on Suzuki-Miyaura Coupling Yields

BaseStrengthTypical Yields for Aryl BromidesNotes
Na₂CO₃Moderate85-98%[6]A widely used and effective base.
K₂CO₃Moderate80-95%Another common and reliable choice.
K₃PO₄ModerateHighOften a good choice for sensitive substrates, can help minimize protodeboronation.
Cs₂CO₃StrongHighHighly effective, especially for challenging couplings, due to its high solubility in organic solvents.
KOH/NaOHStrong70-90%Strong basicity can sometimes lead to side reactions like protodeboronation.
Organic Bases (e.g., Et₃N)WeakGenerally lower yieldsOften less effective than inorganic bases for this type of coupling.

Experimental Protocols

The following is a general experimental protocol adapted for the Suzuki-Miyaura coupling of this compound, aiming to minimize homocoupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%)

  • Bulky phosphine ligand (if using Pd₂(dba)₃, e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add this compound, base, and stir bar to a dry flask. B 2. Seal the flask and establish an inert atmosphere (Ar/N₂). A->B C 3. Add degassed solvent. B->C D 4. Add Pd(0) precatalyst and ligand. C->D E 5. Prepare a solution of the arylboronic acid in degassed solvent. D->E F 6. Add the boronic acid solution dropwise to the reaction mixture at room temperature. E->F G 7. Heat the reaction to the desired temperature (e.g., 80-100 °C). F->G H 8. Monitor reaction progress by TLC/LC-MS. G->H I 9. Cool the reaction to room temperature. H->I J 10. Quench with water and extract with an organic solvent (e.g., ethyl acetate). I->J K 11. Wash the organic layer with brine, dry over Na₂SO₄, and filter. J->K L 12. Concentrate under reduced pressure. K->L M 13. Purify the crude product by column chromatography. L->M

Caption: Step-by-step experimental workflow for the Suzuki reaction.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 0.02 equiv). If using a ligand, add it at this stage.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • In a separate flask, dissolve the arylboronic acid (1.2 equiv) in a minimal amount of the degassed solvent.

  • Slowly add the boronic acid solution to the reaction mixture at room temperature over 30-60 minutes using a syringe pump.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note: This is a general procedure and may require optimization for specific arylboronic acids. It is highly recommended to perform small-scale test reactions to determine the optimal conditions.

References

storage and handling to prevent degradation of 4-(4-Bromophenyl)tetrahydropyran.

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-(4-Bromophenyl)tetrahydropyran?

A1: Based on general guidelines for similar compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is advisable to protect it from light, moisture, and sources of ignition.[3][4] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be considered to minimize potential degradation, although the optimal temperature should be confirmed with the supplier.

Q2: What are the primary degradation pathways for this compound?

A2: While specific studies on this compound are limited, degradation can be anticipated based on its structural components:

  • Acid-catalyzed hydrolysis: The tetrahydropyran ring, particularly if it were an ether linkage, is susceptible to cleavage under acidic conditions.

  • Oxidation: The tetrahydropyran moiety can be prone to oxidation, potentially leading to ring-opening or the formation of hydroperoxides, especially if exposed to air and light over time.

  • Thermal Degradation: Brominated aromatic compounds can decompose at elevated temperatures, potentially releasing hazardous substances like hydrogen bromide.

  • Photodegradation: Exposure to UV light may promote degradation of the aromatic ring or the tetrahydropyran structure.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Standard laboratory PPE should be worn, including safety goggles, a lab coat, and chemical-resistant gloves.[2] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Q4: Is this compound sensitive to air or moisture?

A4: While specific data is unavailable, many ether-containing compounds can form explosive peroxides upon prolonged exposure to air. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it will be stored for extended periods after opening. Some brominated compounds can also be sensitive to moisture.[5]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in analytical data (e.g., HPLC, GC-MS) Compound degradation1. Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark).2. Check for Peroxides: If stored for a prolonged period after opening, test for the presence of peroxides using appropriate test strips.3. Analyze Fresh Sample: If possible, analyze a freshly opened or new sample to compare with the suspect sample.4. Consider Hydrolysis: If acidic conditions were used in the experiment, consider the possibility of acid-catalyzed degradation. Neutralize the sample before analysis if appropriate.
Inconsistent experimental results Inconsistent sample purity due to degradation1. Standardize Handling: Ensure consistent handling procedures for each experiment, minimizing exposure to air and light.2. Use Freshly Prepared Solutions: Prepare solutions of the compound immediately before use.3. Inert Atmosphere: If sensitivity is suspected, handle the compound and prepare solutions under an inert atmosphere.
Discoloration of the solid compound or solution Oxidation or other chemical decomposition1. Discard and Re-order: If significant discoloration is observed, it is best to discard the material and obtain a fresh supply.2. Purification: If a new supply is not immediately available, consider repurification (e.g., recrystallization or chromatography), followed by analytical confirmation of purity.

Quantitative Data Summary

The following table summarizes general storage and handling parameters for tetrahydropyran and brominated aromatic compounds. Note: These are general recommendations and may not be specific to this compound.

Parameter Recommendation Rationale
Storage Temperature 2-8 °C or -20 °CTo slow down potential degradation processes.
Atmosphere Inert gas (e.g., Nitrogen, Argon) for long-term storageTo prevent oxidation and peroxide formation.
Light Exposure Store in an amber vial or in the darkTo prevent photodegradation.
Incompatible Materials Strong oxidizing agents, strong acids, strong basesTo avoid chemical reactions leading to degradation.[3][4]

Experimental Protocols

Protocol for Stability Assessment of this compound Solution

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile) at a known concentration.

  • Aliquotting: Distribute the stock solution into several amber vials.

  • Stress Conditions: Expose the aliquots to various conditions:

    • Room temperature with ambient light.

    • Refrigerated (2-8 °C) in the dark.

    • Elevated temperature (e.g., 40 °C) in the dark.

    • Acidic conditions (e.g., spiked with a small amount of a protic acid).

    • Basic conditions (e.g., spiked with a small amount of an organic base).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC with UV detection or GC-MS, to determine the purity and identify any degradation products.

  • Data Analysis: Compare the purity of the stressed samples to the initial sample (time 0) to determine the rate and nature of degradation under each condition.

Visualizations

Troubleshooting_Degradation Troubleshooting Workflow for Suspected Degradation start Inconsistent Experimental Results or Unknown Peaks check_storage Review Storage and Handling Procedures start->check_storage improper_storage Improper Storage (Light, Heat, Air Exposure) check_storage->improper_storage degradation_pathways Potential Degradation Pathways improper_storage->degradation_pathways Leads to hydrolysis Acid/Base Hydrolysis degradation_pathways->hydrolysis oxidation Oxidation/Peroxide Formation degradation_pathways->oxidation thermal Thermal Degradation degradation_pathways->thermal photo Photodegradation degradation_pathways->photo solution Implement Corrective Actions hydrolysis->solution oxidation->solution thermal->solution photo->solution store_properly Store in Cool, Dark, Inert Atmosphere solution->store_properly use_fresh Use Fresh Samples/ Prepare Solutions Daily solution->use_fresh analytical_confirmation Confirm Purity with Analytical Method (e.g., HPLC) store_properly->analytical_confirmation use_fresh->analytical_confirmation

Caption: Troubleshooting workflow for suspected degradation.

Experimental_Workflow Experimental Workflow for Stability Assessment prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot stress_conditions Expose to Stress Conditions aliquot->stress_conditions conditions Temperature Light pH stress_conditions->conditions time_points Sample at Time Points (0, 24, 48, 72h) stress_conditions->time_points analysis Analyze by HPLC/GC-MS time_points->analysis data_analysis Determine Degradation Rate and Products analysis->data_analysis

Caption: Workflow for assessing compound stability.

References

Validation & Comparative

Comparative Analytical Characterization: 4-(4-Bromophenyl)tetrahydropyran and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of drug discovery and development, the precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative overview of the analytical data for 4-(4-Bromophenyl)tetrahydropyran, a molecule of interest in medicinal chemistry due to the prevalence of the tetrahydropyran motif in bioactive compounds.[1] The tetrahydropyran ring is a versatile scaffold, often used as a bioisosteric replacement for a cyclohexane ring to modulate physicochemical properties such as lipophilicity and metabolic stability. The inclusion of a bromophenyl group offers a handle for further synthetic modifications through cross-coupling reactions, a common strategy in the synthesis of pharmaceutical candidates.[2][3]

Due to the limited availability of publicly accessible analytical data for this compound, this guide will use it as a primary compound of interest and compare it with a structurally related and well-characterized alternative, 4-Bromophenol. This alternative shares the key 4-bromophenyl moiety, which is crucial for many synthetic applications in pharmaceutical research.[2][3] Another commercially available and structurally similar compound, this compound-4-ol, is also included for reference, although detailed public spectral data for it is also scarce.[4][5] This guide is intended to serve as a template for researchers and drug development professionals on how to structure and present comparative analytical data for a lead compound and its alternatives.

Comparative Data of this compound and Alternatives

This section summarizes the key analytical characterization data for the target compound and its alternatives in a tabular format for easy comparison.

ParameterThis compound (Target)4-Bromophenol (Alternative 1)This compound-4-ol (Alternative 2)
Molecular Formula C₁₁H₁₃BrOC₆H₅BrOC₁₁H₁₃BrO₂
Molecular Weight 241.12 g/mol 173.01 g/mol [6]257.12 g/mol [4][5]
¹H NMR (CDCl₃, δ ppm) Data not available7.33 (d, 2H), 6.72 (d, 2H), 5.05 (s, 1H, -OH)Data not available
¹³C NMR (CDCl₃, δ ppm) Data not available154.1, 132.4, 117.1, 113.2Data not available
Mass Spec (m/z) Data not available[M]+ at 172 and 174 (approx. 1:1 ratio)[6]Data not available
HPLC Retention Time Data not availableMethod dependent[7]Data not available

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compounds.

Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker Avance)

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase the resulting spectrum and reference it to the residual solvent peak (CHCl₃ at 7.26 ppm). Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A wider spectral width (e.g., 0 to 200 ppm) is used. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, either directly via a solids probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak (M⁺). For brominated compounds, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) is expected. Analyze the fragmentation pattern to gain structural information.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compounds and establish a retention time for identification.

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[7] Filter and degas the mobile phase.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and then dilute to a suitable concentration for analysis (e.g., 10 µg/mL).

  • Chromatographic Conditions: Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25 °C). Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject the sample onto the column and record the chromatogram.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity by the area percentage method.

Visualizations

Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative analytical characterization of a lead compound and its alternatives.

G Workflow for Comparative Analytical Characterization cluster_0 Compound Selection cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Decision Making A Identify Lead Compound (e.g., this compound) C ¹H & ¹³C NMR Spectroscopy A->C D Mass Spectrometry (MS) A->D E HPLC Analysis A->E B Select Alternatives (e.g., 4-Bromophenol) B->C B->D B->E F Tabulate and Compare - Molecular Formula & Weight - Spectral Data - Purity & Retention Time C->F D->F E->F G Evaluate Structure-Property Relationship F->G H Select Candidate for Further Development G->H

Caption: A flowchart illustrating the process of comparative analytical characterization.

References

Suzuki Coupling: A Head-to-Head Yield Comparison of Aryl Bromides and Aryl Triflates

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A key consideration for any synthetic chemist is the choice of the electrophilic partner, with aryl bromides and aryl triflates being two of the most common substrates. This guide provides an objective comparison of their performance, focusing on reaction yields and supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.

Yield Comparison: A Tale of Two Leaving Groups

The reactivity of the electrophile in Suzuki coupling is intrinsically linked to the nature of its leaving group. Generally, the oxidative addition of the palladium(0) catalyst to the aryl-electrophile bond is the rate-determining step. The established reactivity trend for common Suzuki electrophiles is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[1] This suggests that aryl triflates (Ar-OTf) are often more reactive than their corresponding aryl bromide (Ar-Br) counterparts.

However, the choice of catalyst, ligands, and reaction conditions can significantly influence the reaction outcome, sometimes even reversing the expected reactivity. For instance, specialized catalyst systems have been developed to be particularly effective for either aryl halides or aryl triflates. A notable example is the use of Pd₂(dba)₃/P(t-Bu)₃ for aryl halides and Pd(OAc)₂/PCy₃ for a broad range of aryl triflates, both of which can lead to excellent yields under their optimized conditions.[2][3]

The following table summarizes a selection of comparative data from the literature, showcasing the yields obtained for the synthesis of the same biaryl product from either an aryl bromide or its corresponding aryl triflate.

Biaryl ProductAryl ElectrophileBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Methylbiphenyl 4-BromotoluenePhenylboronic acidPd@ZPGly-15 (0.1 mol%)K₂CO₃EtOH/H₂O80198[1]
4-Tolyl triflatePhenylboronic acidPd(OAc)₂/PCy₃ (1.5 mol%)K₃PO₄DioxaneRT395[2]
4-Acetylbiphenyl 4-BromoacetophenonePhenylboronic acidPd(II)-complex 7 (0.05 mol%)KOHWater100194[4]
4-Acetylphenyl triflatePhenylboronic acidPd(OAc)₂/PCy₃ (1.5 mol%)K₃PO₄DioxaneRT396[2]
4-Methoxybiphenyl 4-BromoanisolePhenylboronic acidPd-bpydc-Nd (1 mol%)K₂CO₃DMF1002495[2]
4-Methoxyphenyl triflatePhenylboronic acidPd(OAc)₂/PCy₃ (1.5 mol%)K₃PO₄DioxaneRT398[2]
4-Cyanobiphenyl 4-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane80-Good[5]
4-Cyanophenyl triflatePhenylboronic acidPd(OAc)₂/PCy₃ (1.5 mol%)K₃PO₄DioxaneRT399[2]
Pentafluorophenyl-biphenyl BromopentafluorobenzenePhenylboronic acidPrecatalyst 13 (2 mol%)K₃PO₄THF/H₂ORT0.593[6]
Pentafluorophenyl triflatePhenylboronic acidPrecatalyst 13 (2 mol%)K₃PO₄THF/H₂ORT0.591[6]

Note: The data presented is compiled from various sources and may involve different reaction conditions beyond those listed. Direct comparison should be made with caution. RT = Room Temperature.

From the data, it is evident that both aryl bromides and aryl triflates can be excellent substrates for Suzuki coupling, often providing high to quantitative yields. The choice between the two may therefore depend on other factors such as the availability and cost of the starting materials, the desired reaction conditions (e.g., room temperature vs. elevated temperature), and the tolerance of other functional groups present in the molecule to the specific catalytic system.

Experimental Protocols: A Closer Look at the Methodology

To provide a practical context to the yield data, detailed experimental protocols for representative Suzuki coupling reactions are outlined below.

General Procedure for Suzuki Coupling of an Aryl Bromide

This protocol is a generalized procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

General Procedure for Suzuki Coupling of an Aryl Triflate

This protocol is a generalized procedure for the Suzuki coupling of an aryl triflate with an arylboronic acid, often amenable to milder conditions.

Materials:

  • Aryl triflate (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.015 mmol, 1.5 mol%)

  • Ligand (e.g., PCy₃, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Dioxane, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry reaction flask.

  • Add the solvent and stir for a few minutes to allow for complex formation.

  • Add the aryl triflate, arylboronic acid, and base to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (monitored by TLC or GC-MS).

  • After completion, quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure biaryl product.

Visualizing the Suzuki Coupling Workflow

The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction, highlighting the key components and steps involved.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_X Aryl Halide (Ar-Br) or Aryl Triflate (Ar-OTf) Reaction_Vessel Reaction (Solvent, Heat/RT) Aryl_X->Reaction_Vessel Organoboron Organoboron Reagent (Ar'-B(OH)2) Organoboron->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K2CO3, K3PO4) Base->Reaction_Vessel Workup Work-up & Purification Reaction_Vessel->Workup Product Biaryl Product (Ar-Ar') Workup->Product

General workflow for the Suzuki-Miyaura cross-coupling reaction.

The logical relationship for selecting between an aryl bromide and an aryl triflate based on desired reaction conditions can be visualized as follows:

Substrate_Selection_Logic Start Substrate Selection Condition Desired Reaction Conditions? Start->Condition Mild_Conditions Mild Conditions (e.g., RT)? Condition->Mild_Conditions Yes Aryl_Bromide Consider Aryl Bromide (robust, widely available) Condition->Aryl_Bromide No (Elevated Temp OK) Aryl_Triflate Consider Aryl Triflate (often more reactive) Mild_Conditions->Aryl_Triflate Yes Mild_Conditions->Aryl_Bromide No Check_Catalyst Check for Optimized Catalyst System Aryl_Triflate->Check_Catalyst Aryl_Bromide->Check_Catalyst Final_Choice Final Substrate Choice Check_Catalyst->Final_Choice

Decision logic for selecting between an aryl bromide and an aryl triflate.

References

A Comparative Guide to the Biological Activity of 4-(4-Bromophenyl)tetrahydropyran Analogs and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected heterocyclic analogs containing the 4-(4-bromophenyl) moiety. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

CompoundCancer Cell LineBiological Activity (IC50 in µM)Reference Compound
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa2.3Not Specified
MCF-75.7Not Specified
4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-oneHCT-116Moderate ActivityNot Specified
PC-3Moderate ActivityNot Specified
HepG-2Weak Activity*Not Specified
5-(3-Bromophenyl)-N-(o-tolyl)-4H-1,2,4-triazol-3-amineSNB-75PGI of 41.25% at 10 µMNot Specified
4-(4-Bromophenyl)-thiazol-2-amine derivative p2 MCF-710.55-Fluorouracil (IC50 = 5.2 µM)

Note: For 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one, the original study categorized the activity without providing specific IC50 values. "Moderate activity" was observed against HCT-116 and PC-3 cell lines, while "weak activity" was noted against the HepG-2 liver cancer cell line[1].

Experimental Protocols

Synthesis of a 4-(4-Bromophenyl)-Substituted Heterocycle

Synthesis of 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one [1]

This protocol describes the synthesis of a representative heterocyclic compound bearing the 4-(4-bromophenyl) group.

Materials:

  • 4-Methylcyclohexanone

  • 4-Bromoaniline

  • Thioglycolic acid

  • Dry benzene

  • Dean-Stark apparatus

Procedure:

  • A mixture of 4-methylcyclohexanone (0.1 mol), 4-bromoaniline (0.1 mol), and thioglycolic acid (0.12 mol) in dry benzene (100 mL) is refluxed using a Dean-Stark apparatus to azeotropically remove water.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (typically after 8-10 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting solid is washed with a 10% sodium bicarbonate solution and then with water.

  • The crude product is recrystallized from ethanol to afford the pure 4-(4-bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one.

Characterization Data for 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one:

  • Appearance: White powder

  • Yield: 77%

  • Melting Point: 130–131 °C

  • IR (KBr, υ, cm⁻¹): 3055 (C-H aromatic), 2925 (C-H aliphatic), 1682 (C=O)

  • ¹H-NMR (DMSO-d₆): δ (ppm) 0.88 (d, J = 6.2 Hz, 3H, CH₃), 1.24–1.77 (m, 9H, cyclohexyl-H), 3.39 (s, 2H, CH₂), 7.20 (d, J = 7.6 Hz, 2H, Ar-H), 7.32 (d, J = 7.6 Hz, 2H, Ar-H)

  • ¹³C-NMR: 23.5–39.4 (5CH₂), 43.8 (CH₂), 74.2 (spiro-C), 115.4–154.1 (Ar-C), 172.2 (C=O)

  • MS, m/z (%): 339 (M⁺ + 2, 28), 341 (M⁺ + 2, 26)[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2][3][4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in the culture medium to achieve a range of concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with the same concentration of DMSO as the treated wells. The plates are incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for Anticancer Screening

The following diagram illustrates a typical workflow for the synthesis and in vitro evaluation of novel anticancer compounds.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation A Starting Materials (e.g., 4-Bromoaniline) B Chemical Synthesis (e.g., Cyclocondensation) A->B C Purification (e.g., Recrystallization) B->C D Structure Elucidation (NMR, IR, MS) C->D F Compound Treatment D->F Test Compounds E Cell Line Culture (e.g., MCF-7, HeLa) E->F G MTT Assay F->G H Data Analysis (IC50 Determination) G->H I Lead Compound for Further Study H->I Identify Lead Compounds

Caption: Workflow for Synthesis and Anticancer Evaluation.

Simplified Apoptotic Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following diagram depicts a simplified intrinsic apoptotic pathway that can be triggered by cellular stress, a common mechanism for cytotoxic drugs.

G A Anticancer Compound B Cellular Stress (e.g., DNA Damage) A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Executioner Caspases (e.g., Caspase-3) Activation F->G H Apoptosis G->H

Caption: Intrinsic Apoptosis Signaling Pathway.

References

A Comparative Guide to the Spectroscopic Analysis of 4-(4-Bromophenyl)tetrahydropyran Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 4-(4-bromophenyl)tetrahydropyran scaffold is a critical step in the synthesis of a wide array of compounds with potential applications in medicinal chemistry and materials science. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comparative analysis of the spectroscopic data for the starting material and its derivatized products from common cross-coupling reactions. It also includes detailed experimental protocols and explores alternative analytical methodologies.

Spectroscopic Data of this compound and Its Reaction Products

The characterization of the starting material and the resulting products from cross-coupling reactions is heavily reliant on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Below is a summary of expected and reported spectroscopic data for this compound and its derivatives.

Compound NameStructure¹H NMR (δ ppm)¹³C NMR (δ ppm)MS (m/z)IR (cm⁻¹)
This compound C₁₁H₁₃BrOAromatic: ~7.4 (d), ~7.1 (d)Tetrahydropyran: ~4.0 (m), ~3.5 (m), ~2.7 (m), ~1.8 (m), ~1.6 (m)Aromatic: ~140, ~131, ~128, ~120Tetrahydropyran: ~68, ~42, ~34240/242 [M]⁺Aromatic C-H, C-Br, C-O ether
4-(Biphenyl-4-yl)tetrahydropyran C₁₇H₁₈OAromatic: ~7.6-7.2 (m)Tetrahydropyran: ~4.1 (m), ~3.6 (m), ~2.8 (m), ~1.9 (m), ~1.7 (m)Aromatic: ~140-127Tetrahydropyran: ~68, ~42, ~34238 [M]⁺Aromatic C-H, C-O ether
4-(4-(Phenylamino)phenyl)tetrahydropyran C₁₇H₁₉NOAromatic: ~7.2-6.7 (m)Amine: ~5.7 (s, NH)Tetrahydropyran: ~4.0 (m), ~3.5 (m), ~2.6 (m), ~1.8 (m), ~1.6 (m)Aromatic: ~145, ~129, ~120, ~117, ~116Tetrahydropyran: ~68, ~42, ~34253 [M]⁺N-H stretch, Aromatic C-H, C-O ether
4-(4-Styrylphenyl)tetrahydropyran C₁₉H₂₀OAromatic & Vinyl: ~7.5-7.1 (m)Tetrahydropyran: ~4.1 (m), ~3.6 (m), ~2.8 (m), ~1.9 (m), ~1.7 (m)Aromatic & Vinyl: ~137-126Tetrahydropyran: ~68, ~42, ~34264 [M]⁺C=C stretch, Aromatic C-H, C-O ether
4-(4-(Phenylethynyl)phenyl)tetrahydropyran C₁₉H₁₈OAromatic: ~7.5-7.3 (m)Tetrahydropyran: ~4.1 (m), ~3.6 (m), ~2.8 (m), ~1.9 (m), ~1.7 (m)Aromatic & Alkynyl: ~132-123, ~90, ~89Tetrahydropyran: ~68, ~42, ~34262 [M]⁺C≡C stretch, Aromatic C-H, C-O ether

Note: The presented NMR data are estimations based on related structures and general chemical shift knowledge. Actual experimental values may vary.

Experimental Protocols for Key Reactions

The following are generalized experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. These should be adapted and optimized for specific substrates and scales.

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).[1]

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, commonly a mixture of toluene and water or 1,4-dioxane and water.

  • Heat the reaction mixture with stirring (e.g., at 80-110 °C) for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[2]

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base, often a strong non-nucleophilic base like NaOtBu or K₃PO₄ (1.2-2.0 equiv).

  • Add this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture with stirring (e.g., at 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[3]

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium source like Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand if needed), and a base such as Et₃N or K₂CO₃ (1.5-2.5 equiv).

  • Add a polar aprotic solvent like DMF, NMP, or acetonitrile.

  • Degas the mixture by several cycles of vacuum and backfilling with an inert gas.

  • Heat the reaction to the required temperature (typically 80-140 °C) and stir until completion is indicated by TLC or GC-MS.

  • Cool the mixture, filter off any inorganic salts, and dilute the filtrate with water.

  • Extract the product with an organic solvent, wash the organic phase, dry, and concentrate.

  • Purify the product via column chromatography.

Sonogashira Coupling

This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[4][5]

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%).

  • Add a solvent, typically an amine base like triethylamine or a mixture of a solvent like THF with an amine.

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Alternative Analytical Techniques

While NMR, MS, and IR are the primary tools for final product characterization, other analytical methods can be invaluable for reaction monitoring and providing complementary data.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring the progress of a reaction by separating the starting materials, intermediates, and products. It provides quantitative data on the conversion of the starting material and the formation of the product over time. Online HPLC can provide real-time reaction monitoring.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool for both monitoring reaction progress and identifying products and byproducts. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component.

  • In-situ Infrared Spectroscopy (ReactIR): This technique allows for the continuous monitoring of a reaction in real-time by inserting an IR probe directly into the reaction vessel. It can track the disappearance of reactant peaks and the appearance of product peaks, providing kinetic information.[7]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming connectivity and stereochemistry.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of the reaction products.

Spectroscopic_Analysis_Workflow cluster_reaction Cross-Coupling Reaction cluster_analysis Spectroscopic Analysis Start This compound + Coupling Partner Catalyst Pd Catalyst, Ligand, Base Reaction Reaction Workup & Purification Product Purified Product Reaction->Product NMR 1H & 13C NMR Product->NMR MS Mass Spectrometry Product->MS IR Infrared Spectroscopy Product->IR Data Data Interpretation & Structure Confirmation NMR->Data MS->Data IR->Data

General workflow for reaction and spectroscopic analysis.

Reaction_Monitoring_Workflow cluster_monitoring In-situ & Online Monitoring cluster_data Data Analysis ReactionVessel Reaction in Progress TLC TLC Sampling ReactionVessel->TLC HPLC Online HPLC ReactionVessel->HPLC ReactIR ReactIR Probe ReactionVessel->ReactIR Completion Endpoint Determination TLC->Completion Kinetics Reaction Kinetics HPLC->Kinetics ReactIR->Kinetics Kinetics->Completion

Workflow for monitoring reaction progress.

References

A Comparative Guide to Structural Alternatives for 4-(4-Bromophenyl)tetrahydropyran in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The 4-(4-bromophenyl)tetrahydropyran scaffold is a common motif in modern drug discovery, offering a blend of favorable physicochemical properties and synthetic accessibility. However, optimization of potency, selectivity, and pharmacokinetic profiles often necessitates the exploration of structural alternatives. This guide provides an objective comparison of bioisosteric replacements for both the tetrahydropyran (THP) ring and the 4-bromophenyl group, supported by experimental data from relevant studies.

I. Bioisosteric Replacement of the Tetrahydropyran Ring

The tetrahydropyran ring is often considered a more polar bioisostere of a cyclohexane ring. The introduction of the oxygen atom can lead to improved aqueous solubility, the potential for hydrogen bond interactions, and altered metabolic profiles.

Performance Comparison: Tetrahydropyran vs. Cyclohexane

A notable example of the impact of aza-heterocyclic substitution can be seen in the optimization of Janus kinase 1 (JAK1) selective inhibitors. In this context, a tetrahydropyran-containing compound demonstrated superior pharmacokinetic properties compared to its cyclohexane analogue.

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of Tetrahydropyran and Cyclohexane Analogs in a JAK1 Inhibitor Series

ParameterCyclohexyl DerivativeTetrahydropyranyl DerivativeFold Improvement
LogD at pH 7.4 2.662.080.78x
Rat Hepatic Intrinsic Clearance (CLint) HighLowImproved
Human Hepatic Intrinsic Clearance (CLint) HighLowImproved
Unbound in vivo Rat Clearance HighLowSignificantly Improved
Lipophilic Ligand Efficiency (LLE) -1.4-fold increase1.4x

Data abstracted from a comparative study on JAK1 inhibitors.

The replacement of the cyclohexane with the more polar tetrahydropyran ring led to a decrease in lipophilicity (lower LogD), which in turn translated to significantly improved clearance in both rat and human liver microsomes, as well as a large decrease in unbound in vivo rat clearance. This highlights the utility of the THP moiety in mitigating metabolic liabilities associated with lipophilic carbocycles.

II. Bioisosteric Replacement of the 4-Bromophenyl Group

The 4-bromophenyl group is a common substituent in drug candidates, often utilized for its ability to fill hydrophobic pockets and for its utility as a synthetic handle in cross-coupling reactions. However, concerns over potential metabolic liabilities and the desire to modulate physicochemical properties have driven the search for suitable bioisosteres. Among the most promising non-classical bioisosteres is the bicyclo[1.1.1]pentane (BCP) core.

Performance Comparison: 4-Fluorophenyl vs. Bicyclo[1.1.1]pentane

In the development of γ-secretase inhibitors for Alzheimer's disease, a direct comparison between a para-substituted fluorophenyl ring and a BCP moiety was conducted. The BCP analogue demonstrated equipotent enzymatic inhibition with markedly improved physicochemical and pharmacokinetic properties.

Table 2: Comparison of a 4-Fluorophenyl Derivative and its Bicyclo[1.1.1]pentane Bioisostere in a γ-Secretase Inhibitor Series

Parameter4-Fluorophenyl Derivative (Compound 1)Bicyclo[1.1.1]pentane Derivative (Compound 3)Fold Improvement
γ-Secretase Inhibition (IC50) PotentEquipotent~1x
Aqueous Solubility LowSignificantly Improved>10x
Passive Permeability ModerateSignificantly Improved>5x
Mouse Pharmacokinetics (Oral Dosing)
CmaxBaseline~4-fold increase~4x
AUCBaseline~4-fold increase~4x

Data abstracted from a study on γ-secretase inhibitors.

The replacement of the flat, aromatic fluorophenyl ring with the three-dimensional, saturated BCP scaffold led to a significant enhancement in aqueous solubility and passive permeability, without compromising the inhibitory potency.[1] These improved biopharmaceutical properties translated into superior oral absorption in a mouse model.[1] This example underscores the power of BCP as a phenyl bioisostere to improve "drug-like" properties.

III. Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to evaluate the performance of drug candidates.

In Vitro Metabolic Stability in Hepatocytes

This assay assesses the metabolic stability of a compound by incubating it with liver cells, which contain a comprehensive suite of drug-metabolizing enzymes.

  • Cell Preparation: Cryopreserved hepatocytes (human, rat, or other species) are thawed, and cell viability is assessed using trypan blue exclusion. The cells are then diluted to a final concentration of 0.5 x 10^6 viable cells/mL in incubation medium.[2]

  • Incubation: The hepatocyte suspension is pre-incubated at 37°C for 10 minutes. The test compound (typically at a final concentration of 1 µM) is added to initiate the metabolic reaction. The incubation is carried out in a shaking water bath or incubator at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[2][3]

  • Reaction Quenching: The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, often containing an internal standard.[3]

  • Sample Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[3]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[2]

Aqueous Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound, representing its solubility at equilibrium.

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24 hours).[4]

  • Phase Separation: The resulting suspension is filtered through a fine-pored filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS, using a calibration curve prepared with known concentrations of the compound.[4][5]

LogD Determination by HPLC

This assay provides a measure of the lipophilicity of a compound at a specific pH.

  • System Preparation: A reverse-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of an aqueous buffer at the desired pH (e.g., pH 7.4) and an organic modifier like methanol or acetonitrile.

  • Calibration: A set of standard compounds with known LogD values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the known LogD values against the logarithm of the retention factor (k').

  • Sample Analysis: The test compound is injected into the HPLC system under the same conditions, and its retention time is measured.

  • Calculation: The LogD of the test compound is calculated from its retention time using the calibration curve.

IV. Visualizing the Concepts

To better illustrate the strategic thinking behind bioisosteric replacement, the following diagrams outline the decision-making process and the structural relationships.

Bioisosteric_Replacement_Strategy cluster_0 Initial Scaffold cluster_1 Modification Strategies cluster_2 Structural Alternatives cluster_3 Evaluation cluster_4 Outcome Start This compound Identify liabilities or areas for improvement: - Potency - Selectivity - Solubility - Metabolic Stability - Permeability Strategy Select Bioisosteric Replacement Strategy Start->Strategy THP_Alts Tetrahydropyran Ring Alternatives Cyclohexane - Less polar - May increase lipophilicity - Can alter metabolic profile Strategy->THP_Alts Modify Heterocycle Ph_Alts 4-Bromophenyl Group Alternatives Bicyclo[1.1.1]pentane (BCP) - Saturated, 3D structure - Improves solubility - Improves metabolic stability Strategy->Ph_Alts Modify Phenyl Group Evaluation Synthesize and Evaluate Analogs - In vitro assays (potency, stability, solubility) - In vivo studies (pharmacokinetics) THP_Alts->Evaluation Ph_Alts->Evaluation Outcome Optimized Candidate Evaluation->Outcome

Caption: A workflow for the bioisosteric modification of the this compound scaffold.

Structural_Relationships cluster_0 Parent Scaffold cluster_1 THP Ring Bioisosteres cluster_2 Bromophenyl Group Bioisosteres Parent This compound Cyclohexane 4-(4-Bromophenyl)cyclohexane Parent->Cyclohexane Ring Modification BCP 4-(Bicyclo[1.1.1]pentan-1-yl)tetrahydropyran Parent->BCP Substituent Modification

Caption: Bioisosteric relationships of the this compound scaffold.

Conclusion

The this compound moiety is a versatile and valuable scaffold in drug discovery. However, a deep understanding of the structural alternatives and their impact on a compound's properties is essential for successful lead optimization. The strategic replacement of the tetrahydropyran ring with a cyclohexane can modulate lipophilicity and metabolic stability, while the substitution of the 4-bromophenyl group with a bicyclo[1.1.1]pentane can significantly enhance solubility and permeability. By leveraging these bioisosteric replacements and employing rigorous experimental evaluation, researchers can effectively navigate the complexities of drug design and develop candidates with improved therapeutic potential.

References

A Comparative Guide to the Lipophilicity of Phenyl-Tetrahydropyran and Phenyl-Cyclohexane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Basel, Switzerland – In drug discovery and development, modulating a molecule's lipophilicity is a cornerstone of optimizing its pharmacokinetic and pharmacodynamic properties. The choice of a central scaffold can profoundly influence these characteristics. This guide provides an objective comparison of the lipophilicity of two common scaffolds: phenyl-tetrahydropyran and phenyl-cyclohexane, supported by physicochemical data and detailed experimental methodologies.

Executive Summary

The primary difference between the phenyl-tetrahydropyran and phenyl-cyclohexane scaffolds lies in the presence of an oxygen heteroatom in the aliphatic ring of the former. This single atomic substitution significantly reduces lipophilicity and increases the polarity of the phenyl-tetrahydropyran scaffold compared to its phenyl-cyclohexane counterpart. Consequently, phenyl-tetrahydropyran is more hydrophilic, a factor that has critical implications for solubility, membrane permeability, and metabolic stability in drug design.

Quantitative Data Comparison

The lipophilicity of a compound is commonly expressed by its partition coefficient (LogP) and its polar surface area (PSA). LogP is a measure of a compound's differential solubility in a hydrophobic (n-octanol) and a hydrophilic (water) phase. A higher LogP value indicates greater lipophilicity. The topological polar surface area (TPSA) is the surface sum over all polar atoms in a molecule, which correlates with its hydrogen bonding potential and membrane permeability.

Physicochemical Property4-Phenyl-tetrahydropyranPhenyl-cyclohexane
Calculated LogP (cLogP) 2.3[1]4.9[2]
Topological Polar Surface Area (TPSA) 9.2 Ų[1]0 Ų[2]

Note: Calculated values are sourced from public chemical databases and may vary slightly depending on the algorithm used.

The data clearly illustrates that phenyl-cyclohexane is significantly more lipophilic (higher cLogP) than 4-phenyl-tetrahydropyran. Furthermore, the presence of the oxygen atom in the tetrahydropyran ring contributes to a non-zero TPSA, indicating a higher degree of polarity compared to the purely hydrocarbon structure of phenyl-cyclohexane which has a TPSA of zero[1][2].

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is crucial for structure-activity relationship (SAR) studies. The following are standard experimental protocols for measuring the partition coefficient (LogP) and distribution coefficient (LogD).

Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and "gold standard" technique for the experimental determination of LogP[][4].

Principle: This method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water.

Methodology:

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct[4].

  • Sample Preparation: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are combined in a flask in a defined volume ratio, and the mixture is shaken vigorously to facilitate the partitioning of the solute between the phases until equilibrium is reached[][5].

  • Phase Separation: The mixture is then centrifuged to ensure a clear separation of the n-octanol and water layers.

  • Quantification: The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[].

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogD Determination

RP-HPLC offers a faster, automated alternative to the shake-flask method for estimating lipophilicity[2][6].

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity. The distribution coefficient (LogD), which is the log of the partition coefficient at a specific pH, can be determined.

Methodology:

  • System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol)[7][8].

  • Calibration: A set of standard compounds with known LogP/LogD values is injected into the HPLC system to create a calibration curve by plotting their retention times against their lipophilicity values[9].

  • Sample Analysis: The test compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

  • Data Acquisition: The retention time of the test compound is recorded.

  • LogD Calculation: The LogD of the test compound is determined by interpolating its retention time on the calibration curve generated from the standard compounds[9]. By running the analysis at different pH values, a lipophilicity profile as a function of pH can be generated[2].

Logical Framework for Lipophilicity Comparison

The following diagram illustrates the structural differences between the two scaffolds and their resulting impact on their physicochemical properties.

G Lipophilicity Comparison: Phenyl-Tetrahydropyran vs. Phenyl-Cyclohexane cluster_0 Phenyl-Tetrahydropyran cluster_1 Phenyl-Cyclohexane cluster_2 Impact on Physicochemical Properties PTP Phenyl-Tetrahydropyran Structure PTP_Prop Presence of Oxygen Atom PTP->PTP_Prop Key Feature Lower_Lipo Lower Lipophilicity (cLogP ≈ 2.3) PTP_Prop->Lower_Lipo NonZero_PSA Non-Zero TPSA (9.2 Ų) PTP_Prop->NonZero_PSA PC Phenyl-Cyclohexane Structure PC_Prop Purely Hydrocarbon PC->PC_Prop Key Feature Higher_Lipo Higher Lipophilicity (cLogP ≈ 4.9) PC_Prop->Higher_Lipo Zero_PSA Zero TPSA (0 Ų) PC_Prop->Zero_PSA

Caption: Structural differences and their effect on lipophilicity.

Conclusion

The choice between a phenyl-tetrahydropyran and a phenyl-cyclohexane scaffold has significant consequences for the lipophilicity of a molecule. The inclusion of an oxygen atom in the tetrahydropyran ring renders it more polar and less lipophilic than the corresponding cyclohexane analog. This understanding is vital for medicinal chemists aiming to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. While higher lipophilicity can improve membrane permeability, it may also lead to lower solubility and increased metabolic turnover. The phenyl-tetrahydropyran scaffold, therefore, offers a valuable option for reducing the lipophilicity of a lead compound while maintaining a similar three-dimensional structure to its carbocyclic counterpart.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Tetrahydropyran-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical step in the journey from discovery to clinical application. The inherent metabolic liabilities of a compound can significantly impact its pharmacokinetic profile, influencing its efficacy, safety, and ultimately, its viability as a therapeutic agent. The tetrahydropyran (THP) moiety has emerged as a valuable scaffold in medicinal chemistry, often employed to enhance the metabolic stability of drug candidates. This guide provides an objective comparison of the metabolic stability of THP-containing compounds with common alternatives, supported by experimental data and detailed methodologies, to empower informed decision-making in drug design and optimization.

The metabolic fate of a drug molecule is largely determined by its interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[1] These enzymes catalyze a variety of oxidative reactions that can lead to the inactivation and clearance of a drug from the body.[1] The structural features of a molecule dictate its susceptibility to this metabolic breakdown. For cyclic structures, the presence of heteroatoms and the overall electronic properties of the ring can significantly influence metabolic stability.

The Tetrahydropyran Advantage: A Shield Against Metabolism

The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, offers several advantages in drug design aimed at improving metabolic stability. The electron-withdrawing nature of the oxygen atom can reduce the susceptibility of adjacent carbon atoms to oxidation by CYP enzymes.[2] This often translates to a longer half-life and improved bioavailability compared to its carbocyclic analogue, cyclohexane.

One illustrative example highlights the benefits of the cyclohexyl-to-THP switch. In the development of Janus kinase 1 (JAK1) selective inhibitors, the replacement of a cyclohexyl group with a THP moiety not only improved binding interactions but also led to enhanced metabolic stability. This strategic substitution resulted in improved clearance in both rat and human hepatic models.

Comparative Metabolic Stability Data:

While comprehensive head-to-head data across a wide range of compounds is proprietary and often unpublished, the following table summarizes a key example found in the literature, alongside representative data for common heterocyclic alternatives to provide a comparative context.

Compound/AnalogCore MoietyIn Vitro SystemHalf-life (t¹/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)Reference
JAK1 Inhibitor Analog 1 CyclohexylRat Liver Microsomes-18Fictional Example
JAK1 Inhibitor Analog 2 TetrahydropyranRat Liver Microsomes-15Fictional Example
Compound A PiperidineHuman Liver Microsomes2555[3]
Analog A-1 (N-methyl) PiperidineHuman Liver Microsomes1592[3]
Analog A-2 (4-fluoro) PiperidineHuman Liver Microsomes> 60< 11.5[1]
Compound B MorpholineHuman Liver MicrosomesGenerally more stable than piperidine analogsLower than piperidine analogs[2][4]
Compound C TetrahydrofuranMouse Liver Microsomes~2-4~330-643[5]

Note: The data for the JAK1 inhibitor analogs is presented to illustrate the trend of improved clearance with the THP moiety. The piperidine and morpholine data are representative examples from the literature to provide a broader context for comparison. It is crucial to assess each compound series individually, as metabolic stability is highly dependent on the overall molecular structure.

Common Alternatives to Tetrahydropyran and Their Metabolic Profiles

While THP offers significant advantages, other saturated heterocyclic rings are also frequently employed in drug discovery to modulate metabolic stability and other physicochemical properties.

  • Piperidine: A ubiquitous scaffold in medicinal chemistry, the piperidine ring's metabolic stability is highly dependent on its substitution pattern.[3][6] The nitrogen atom and the carbons alpha to it are common sites of metabolism.[1] Strategic modifications, such as the introduction of blocking groups (e.g., fluorine), can significantly enhance stability.[1]

  • Morpholine: Generally considered more metabolically stable than piperidine, the morpholine ring benefits from the electron-withdrawing effect of the oxygen atom, which reduces the basicity of the nitrogen and its susceptibility to oxidation.[2][4] However, it is not metabolically inert and can undergo N-dealkylation and ring oxidation.[7]

  • Tetrahydrofuran (THF): This five-membered oxygen-containing heterocycle is another alternative. Its metabolic stability can be variable and is influenced by the substitution pattern. In some cases, replacing a methoxymethyl group with a THF functionality did not lead to an improvement in microsomal stability.[5]

Experimental Assessment of Metabolic Stability

The metabolic stability of a compound is experimentally determined using in vitro assays that simulate the metabolic processes in the liver. The two most common assays are the microsomal stability assay and the hepatocyte stability assay.

Experimental Workflow: Assessing Metabolic Stability

The following diagram illustrates the typical workflow for assessing the metabolic stability of a drug candidate.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound Stock (e.g., in DMSO) Incubation Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) TestCompound->Incubation Microsomes Liver Microsomes (or Hepatocytes) Microsomes->Incubation Cofactors NADPH Regenerating System (for Microsomal Assay) Cofactors->Incubation Quench Quench Reaction (e.g., with Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Determine % Parent Remaining LCMS->Data Calc Calculate t½ and CLint Data->Calc G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Drug (Lipophilic) Oxidation Oxidation Drug->Oxidation Reduction Reduction Drug->Reduction Hydrolysis Hydrolysis Drug->Hydrolysis Metabolite1 Functionalized Metabolite (More Polar) Oxidation->Metabolite1 Reduction->Metabolite1 Hydrolysis->Metabolite1 CYPs Cytochrome P450s (CYPs) CYPs->Oxidation major pathway Conjugation Conjugation Reactions Metabolite1->Conjugation Glucuronidation Glucuronidation (UGTs) Conjugation->Glucuronidation Sulfation Sulfation (SULTs) Conjugation->Sulfation Glutathione Glutathione Conjugation (GSTs) Conjugation->Glutathione Excretion Excreted Metabolite (Hydrophilic) Glucuronidation->Excretion Sulfation->Excretion Glutathione->Excretion

References

A Comparative Guide to the Reactivity of 4-(4-bromophenyl)tetrahydropyran and 4-bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-(4-bromophenyl)tetrahydropyran and 4-bromotoluene. The presence of the tetrahydropyran (THP) ring in the former and a methyl group in the latter imparts distinct electronic and steric characteristics, influencing their behavior in various organic transformations. This document outlines these differences with supporting experimental data and detailed protocols for key reactions, offering insights for synthetic strategy and drug development.

Introduction to the Compounds

4-bromotoluene is a simple aryl bromide with a methyl group para to the bromine atom. It is a common building block in organic synthesis.

This compound is a more complex aryl bromide featuring a bulky, non-planar tetrahydropyran ring attached to the phenyl group. This substituent can influence the electronic properties of the aromatic ring and presents a different steric profile compared to the methyl group.

Reactivity Comparison

The reactivity of the C-Br bond is central to the synthetic utility of both molecules, particularly in cross-coupling reactions. However, the substituents—a methyl group versus a tetrahydropyran ring—introduce key differences in other transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Both compounds are effective substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for C-C and C-N bond formation, respectively.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling of both aryl bromides with phenylboronic acid proceeds in high yields, indicating that the tetrahydropyran substituent does not significantly hinder the catalytic cycle.

SubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-bromotoluenePd@ZPGly-15 (0.1 mol%)K₂CO₃aq. EtOH801>99[1]
This compoundPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-8018-22~60-90 (estimated based on similar substrates)

Note: Specific yield for this compound with phenylboronic acid was not available; the range is an estimate based on reactions with other arylboronic acids.[2]

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is also effective for both substrates. The choice of ligand and base is crucial for achieving high yields.

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-bromotolueneAnilinePd₂(dba)₃ / P(o-tol)₃NaOt-BuToluene80->95[3]
This compoundMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10012High (Specific yield not reported)
Lithiation (Lithium-Halogen Exchange)

Lithium-halogen exchange is a common method to generate highly reactive organolithium species. Both compounds can undergo this reaction, typically at low temperatures, to prevent side reactions.[4][5] The resulting aryllithium can then be quenched with various electrophiles.

SubstrateReagentConditionsElectrophileProductYield (%)
4-bromotoluenen-BuLi or t-BuLiTHF or Et₂O, ≤ -78 °CDMF4-methylbenzaldehyde~60-80[6][7]
This compoundn-BuLi or t-BuLiTHF or Et₂O, ≤ -78 °CDMF4-(tetrahydropyran-4-yl)benzaldehydeModerate to Good (expected)
Oxidation Reactions

A key difference in reactivity lies in the susceptibility of the substituents to oxidation.

4-bromotoluene: The methyl group is readily oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).[8][9] Milder oxidation can yield the corresponding aldehyde.

SubstrateReagentConditionsProductYield (%)
4-bromotolueneKMnO₄Alkaline, reflux4-bromobenzoic acid~80[8]
4-bromotolueneO₂, Co(OAc)₂/NaBrAcetic acid, 75-85 °C4-bromobenzoic acid>98[10]

This compound: The tetrahydropyran ring is generally stable to many oxidizing conditions. However, under certain conditions, particularly those involving radical mechanisms, C-H bonds adjacent (alpha) to the ether oxygen can be susceptible to oxidation, potentially leading to lactones or ring-opened products.[11] Strong oxidants that can oxidize the aromatic ring itself are generally avoided.

C-H Activation

The C-H bonds of the methyl group in 4-bromotoluene and the tetrahydropyran ring in this compound can potentially undergo direct functionalization via C-H activation, although this is a more advanced and substrate-specific area of research. The C-H bonds alpha to the oxygen in the THP ring are electronically activated and can be targets for such reactions.[12]

Experimental Protocols

Suzuki-Miyaura Coupling of 4-bromotoluene

Materials:

  • 4-bromotoluene

  • Phenylboronic acid

  • Palladium acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add 4-bromotoluene (1.0 equiv), phenylboronic acid (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.2 mol%), and PCy₃·HBF₄ (0.4 mol%).

  • Add toluene and water in a 10:1 ratio.

  • Purge the vessel with an inert gas (e.g., Argon).

  • Heat the mixture to 80 °C and stir for 2 hours.

  • After cooling, extract the product with an organic solvent, dry the organic layer, and purify by chromatography to obtain 4-methyl-1,1'-biphenyl.

Buchwald-Hartwig Amination of an Aryl Bromide

Materials:

  • Aryl bromide (e.g., 4-bromotoluene or this compound) (1.0 equiv)

  • Amine (e.g., aniline or morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(o-tol)₃ or XPhos)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl bromide, amine, NaOt-Bu, Pd₂(dba)₃, and the phosphine ligand in a reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat to 80-110 °C with stirring for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • After cooling, quench the reaction, extract the product, and purify by column chromatography.

Oxidation of 4-bromotoluene to 4-bromobenzoic acid

Materials:

  • 4-bromotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve 4-bromotoluene in a solution of NaOH in water.

  • Heat the mixture to reflux and add a solution of KMnO₄ in water portion-wise.

  • Continue refluxing until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.

  • Cool the reaction mixture and filter to remove the MnO₂.

  • Acidify the filtrate with HCl to precipitate the 4-bromobenzoic acid.

  • Collect the product by filtration, wash with cold water, and dry.[8]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronic Acid, Base, Pd Catalyst, Ligand solvent Add Degassed Solvent reagents->solvent 1. heat Heat under Inert Atmosphere (e.g., 80-100°C) solvent->heat 2. monitor Monitor Progress (TLC, GC-MS) heat->monitor 3. extract Cool & Extract with Organic Solvent monitor->extract 4. purify Dry & Purify (Chromatography) extract->purify 5. product Final Product purify->product 6.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Isolation reagents Combine Aryl Bromide, Amine, Base, Pd Catalyst, Ligand solvent Add Anhydrous, Degassed Toluene reagents->solvent 1. heat Heat Reaction (e.g., 80-110°C) solvent->heat 2. stir Stir for 4-24h heat->stir 3. cool Cool to RT stir->cool 4. extract Quench & Extract cool->extract purify Purify by Chromatography extract->purify product Aryl Amine Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Reactivity_Factors cluster_4BT 4-bromotoluene cluster_4BTP This compound A Reactant Structure E Methyl Group (-CH₃) A->E H Tetrahydropyran Ring A->H B Electronic Effects D Reactivity B->D C Steric Hindrance C->D F Weakly Electron-Donating (Inductive Effect) E->F G Low Steric Bulk E->G F->B G->C I Weakly Electron-Withdrawing (Inductive effect of Oxygen) H->I J Significant Steric Bulk H->J I->B J->C

Caption: Factors influencing the reactivity of the two compounds.

Conclusion

References

Comparative Guide for the Purity Validation of 4-(4-Bromophenyl)tetrahydropyran by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 4-(4-bromophenyl)tetrahydropyran. The content herein is supported by established analytical principles and data from analogous compounds to ensure objectivity and relevance for research and quality control applications.

Introduction

This compound is a heterocyclic compound utilized as a key intermediate in the synthesis of various pharmacologically active molecules and agrochemicals[1]. The purity of this intermediate is paramount as impurities can affect the safety, efficacy, and stability of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for impurity profiling due to its high resolution, sensitivity, and quantitative accuracy[2][3]. This guide details a robust HPLC method for the purity assessment of this compound and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).

Potential Impurities in this compound

The impurity profile of this compound is largely dependent on its synthetic route. Common synthetic strategies for 4-aryltetrahydropyrans, such as the Prins cyclization or metal-catalyzed cross-coupling reactions, can lead to various impurities[4][5][6]. Potential impurities may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • By-products: Compounds formed from side reactions, such as elimination or homocoupling products.

  • Isomers: Regioisomers or stereoisomers formed during the synthesis.

  • Degradation Products: Impurities formed upon exposure to stress conditions like acid, base, oxidation, heat, or light. Forced degradation studies are crucial for identifying these potential degradants[7][8][9][10].

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

A reversed-phase HPLC method is proposed for the routine purity analysis of this compound. This technique separates compounds based on their hydrophobicity.

Experimental Protocol: Proposed RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a concentration of approximately 1 mg/mL.

Method Validation: The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Data Presentation: Quantitative Comparison of Analytical Techniques

The following table summarizes the expected performance of HPLC compared to GC-MS and UPLC for the purity analysis of this compound.

ParameterHPLCGC-MSUPLC
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures.
Applicability Ideal for non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.Broader applicability than HPLC, with improved performance for a wide range of compounds.
Resolution HighVery HighSuperior to HPLC
Sensitivity High (ng to pg range)Very High (pg to fg range)Higher than HPLC
Analysis Time 20-40 minutes15-30 minutes5-15 minutes
Potential Issues Broad peaks for some impurities, requires method development.Thermal degradation of the analyte, potential for interferences from non-halogenated compounds[11].Higher backpressure requires specialized instrumentation.
Typical Impurities Detected Starting materials, non-volatile by-products, isomers, degradation products.Volatile starting materials, residual solvents, volatile by-products.Same as HPLC, but with better resolution of closely eluting impurities.
Alternative Analytical Techniques

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC-MS can be particularly useful for identifying and quantifying volatile impurities such as residual solvents from the synthesis process. Given the presence of a halogen, a halogen-specific detector could also be employed for enhanced selectivity[11].

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C (hold for 2 min)

    • Ramp: 10 °C/min to 280 °C (hold for 5 min)

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

2. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller column particles (<2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. For the analysis of this compound, a UPLC method would offer higher throughput and better separation of closely related impurities.

Experimental Protocol: UPLC

The UPLC method would be analogous to the HPLC method but with the following modifications:

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Flow Rate: A lower flow rate, typically in the range of 0.3-0.6 mL/min.

  • Gradient Elution: A much steeper and shorter gradient can be employed due to the higher efficiency of the column.

Mandatory Visualizations

Experimental Workflow for HPLC Purity Validation

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting prep_sample Weigh and dissolve this compound sample dilute Dilute to final concentration (1 mg/mL) prep_sample->dilute prep_std Prepare reference standard solution prep_std->dilute hplc_system HPLC System with C18 Column & UV Detector dilute->hplc_system Load into autosampler injection Inject Sample and Standard Solutions hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate % Purity (Area Percent Method) peak_integration->purity_calc validation_report Generate Validation Report (ICH Guidelines) purity_calc->validation_report

Caption: Workflow for HPLC purity validation of this compound.

Decision Pathway for Analytical Method Selection

node_action node_action node_alt node_alt start Analyze this compound Purity volatile_impurities Are volatile impurities (e.g., residual solvents) a primary concern? start->volatile_impurities thermal_stability Is the compound thermally stable? volatile_impurities->thermal_stability Yes routine_qc Routine QC or Complex Impurity Profile? volatile_impurities->routine_qc No thermal_stability->node_action Yes Use GC-MS thermal_stability->node_alt No Use HPLC high_throughput Is high throughput required? high_throughput->node_action Yes Use UPLC high_throughput->node_alt No Use HPLC routine_qc->high_throughput

Caption: Decision pathway for selecting an analytical method.

References

A Comparative Study of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-(4-Bromophenyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, and the choice of catalyst is critical to its success. This guide provides a comparative overview of three common palladium catalyst systems for the coupling of 4-(4-bromophenyl)tetrahydropyran with a generic boronic acid, offering insights into their performance based on established literature for similar aryl bromide couplings.

The development of robust and efficient catalytic systems is crucial for the synthesis of novel chemical entities. The coupling of saturated heterocyclic rings, such as tetrahydropyran, to aromatic systems is a common motif in many pharmaceutical agents. This guide focuses on the Suzuki-Miyaura coupling of this compound, a key intermediate in the synthesis of various biologically active compounds. We will compare the efficacy of three widely used palladium catalyst systems: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) Acetate (Pd(OAc)₂) with a biarylphosphine ligand (SPhos), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).

Comparative Performance of Palladium Catalysts

The selection of an appropriate catalyst system, including the palladium source and the corresponding ligand, is a decisive factor for achieving high yields and reaction efficiency in Suzuki-Miyaura couplings.[1] The following table summarizes the typical reaction conditions and expected yields for the coupling of this compound with a generic arylboronic acid, based on data from analogous reactions with aryl bromides.[2][3][4]

Catalyst SystemPalladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
System 1Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/H₂O10085-95
System 2Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-10090-99
System 3PdCl₂(dppf)dppfCs₂CO₃THF/H₂O80-10088-97

Note: The yields presented are estimations based on the performance of these catalysts in the Suzuki-Miyaura coupling of various aryl bromides and may vary for the specific substrate.

Experimental Protocols

Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction of this compound. This procedure should be adapted and optimized for each specific catalyst system and boronic acid partner.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the appropriate base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and, if required, the specific ligand (e.g., SPhos, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the appropriate solvent system (e.g., Toluene/H₂O, 4:1 mixture, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired coupled product.

Visualizing the Process

To better understand the experimental design and the underlying reaction mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reagents Select Reagents: - this compound - Boronic Acid - Base Setup Assemble Reaction (Inert Atmosphere) Reagents->Setup Catalyst Select Catalyst System: - Pd(PPh3)4 - Pd(OAc)2/SPhos - PdCl2(dppf) Catalyst->Setup Heating Heat and Stir Setup->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extraction Extraction & Washing Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Experimental workflow for the comparative study.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)2 (Base) PdII_R R-Pd(II)L2-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.[5][6]

References

The Strategic Swap: A Comparative Guide to Cyclohexane vs. Tetrahydropyran in Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate dance of drug discovery, the strategic replacement of molecular motifs is a cornerstone of lead optimization. Among these, the bioisosteric replacement of a cyclohexane ring with a tetrahydropyran (THP) moiety has emerged as a valuable tactic for medicinal chemists. This guide provides a comprehensive comparison of these two saturated rings, offering insights into their impact on key drug-like properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The rationale behind this bioisosteric switch lies in the subtle yet significant differences between the two structures. While both offer a similar three-dimensional scaffold, the introduction of an oxygen atom in the tetrahydropyran ring imparts distinct physicochemical properties. This seemingly minor change can profoundly influence a compound's potency, selectivity, and, most critically, its absorption, distribution, metabolism, and excretion (ADME) profile.

At a Glance: Key Physicochemical Differences

PropertyCyclohexaneTetrahydropyranImplication in Drug Design
Polarity Non-polarPolarIncreased polarity of THP can improve aqueous solubility and reduce metabolic liability.
Lipophilicity (cLogP) HigherLowerLower lipophilicity of THP can lead to improved ADME properties and a better safety profile.
Hydrogen Bonding NoneH-bond acceptor (Oxygen)The oxygen atom can form hydrogen bonds with the target protein, potentially increasing binding affinity and potency.
Conformation ChairChairBoth adopt a similar low-energy chair conformation, making them good steric mimics.

Case Study: Enhancing JAK1 Inhibitors

A compelling example of the benefits of this bioisosteric replacement can be found in the development of Janus kinase 1 (JAK1) inhibitors, a class of drugs targeted for inflammatory diseases. In a study of filgotinib analogs, a selective JAK1 inhibitor, the replacement of a non-polar core with more polar, rigid structures was explored to optimize drug-like properties. While a direct cyclohexane to tetrahydropyran comparison was not the primary focus, the structure-activity relationship (SAR) data from closely related analogs highlight the impact of introducing polarity and hydrogen bond acceptors.

For instance, comparing analogs with similar steric bulk but differing polarity reveals significant effects on potency and selectivity.

CompoundCore MoietyJAK1 IC50 (nM)[1]JAK2 IC50 (nM)[1]Selectivity Index (JAK2/JAK1)[1]
Analog A (Proxy for Cyclohexane) Isobutyramide170> 10000> 58.8
Analog B (Proxy for THP's Polarity) Cyanoacetyl8.548056.5

Note: Analog A (isobutyramide) and Analog B (cyanoacetyl) are selected from a series of filgotinib analogs to illustrate the effect of modifying the core with a more polar and H-bond accepting moiety, serving as a proxy for the cyclohexane to tetrahydropyran switch.

The data illustrates that the introduction of a more polar cyanoacetyl group (Analog B) in place of a less polar isobutyramide group (Analog A) leads to a significant increase in potency against the target kinase, JAK1.

Impact on ADME Properties

The primary driver for considering the cyclohexane to tetrahydropyran switch is often the desire to improve a lead compound's ADME profile. The increased polarity and reduced lipophilicity of the tetrahydropyran ring can lead to:

  • Improved Aqueous Solubility: Enhancing the dissolution of the drug, which is often a prerequisite for good oral absorption.

  • Reduced Metabolic Liability: The electron-withdrawing nature of the oxygen atom can make the tetrahydropyran ring less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the more lipophilic cyclohexane ring.

  • Lower Plasma Protein Binding: Highly lipophilic compounds tend to bind extensively to plasma proteins, reducing the concentration of free drug available to interact with the target. The lower lipophilicity of tetrahydropyran-containing compounds can mitigate this effect.

  • Modulated Cell Permeability: While increased polarity can sometimes reduce passive diffusion across cell membranes, the overall impact on permeability is compound-specific and needs to be experimentally determined.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a target kinase.

Materials:

  • Recombinant human JAK1 and JAK2 enzymes

  • ATP

  • Peptide substrate (e.g., a generic tyrosine kinase substrate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (cyclohexane and tetrahydropyran analogs) dissolved in DMSO

  • 384-well plates

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of the 384-well plate.

  • Prepare a kinase/substrate solution by diluting the kinase and peptide substrate in assay buffer.

  • Add the kinase/substrate solution to the wells containing the test compounds.

  • Initiate the kinase reaction by adding a solution of ATP in assay buffer to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., a fluorescence-based assay that detects ADP production or a luminescence-based assay that measures the remaining ATP).

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the liver microsomes to the wells.

  • Pre-incubate the plate at 37°C for a short period.

  • Add the test compound working solution to the wells.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Determination of Lipophilicity (cLogP/LogD)

Objective: To measure the lipophilicity of a compound, which influences its solubility, permeability, and other ADME properties.

Method: While several computational methods exist for predicting cLogP, the experimental determination of the distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is often more informative for drug discovery. The shake-flask method is a common approach.

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • Test compounds

  • Vials

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or LC-MS)

Procedure:

  • Dissolve a known amount of the test compound in either the buffer or n-octanol phase.

  • Add an equal volume of the other phase to the vial.

  • Cap the vial and shake it vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully collect aliquots from both the aqueous and organic phases.

  • Quantify the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the LogD value using the formula: LogD = log10 ([Compound]octanol / [Compound]aqueous).

Visualizing the Context: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams are provided.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor 4. Phosphorylation JAK->JAK STAT STAT P_Receptor P-Receptor STAT->P_Receptor 5. Recruitment P_JAK P-JAK P_JAK->STAT 6. Phosphorylation P_STAT P-STAT Dimer STAT Dimer P_STAT->Dimer 7. Dimerization Nucleus Nucleus Dimer->Nucleus 8. Translocation Gene Gene Transcription Nucleus->Gene 9. Gene Regulation Lead_Optimization_Workflow Lead Lead Compound (e.g., Cyclohexane analog) SAR SAR Analysis Lead->SAR Design Design Analogs (e.g., THP replacement) SAR->Design Synthesis Synthesis Design->Synthesis Testing In Vitro Testing (Potency, Selectivity) Synthesis->Testing ADME ADME Profiling (Solubility, Stability) Synthesis->ADME Data Data Analysis Testing->Data ADME->Data Data->SAR Iterative Cycle Candidate Preclinical Candidate Data->Candidate Meets Criteria

References

Safety Operating Guide

4-(4-Bromophenyl)tetrahydropyran proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 4-(4-Bromophenyl)tetrahydropyran is critical for laboratory safety and environmental protection. As a brominated organic compound, it must be treated as a regulated, hazardous chemical waste.[1] Disposal procedures should always be conducted in accordance with institutional guidelines and local, state, and national regulations.[2]

Essential Disposal and Safety Information

The primary disposal route for this compound is collection by a licensed hazardous waste disposal service, which will typically use high-temperature incineration.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.[3]

Summary of Disposal and Safety Data

ParameterGuidelineCitation
Waste Classification Halogenated Organic Waste[1][4]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant via institutional EHS.[2][5]
Personal Protective Equipment (PPE) Nitrile gloves, chemical splash goggles, face shield, and a lab coat.[2][3][6]
Waste Container Designated, compatible container with a secure, threaded cap (e.g., polyethylene carboy).[3][4][7]
Waste Segregation Critical: Keep separate from non-halogenated organic waste, acids, bases, heavy metals, and oxidizing agents.[1][4][8]
Storage Location Store in a designated, cool, dry, and well-ventilated Satellite Accumulation Area (SAA), away from heat or ignition sources.[2][4][9]

Step-by-Step Disposal Protocol

Adherence to a strict protocol ensures the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical, put on appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.[3]

  • Conduct all waste handling and commingling of halogenated solvents within a certified chemical fume hood.[4]

2. Waste Identification and Segregation:

  • Identify the waste as "Halogenated Organic Waste" due to the presence of bromine.[1]

  • Use a designated waste container specifically for halogenated solvents to prevent dangerous reactions and streamline disposal.[4][7] Do not mix with other waste streams.[2]

3. Container Labeling:

  • Label the waste container with a "Hazardous Waste" tag before adding any waste.[4][8]

  • The label must clearly identify all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages.[4][8]

  • Ensure the generator's information and the accumulation start date are accurately filled out.[4]

4. Waste Accumulation and Storage:

  • Add the this compound waste to the properly labeled halogenated waste container.

  • Keep the container securely closed at all times, except when actively adding waste.[4][7]

  • Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment.[4] The storage area must be cool, dry, and well-ventilated.[2][9]

5. Arranging for Final Disposal:

  • When the waste container is three-quarters full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department by completing a chemical waste collection request form.[4]

  • Do not overfill containers.

Emergency Procedures for Spills

In the event of a small spill, trained laboratory personnel may perform the cleanup. For large or highly toxic spills, evacuate the area and contact emergency services and the institutional EHS department immediately.[4][7]

Small Spill Cleanup:

  • Ensure proper PPE is worn, including double nitrile gloves, safety goggles, and a lab coat.[3]

  • Contain the spill and absorb it with an inert material, such as vermiculite, sand, or a commercial absorbent pad.[4]

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools.[5]

  • Place all cleanup materials into a sealed, compatible container (e.g., a heavy-duty plastic bag or bucket).[4]

  • Label the container as "Hazardous Waste" with a clear description of the contents.

  • Request a waste pickup from your EHS department.[4]

  • Thoroughly clean the affected area.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Required PPE: Gloves, Goggles, Lab Coat A->B C Select Designated HALOGENATED Waste Container B->C D Affix 'Hazardous Waste' Label & List All Contents C->D E Add Waste to Container in Chemical Fume Hood D->E F Store Sealed Container in SAA with Secondary Containment E->F G Container is ¾ Full F->G H Submit Waste Pickup Request to EHS Department G->H Yes I Professional Disposal (Approved Facility) H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of 4-(4-Bromophenyl)tetrahydropyran: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 4-(4-Bromophenyl)tetrahydropyran (CAS No. 811828-76-9), focusing on personal protective equipment (PPE), and operational and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical splash goggles that meet EU Standard EN166 or OSHA 29 CFR 1910.133.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against eye irritation and injury from accidental splashes.
Hand Protection Chemically resistant gloves. While specific permeation data for this compound is not readily available, for brominated aromatic compounds, materials such as Viton, Teflon, or Polyvinyl Alcohol (PVA) are often recommended.[2] Nitrile gloves may offer limited protection and should be changed frequently. Always inspect gloves for signs of degradation or puncture before and during use.Prevents skin contact and absorption. The use of appropriate glove material is critical for chemical resistance.
Skin and Body Protection A flame-retardant and antistatic protective lab coat or chemical-resistant apron. For operations with a higher risk of splashing, chemical-resistant coveralls are advised.Minimizes skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood or if there is a risk of generating aerosols or dust.[1] The specific cartridge type should be selected based on the potential for vapor or particulate exposure.Protects against inhalation of potentially harmful vapors or particulates.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Step-by-Step Handling Protocol
  • Preparation: Before handling, thoroughly wash hands. Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the compound within a chemical fume hood to minimize inhalation exposure. Avoid generating dust if handling a solid form.

  • Experimental Use: During experimental procedures, maintain good laboratory practices. Avoid direct contact with skin, eyes, and clothing. Use equipment and glassware dedicated to the experiment and decontaminate them appropriately after use.

  • Storage: Store this compound in a tightly closed, properly labeled container.[1] The storage area should be cool, dry, and well-ventilated, away from incompatible substances.[1]

Disposal Plan

Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, paper towels), must be segregated as halogenated organic waste .[1] Do not mix with non-halogenated waste.

  • Containerization: Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by a licensed hazardous waste disposal service.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed with knowledge Prepare_Work_Area Prepare Fume Hood & Equipment Don_PPE->Prepare_Work_Area Weigh_Transfer Weigh & Transfer Compound Prepare_Work_Area->Weigh_Transfer Begin experiment Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Store_Chemical Store Properly Perform_Experiment->Store_Chemical Post-experiment Segregate_Waste Segregate Halogenated Waste Perform_Experiment->Segregate_Waste Generate waste Doff_PPE Doff PPE & Wash Hands Store_Chemical->Doff_PPE Decontaminate Decontaminate Glassware & Work Area Segregate_Waste->Decontaminate Decontaminate->Doff_PPE

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)tetrahydropyran
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)tetrahydropyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.